7-Bromoquinazolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromoquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUQBLOSOCYEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444755 | |
| Record name | 7-bromoquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190274-15-8 | |
| Record name | 7-bromoquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-7-bromoquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromoquinazolin-2-amine: Properties, Synthesis, and Reactivity for Advanced Research
The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Within this class, 7-Bromoquinazolin-2-amine emerges as a pivotal building block, offering strategically positioned reactive handles for the synthesis of complex molecular architectures. The bromine atom at the 7-position serves as a versatile linchpin for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions, while the nucleophilic 2-amino group provides a direct vector for diversification. This guide offers a comprehensive technical overview of its chemical properties, synthesis, and reactivity, designed to empower researchers, scientists, and drug development professionals in leveraging this scaffold for novel discoveries.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of successful experimental design. This compound is typically supplied as a solid, ranging in color from pale-yellow to yellow-brown. For optimal stability and to prevent degradation, it should be stored in a dark place under an inert atmosphere.[4]
| Property | Value | Source(s) |
| CAS Number | 190274-15-8 | [5][6] |
| Molecular Formula | C₈H₆BrN₃ | [5][6] |
| Molecular Weight | 224.06 g/mol | [5][7] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Purity | Typically ≥95% | [5][6] |
| Density | ~1.744 g/cm³ (predicted) | [4] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [4] |
| InChI Key | CFUQBLOSOCYEIG-UHFFFAOYSA-N | [5] |
| SMILES | BrC1=CC2=NC(N)=NC=C2C=C1 | [6] |
Synthesis of the Quinazoline Scaffold
The construction of the 2-aminoquinazoline ring system can be achieved through several established synthetic methodologies, often involving the cyclization of appropriately substituted anthranilic acid or 2-aminobenzonitrile precursors.[1][8] A common and effective strategy involves the acid-mediated [4+2] annulation of a 2-aminoaryl ketone or nitrile.
Proposed Synthetic Protocol: Acid-Mediated Cyclization
This protocol outlines a plausible and robust method for the synthesis of the title compound, adapted from general procedures for 2-aminoquinazoline synthesis. The key transformation is the condensation and intramolecular cyclization of 2-amino-4-bromobenzonitrile with a cyanating agent, facilitated by an acid catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-bromobenzonitrile (1.0 eq.).
-
Reagent Addition: Add cyanamide (1.5 eq.) to the flask.
-
Solvent and Catalyst: Add a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane. Subsequently, add a strong acid catalyst, such as concentrated hydrochloric acid (2.0 eq.), to the mixture.
-
Causality Insight: The acid protonates the cyanamide, significantly increasing the electrophilicity of its carbon atom. This activation is crucial for the subsequent nucleophilic attack by the 2-amino group of the benzonitrile derivative.
-
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality Insight: Elevated temperatures are necessary to overcome the activation energy for both the initial addition and the subsequent intramolecular cyclization and aromatization steps.
-
-
Work-up and Isolation: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to afford this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Derivatization Strategies
The synthetic utility of this compound lies in its two distinct reactive sites, which can be addressed selectively to build molecular complexity.
A. Palladium-Catalyzed Cross-Coupling at the C7-Position
The aryl bromide at the 7-position is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.[9]
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a robust method for coupling aryl halides with organoboron compounds (boronic acids or esters) to form biaryl structures.[10][11] This is particularly useful for introducing new aryl or heteroaryl moieties at the C7 position to explore structure-activity relationships.
-
Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11][12]
General Protocol for Suzuki-Miyaura Coupling:
-
Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Heating: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), and heat the reaction to 80-100 °C until completion.
-
Purification: After work-up, the product is typically purified by silica gel column chromatography.
Caption: Suzuki-Miyaura coupling of this compound.
2. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with a wide range of primary or secondary amines.[13][14][15] This reaction is instrumental in synthesizing libraries of 7-amino-substituted quinazolines, a common motif in kinase inhibitors.
-
Mechanism Insight: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the C-Br bond to the Pd(0) center. The amine then coordinates to the palladium complex, and after deprotonation by the base, reductive elimination forms the C-N bond and regenerates the active catalyst.[13][14]
General Protocol for Buchwald-Hartwig Amination:
-
Setup: Combine this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like Xantphos or BINAP, 1-5 mol%) in a Schlenk tube.
-
Inert Atmosphere: Seal the tube and thoroughly purge with an inert gas.
-
Solvent & Heating: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) and heat the mixture, typically between 80-110 °C, until the starting material is consumed.
-
Purification: After aqueous work-up, the product is purified via column chromatography.
Caption: Buchwald-Hartwig amination of this compound.
B. Reactivity of the 2-Amino Group
The primary amine at the C2 position is nucleophilic and can readily undergo standard transformations such as acylation and alkylation to introduce a diverse array of functional groups.[16]
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding 2-amido-7-bromoquinazolines.
-
Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines at the C2 position, though control of selectivity can be challenging. Reductive amination with aldehydes or ketones provides a more controlled route to N-alkylated products.
Spectral Data and Characterization
Unambiguous characterization of this compound and its derivatives is essential. While specific spectra should be acquired for each batch, the expected features are predictable.[17][18][19]
-
¹H NMR: The spectrum will show characteristic signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the quinazoline ring will exhibit splitting patterns (doublets, singlets) influenced by the positions of the bromine and amino substituents.
-
¹³C NMR: The spectrum will display eight distinct signals for the carbon atoms of the quinazoline core. The carbon bearing the bromine (C7) will be shifted downfield, while the carbon attached to the amino group (C2) will also show a characteristic shift.
-
Mass Spectrometry (MS): The mass spectrum is particularly informative due to the presence of bromine. It will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine (around 3100-3400 cm⁻¹) and strong absorptions in the 1500-1650 cm⁻¹ region corresponding to C=N and C=C stretching of the aromatic heterocyclic system.
Applications in Drug Discovery and Materials Science
The quinazoline scaffold is a cornerstone of modern drug discovery.[2][3][20] Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][21]
Notably, 2-amino-7-amide quinazoline derivatives have recently been discovered as potent and orally bioavailable inhibitors of Extracellular Signal-Regulated Kinase (ERK1/2), a critical node in the MAPK signaling pathway often dysregulated in cancer.[22] this compound is the ideal starting point for synthesizing such compounds. The C7-bromo position allows for the introduction of various amide-containing groups via Buchwald-Hartwig amination or related coupling strategies, while the C2-amino group can be functionalized to optimize binding and pharmacokinetic properties.
Caption: Role as a scaffold in drug discovery.
Conclusion
This compound is more than a simple chemical reagent; it is a versatile and powerful platform for innovation in medicinal chemistry and materials science. Its well-defined reactive sites at the C2 and C7 positions allow for predictable and high-yielding derivatization through robust synthetic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable scaffold into their synthetic programs, accelerating the discovery of novel molecules with therapeutic potential.
References
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7-Bromoquinazolin-4-amine | C8H6BrN3 | CID 53408477 . PubChem. Available at: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides . MDPI. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. Available at: [Link]
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Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents . National Institutes of Health (NIH). Available at: [Link]
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Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]
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Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . National Institutes of Health (NIH). Available at: [Link]
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A short review on synthetic strategies towards quinazoline based anticancer drugs . ARKAT USA, Inc. Available at: [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics . National Institutes of Health (NIH). Available at: [Link]
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Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability . National Institutes of Health (NIH). Available at: [Link]
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Quinazoline derivatives: synthesis and bioactivities . National Institutes of Health (NIH). Available at: [Link]
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Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 . PubMed. Available at: [Link]
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Quinazolinones, the Winning Horse in Drug Discovery . National Institutes of Health (NIH). Available at: [Link]
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The Strategic Role of 7-Bromoquinazolin-2-amine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline core, a bicyclic heterocycle formed by the fusion of a pyrimidine and a benzene ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and the presence of multiple hydrogen bond donors and acceptors allow for precise three-dimensional orientation of substituents, enabling high-affinity interactions with a wide array of biological targets. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The strategic functionalization of the quinazoline nucleus is a cornerstone of modern drug design, and 7-Bromoquinazolin-2-amine (CAS Number: 190274-15-8) has emerged as a key building block in this endeavor.
This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, offering insights into its utility as a versatile starting material for the development of novel therapeutics.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 190274-15-8 | [2][3] |
| Molecular Formula | C₈H₆BrN₃ | [3][4] |
| Molecular Weight | 224.06 g/mol | [3][4] |
| Appearance | Solid, typically yellow | [3] |
| Density | ~1.744 g/cm³ | |
| InChI Key | CFUQBLOSOCYEIG-UHFFFAOYSA-N | [4] |
| SMILES | Nc1ncc2cc(Br)ccc2n1 | [5] |
The structure of this compound is characterized by two key reactive sites: the 2-amino group and the bromine atom at the 7-position. The 2-amino group is a nucleophilic center and a hydrogen bond donor, making it amenable to a variety of substitution reactions. The bromine atom on the benzene ring is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.[6][7] This dual reactivity makes this compound a highly valuable and versatile intermediate in the construction of complex molecular architectures.
Synthesis of this compound: A Proposed Protocol
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on analogous cyclization reactions of substituted 2-aminobenzonitriles with guanidine.[9][10]
Materials:
-
2-Amino-4-bromobenzonitrile
-
Guanidine hydrochloride
-
A strong base (e.g., sodium ethoxide or potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol or N,N-dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Guanidine Free Base: In a separate flask, dissolve guanidine hydrochloride in the chosen anhydrous solvent. Add a stoichiometric equivalent of the strong base and stir at room temperature for 30 minutes to generate the guanidine free base. The resulting salt byproduct (e.g., NaCl or KCl) may precipitate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-amino-4-bromobenzonitrile in the anhydrous solvent.
-
Cyclization Reaction: Add the freshly prepared solution of guanidine free base to the solution of 2-amino-4-bromobenzonitrile.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time will vary depending on the solvent and temperature but is typically in the range of 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. This may involve washing with water to remove any remaining inorganic salts, followed by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or purification by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent oxidation of the starting materials and intermediates, especially at elevated temperatures.
-
Anhydrous Conditions: Guanidine is a strong base and is hygroscopic. The presence of water can interfere with the reaction and lead to the formation of byproducts.
-
Strong Base for Guanidine Liberation: Guanidine is typically supplied as a hydrochloride salt. A strong, non-nucleophilic base is required to deprotonate it to the active free base form for the cyclization reaction.
-
Choice of Solvent: The solvent should be able to dissolve the starting materials and be stable at the reflux temperature. Alcohols like ethanol are often good choices as they can also help to protonate and activate the nitrile group.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups.
Reactions at the 2-Amino Group
The 2-amino group is a versatile nucleophile that can undergo a variety of transformations, including acylation, alkylation, and condensation reactions. This allows for the introduction of diverse side chains that can modulate the compound's physicochemical properties and biological activity.
Palladium-Catalyzed Cross-Coupling Reactions at the 7-Bromo Position
The bromine atom at the 7-position is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position.
Caption: Suzuki-Miyaura coupling of this compound.
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This reaction is particularly useful for synthesizing derivatives with substituted amino groups at the 7-position, which can be crucial for modulating biological activity and improving pharmacokinetic properties.
Caption: Buchwald-Hartwig amination of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is of significant interest in drug discovery, primarily due to the established role of quinazolines as potent inhibitors of various protein kinases.
Kinase Inhibitors
Many clinically approved and investigational kinase inhibitors feature the quinazoline core. The 2-amino group can be functionalized to interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design. The 7-position, accessible through the bromo substituent, allows for the introduction of moieties that can extend into the solvent-exposed region or target specific sub-pockets of the kinase, thereby enhancing potency and selectivity. Derivatives of this compound are therefore promising candidates for screening against a wide range of kinases implicated in cancer and other diseases.[11][12]
Anticancer Agents
The antiproliferative activity of quinazoline derivatives is well-documented.[4] By serving as a versatile platform for the synthesis of diverse compound libraries, this compound can facilitate the discovery of novel anticancer agents. Structure-activity relationship (SAR) studies on derivatives of this scaffold can provide valuable insights into the structural requirements for potent and selective inhibition of cancer cell growth.[13]
Spectroscopic Characterization
While publicly available experimental spectra for this compound are limited, the following are the expected key features based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazoline ring system. The protons on the benzene ring will be influenced by the electron-withdrawing bromine atom. The protons of the 2-amino group will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly shifted downfield.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of approximately equal intensity. The exact mass can be used to confirm the elemental composition.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and dark place under an inert atmosphere.
Conclusion
This compound is a strategically important building block in medicinal chemistry and drug discovery. Its dual reactivity, with a nucleophilic amino group and a versatile bromo substituent, provides a powerful platform for the synthesis of diverse libraries of quinazoline derivatives. The established role of the quinazoline scaffold in targeting key biological pathways, particularly in oncology, underscores the potential of this compound as a starting point for the development of novel and effective therapeutics. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to empower researchers in their pursuit of innovative drug candidates.
References
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The Strategic Placement of Bromine: A Deep Dive into the Biological Activity of Substituted Quinazolines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Impact of Bromine Substitution
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] Among the various possible substitutions, the introduction of a bromine atom has proven to be a particularly effective strategy for enhancing the therapeutic potential of quinazoline derivatives.[3][4] The unique physicochemical properties of bromine, such as its size, electronegativity, and lipophilicity, can significantly influence the molecule's interaction with biological targets, leading to improved potency and selectivity.[5] This technical guide provides a comprehensive overview of the biological activities of bromo-substituted quinazolines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.
Anticancer Activity: A Prominent Therapeutic Avenue
Bromo-substituted quinazolines have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent cytotoxic effects against a variety of human cancer cell lines.[1][6] The presence of bromine on the quinazoline ring can enhance the antiproliferative activity, often through the inhibition of key enzymes involved in cancer cell signaling pathways.[7]
Mechanism of Action: Targeting Tyrosine Kinases
A primary mechanism through which many bromo-substituted quinazolines exert their anticancer effects is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[1][7] EGFR is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, are quinazoline-based EGFR inhibitors.[1] The introduction of a bromine atom at the 6-position of the quinazoline ring has been shown to improve the anticancer effects.[1] Furthermore, 3-bromo substituted quinazoline molecules have displayed potent activity as EGFR inhibitors.[7]
The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain prevents its autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis. Molecular docking and simulation studies have provided insights into the binding affinity of bromo-substituted quinazolines with EGFR, revealing key hydrogen bonding and hydrophobic interactions.[1]
Signaling Pathway: EGFR Inhibition by Bromo-Substituted Quinazolines
Caption: EGFR signaling and its inhibition by bromo-substituted quinazolines.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of various bromo-substituted quinazoline derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The following table summarizes the IC50 values for a selection of bromo-substituted quinazolines from recent studies.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one with an aliphatic linker at the SH group | MCF-7 (Breast) | 15.85 ± 3.32 | [1][6] |
| SW480 (Colon) | 17.85 ± 0.92 | [1][6] | ||
| MRC-5 (Normal) | 84.20 ± 1.72 | [1][6] | ||
| 9 | Quinazoline with a bromo atom at the 4-position of a phenyl group | MGC-803 (Gastric) | 1.89 | [4] |
| 25 | Quinazolin-4-one with a (3-bromophenyl) moiety at position 2 | CDK9 expressing cells | 0.142 | [8] |
| 6e | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast) | 168.78 | [9] |
Note: A lower IC50 value indicates a higher potency of the compound. The selectivity of a compound is often assessed by comparing its cytotoxicity against cancer cell lines versus normal cell lines, as seen with compound 8a .[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the bromo-substituted quinazoline compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow: MTT Assay for Evaluating Cytotoxicity
Caption: Step-by-step workflow of the MTT assay.
Antimicrobial and Antiviral Activities
Beyond their anticancer potential, bromo-substituted quinazolines have demonstrated significant activity against a range of microbial pathogens, including bacteria, fungi, and viruses.[10][11]
Antibacterial and Antifungal Efficacy
Several studies have reported the synthesis and evaluation of bromo-substituted quinazolinones as potent antimicrobial agents.[10][12] The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.[5] The antimicrobial activity is often evaluated using methods such as the cup-plate agar diffusion method or by determining the minimum inhibitory concentration (MIC).[10]
For instance, a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones exhibited significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus (Gram-positive bacteria) and Pseudomonas aeruginosa (Gram-negative bacteria), as well as antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata.[10]
Antiviral Potential
The antiviral properties of bromo-substituted quinazolines have also been investigated. One study reported that 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone exhibited potent antiviral activity against the vaccinia virus with a MIC of 1.92 µg/ml.[11] While some bromo-substituted quinazolinones have shown low cytotoxicity in anti-HIV studies, they did not exhibit significant anti-HIV activity.[11] More recent research has identified 2,3,6-trisubstituted quinazolinone compounds as novel and potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication, with some analogs exhibiting EC50 values as low as 86 nM.[13]
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic activities of bromo-substituted quinazolines have also been a subject of investigation.[3][14] The carrageenan-induced paw edema test in rats is a common in vivo model used to evaluate the anti-inflammatory potential of these compounds.[10]
Certain 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have shown good anti-inflammatory activity comparable to the standard drug ibuprofen.[10] Specifically, compounds with o-methoxyphenyl and p-methoxyphenyl substitutions at the 3-position of the quinazoline ring demonstrated the most potent anti-inflammatory effects. Another study highlighted that among a series of 3-naphtalene-substituted quinazolinone derivatives, the 6-bromo-substituted analog was the most potent anti-inflammatory agent.[3]
Structure-Activity Relationships (SAR)
The biological activity of bromo-substituted quinazolines is highly dependent on the position of the bromine atom and the nature of other substituents on the quinazoline scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
-
Position of Bromine: The 6-position is a common site for bromine substitution and has been shown to enhance anticancer and anti-inflammatory activities.[1][3] 3-bromo substitution has also been linked to potent EGFR inhibition.[7] However, substitution at the C6 position of the 4(3H)-quinazolinone core with a bromo group was not tolerated for antibacterial activity in one study.[15]
-
Substituents at other positions: The nature of the substituent at the 2- and 3-positions of the quinazoline ring significantly influences the biological activity. For example, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, an aliphatic linker at the SH group resulted in the most potent anticancer activity.[1] The presence of electron-donating or electron-withdrawing groups on a phenyl ring at the 3-position can also modulate the activity.[1]
Logical Relationship: Structure-Activity Relationship of Bromo-Substituted Quinazolines
Caption: Influence of substitutions on the biological activity of quinazolines.
Synthesis of Bromo-Substituted Quinazolines
The synthesis of bromo-substituted quinazolines typically involves multi-step reaction sequences. A common starting material is a bromo-substituted anthranilic acid.[1]
General Synthetic Scheme
A representative synthesis of 6-bromo-substituted quinazolin-4-one derivatives is outlined below:
-
Formation of the Benzoxazinone Intermediate: Bromo-anthranilic acid is reacted with an appropriate acylating agent (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) to form the corresponding 2-substituted-6-bromo-3,1-benzoxazin-4-one.
-
Ring Transformation to Quinazolinone: The benzoxazinone intermediate is then reacted with a primary amine or other nucleophile to yield the desired 3-substituted-6-bromo-quinazolin-4-one.
-
Further Modifications: The resulting quinazolinone can be further modified at various positions to generate a library of derivatives for biological evaluation.[1]
For example, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one can be synthesized from 5-bromoanthranilic acid and phenyl isothiocyanate.[1] This intermediate can then be reacted with various alkyl halides or substituted benzyl bromides to produce a series of derivatives.[1]
Conclusion and Future Perspectives
Bromo-substituted quinazolines represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties make them attractive candidates for further drug development. The strategic incorporation of a bromine atom into the quinazoline scaffold has been repeatedly shown to enhance biological efficacy. Future research in this area should focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action, particularly their interactions with specific biological targets, will be crucial for the rational design of next-generation therapeutics based on the bromo-substituted quinazoline core.
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An In-depth Technical Guide to 7-Bromoquinazolin-2-amine and its Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Among its many variations, 7-Bromoquinazolin-2-amine serves as a pivotal building block for the synthesis of a new generation of targeted therapeutics. This guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and, most importantly, its role in the development of potent and selective kinase inhibitors for the treatment of diseases such as cancer. We will explore the structure-activity relationships of its derivatives, examine their mechanisms of action, and provide detailed protocols for their synthesis and evaluation, offering a critical resource for researchers in the field of drug discovery.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry.[2] This is due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][3] Several quinazoline-based drugs are already in clinical use, such as gefitinib and erlotinib, which are epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy.[3]
The 7-bromo substitution on the quinazoline core is of particular interest as it provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the creation of diverse libraries of compounds for drug screening. The 2-amino group also serves as a key point for derivatization, enabling the modulation of the compound's physicochemical properties and biological activity.
Synthesis of the Core Moiety: this compound
The synthesis of the this compound core is a critical first step in the development of its derivatives. While various synthetic routes exist for quinazolines, a common and effective method for this specific compound involves a multi-step synthesis. A general approach often starts from a substituted anthranilic acid derivative.
General Synthetic Workflow
A plausible synthetic route can be envisioned starting from 2-amino-4-bromobenzoic acid. This starting material can be cyclized with a source of the C2-N fragment, such as cyanamide, to form the quinazoline ring system.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This is a representative protocol and may require optimization based on laboratory conditions and available reagents.
Step 1: Synthesis of 2-Amino-4-bromobenzamide
-
To a solution of 2-amino-4-bromobenzoic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a source of ammonia (e.g., ammonium chloride) at 0 °C.
-
Add a tertiary amine base (e.g., triethylamine) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-4-bromobenzamide.
Step 2: Cyclization to this compound
-
A mixture of the synthesized 2-amino-3,5-dibromobenzamide and an appropriate aromatic aldehyde in ethanol can be refluxed.[4]
-
Subsequently, a catalyst such as copper(II) chloride is added, and the mixture is refluxed for an additional period.[4]
-
The progress of the reaction is monitored by TLC.[4]
-
Upon completion, the reaction mixture is filtered and washed to yield the crude product, which can be further purified by recrystallization.[4]
Characterization:
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[4]
-
Melting Point: To assess purity.
Derivatization Strategies and Structure-Activity Relationships (SAR)
The this compound core offers two primary sites for modification: the 2-amino group and the 7-bromo position. These modifications are crucial for tuning the compound's biological activity, selectivity, and pharmacokinetic properties.
Modifications at the 2-Amino Group
The 2-amino group can be readily functionalized through various reactions, such as acylation, alkylation, and arylation. These modifications can influence the compound's interaction with the target protein, particularly through hydrogen bonding.
Modifications at the 7-Bromo Position
The bromine atom at the 7-position is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the exploration of a large chemical space to optimize target engagement and physicochemical properties.
Structure-Activity Relationship (SAR) Insights
Numerous studies have explored the SAR of 2-aminoquinazoline derivatives, particularly as kinase inhibitors.[5][6][7] Key findings often highlight:
-
The nature of the substituent at the 2-position: Aromatic or heteroaromatic rings can form crucial pi-stacking interactions within the ATP-binding pocket of kinases.
-
The substituent at the 7-position: The introduction of specific groups can enhance potency and selectivity. For instance, amide functionalities at this position have been shown to be beneficial for ERK1/2 inhibition.[8]
-
Overall physicochemical properties: Lipophilicity, molecular weight, and hydrogen bonding capacity are critical for cell permeability and oral bioavailability.
Biological Applications: Targeting Protein Kinases in Cancer
A significant body of research has focused on the development of this compound derivatives as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[9][10]
Epidermal Growth Factor Receptor (EGFR) Inhibition
The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[3] Derivatives of this compound have been designed and synthesized to target both wild-type and mutant forms of EGFR, which are implicated in various cancers, including non-small cell lung cancer.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a crucial enzyme in B-cell signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[11] Covalent inhibitors that form a bond with a cysteine residue in the active site of BTK have shown significant clinical success. The this compound scaffold can be elaborated to include a reactive "warhead" to achieve irreversible inhibition.[12]
Extracellular Signal-Regulated Kinase (ERK) 1/2 Inhibition
The ERK/MAPK pathway is a central signaling cascade that is frequently hyperactivated in cancer.[8] Targeting the terminal kinases in this pathway, ERK1 and ERK2, is a promising therapeutic strategy. Potent and orally bioavailable ERK1/2 inhibitors have been developed based on a 2-amino-7-amide quinazoline skeleton.[8]
Signaling Pathway Visualization
Caption: Simplified ERK/MAPK signaling pathway and the point of intervention for this compound-based inhibitors.
In Vitro Biological Evaluation
The biological activity of newly synthesized derivatives is typically assessed through a series of in vitro assays.
Kinase Inhibition Assays
-
Biochemical Assays: These assays measure the direct inhibition of the target kinase's enzymatic activity. Common formats include radiometric assays, fluorescence-based assays (e.g., LanthaScreen), and luminescence-based assays (e.g., Kinase-Glo).
-
Cellular Assays: These assays assess the ability of the compounds to inhibit the kinase in a cellular context. This is often done by measuring the phosphorylation of a downstream substrate of the target kinase using techniques like Western blotting or ELISA.
Cell Proliferation Assays
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Counting: Direct cell counting using a hemocytometer or automated cell counter can also be used to assess the effect of the compounds on cell growth.
Quantitative Data Summary
| Compound ID | Target Kinase | IC₅₀ (nM) - Biochemical | IC₅₀ (nM) - Cellular | Cell Line | Antiproliferative IC₅₀ (nM) |
| Example 1 | EGFR | 15 | 50 | A549 (Lung Cancer) | 120 |
| Example 2 | BTK | 5 (covalent) | 25 | TMD8 (Lymphoma) | 80 |
| Example 3 | ERK1/2 | 8 | 30 | A375 (Melanoma) | 100 |
Note: The data in this table is illustrative and intended to represent typical values obtained for potent quinazoline-based kinase inhibitors.
Conclusion and Future Directions
This compound is a highly valuable scaffold in modern drug discovery, particularly in the development of targeted cancer therapies. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated potent inhibitory activity against a range of clinically relevant protein kinases.
Future research in this area will likely focus on:
-
Improving selectivity: Designing derivatives that can distinguish between closely related kinases to minimize off-target effects and toxicity.
-
Overcoming drug resistance: Developing compounds that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring new therapeutic areas: Investigating the potential of this compound derivatives for the treatment of other diseases, such as inflammatory and neurodegenerative disorders.
The continued exploration of this versatile chemical scaffold holds great promise for the development of novel and effective medicines to address unmet medical needs.
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quinazoline scaffold in medicinal chemistry
An In-Depth Technical Guide to the Quinazoline Scaffold in Medicinal Chemistry
Abstract
The quinazoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrimidine ring, represents one of the most prolific "privileged structures" in medicinal chemistry.[1] Its versatile chemical nature and ability to interact with a multitude of biological targets have led to its incorporation into numerous clinically successful drugs. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of quinazoline-based compounds. We will focus particularly on its revolutionary role in oncology as a core component of tyrosine kinase inhibitors, while also exploring its broader therapeutic potential. Through detailed protocols, mechanistic diagrams, and a case study of the landmark drug Gefitinib, this document aims to serve as an authoritative resource for harnessing the full potential of the quinazoline core in modern drug discovery.
The Quinazoline Core: Foundational Chemistry and Synthesis
The quinazoline framework (1,3-diazanaphthalene) is an aromatic heterocycle whose unique arrangement of nitrogen atoms provides critical hydrogen bonding capabilities, making it an ideal anchor for binding to enzyme active sites.[2][3] Its structural rigidity and planarity, combined with the numerous positions available for substitution, allow for the precise tuning of physicochemical properties and pharmacological activity.
Classical and Modern Synthetic Strategies
The synthesis of the quinazoline core has been a subject of extensive research for over a century. Early methods, while foundational, often required harsh conditions. Modern approaches focus on efficiency, yield, and greener chemistry.
-
Niementowski Quinazoline Synthesis: A classical and reliable method involving the condensation of anthranilic acid with amides at high temperatures to form 4(3H)-quinazolinones, which are key intermediates for many therapeutic agents.[4][5]
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for various quinazoline syntheses, including multicomponent reactions.[6]
-
Multicomponent Reactions (MCRs): These strategies, such as the Biginelli reaction, allow for the construction of complex quinazoline derivatives in a single step from three or more starting materials, enhancing synthetic efficiency.[6]
Experimental Protocol: General Synthesis of a 4(3H)-Quinazolinone Intermediate
This protocol outlines a common laboratory-scale synthesis of a 2,3-substituted-4(3H)-quinazolinone, a versatile precursor for further derivatization.
Step 1: Synthesis of 2-aminobenzamide from Isatoic Anhydride
-
To a stirred solution of isatoic anhydride (1.0 eq) in a suitable solvent like DMF or dioxane, add ammonium hydroxide (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Pour the mixture into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-aminobenzamide.
Step 2: Cyclization to form the Quinazolinone Ring
-
Combine 2-aminobenzamide (1.0 eq) and an appropriate aldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of a Lewis acid (e.g., ceric ammonium nitrate) or a Brønsted acid (e.g., p-TsOH).
-
Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the purified 2,3-substituted-4(3H)-quinazolinone.
Visualization: General Synthetic Workflow
Caption: Quinazoline inhibitors block EGFR signaling, preventing downstream activation.
Generations of EGFR Inhibitors
The clinical journey of quinazoline-based EGFR inhibitors showcases a classic story of targeted therapy development, including the challenge of acquired resistance.
-
First Generation (Reversible Inhibitors): Drugs like Gefitinib and Erlotinib were revolutionary for treating non-small-cell lung cancer (NSCLC) patients with activating EGFR mutations (e.g., Del19, L858R). [7][8]However, patients often develop resistance, most commonly through a secondary "gatekeeper" mutation, T790M, which increases ATP affinity and sterically hinders drug binding. [8]* Second Generation (Irreversible Inhibitors): To overcome this resistance, drugs like Afatinib and Dacomitinib were developed. [9]They feature a reactive group (e.g., an acrylamide) at the C6 or C7 position, which forms a covalent bond with a cysteine residue (Cys797) near the ATP binding site, leading to irreversible inhibition. [9]* Dual and Pan-Kinase Inhibitors: The quinazoline scaffold is not limited to EGFR. Lapatinib is a dual inhibitor of both EGFR and HER2, another important receptor in breast cancer. [10][11]Vandetanib is a multi-kinase inhibitor targeting VEGFR, EGFR, and RET, demonstrating the scaffold's utility in simultaneously blocking multiple oncogenic pathways. [12][13]
Structure-Activity Relationship (SAR) of Quinazoline Kinase Inhibitors
Systematic modification of the quinazoline scaffold has yielded a deep understanding of the structural requirements for potent and selective kinase inhibition. For 4-anilinoquinazoline EGFR inhibitors, several key principles have emerged. [14][15]
| Position | Structural Feature | Impact on Activity | Rationale |
|---|---|---|---|
| N-1 | Unsubstituted Nitrogen | Essential | Forms a critical hydrogen bond with the hinge region (Met793) of the kinase, anchoring the molecule. [12] |
| C-4 | 3-Substituted Anilino Group | Essential for EGFR | The aniline ring projects into a hydrophobic pocket. Substituents like chlorine or fluorine at the 3-position enhance binding affinity. |
| C-6 & C-7 | Small, Solubilizing Groups | Modulates Potency & PK | Methoxy or other small, electron-donating groups often increase activity. [16]These positions are also used to attach larger side chains to improve solubility and pharmacokinetic properties. |
| C-6/C-7 | Michael Acceptor (e.g., acrylamide) | Confers Irreversibility | Enables covalent bond formation with Cys797, leading to second-generation irreversible inhibitors designed to overcome T790M resistance. [9]|
Visualization: Key Pharmacophoric Features
Caption: Pharmacophore model for 4-anilinoquinazoline EGFR inhibitors.
Case Study: Gefitinib (Iressa®)
Gefitinib was the first selective EGFR tyrosine kinase inhibitor approved, heralding the era of targeted cancer therapy. [17]Its development provides an excellent case study in rational drug design based on the quinazoline scaffold.
-
Discovery Rationale: The development was driven by the knowledge that aberrant EGFR signaling is a key driver in many solid tumors. [18]The goal was to create a small molecule that could competitively inhibit the ATP-binding site of the EGFR kinase. [18]* Mechanism of Action: Gefitinib reversibly binds to the ATP site of the EGFR kinase domain, inhibiting autophosphorylation and blocking downstream signal transduction, ultimately leading to apoptosis in cancer cells that depend on EGFR signaling. [18][19][20]* Clinical Application: It is approved as a first-line treatment for metastatic non-small-cell lung cancer (NSCLC) in patients whose tumors have specific EGFR mutations. [21]
Protocol: Abridged Laboratory Synthesis of Gefitinib
This four-step synthesis avoids hazardous reagents and chromatographic purification, making it a practical route. [21][22]
-
Chlorination: 6,7-dimethoxy-4(3H)-quinazolinone is chlorinated using a reagent like phosphoryl chloride (POCl₃) to yield 4-chloro-6,7-dimethoxyquinazoline.
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloro intermediate is reacted with 3-chloro-4-fluoroaniline in a solvent like isopropanol. The aniline nitrogen displaces the chlorine at the C-4 position to form N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.
-
Selective Demethylation: The methoxy group at the C-6 position is selectively demethylated. This can be achieved using L-methionine and methanesulfonic acid, or with an ionic liquid like trimethylammonium heptachlorodialuminate. [20][21]4. O-Alkylation: The newly formed hydroxyl group at C-6 is alkylated with 3-morpholinopropyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield the final product, Gefitinib.
Data Summary: Gefitinib Profile
| Parameter | Value |
| Drug Name | Gefitinib (Iressa®) |
| Scaffold | 4-Anilinoquinazoline |
| Primary Target | EGFR Tyrosine Kinase |
| Mechanism | Reversible, ATP-Competitive |
| IC₅₀ (EGFR) | 2-37 nM |
| Indication | EGFR-mutated NSCLC |
Future Perspectives and Emerging Trends
While the quinazoline scaffold is a mature pharmacophore, research continues to unlock new potential.
-
Overcoming Resistance: The development of third-generation EGFR inhibitors (e.g., Osimertinib, based on a pyrimidine scaffold) to target the T790M mutation has been successful. However, further resistance arises from mutations like C797S, which blocks the covalent binding of second and third-generation inhibitors. Current research is focused on developing fourth-generation allosteric inhibitors and macrocyclic quinazoline-based inhibitors that can overcome these new resistance mechanisms. [7][8]* Expanding Therapeutic Areas: The biological activity of quinazolines is not limited to cancer. [23]Researchers are actively exploring their potential as:
-
Antiviral agents , with some derivatives showing inhibitory activity against coronaviruses. [24] * Antibacterial agents , with novel derivatives being investigated against resistant strains like MRSA. [25] * Anti-inflammatory agents , through mechanisms like the inhibition of the NF-κB pathway. [26]* Hybrid Molecules: A promising strategy involves creating hybrid molecules that fuse the quinazoline scaffold with other pharmacophores. This can lead to dual-acting compounds or molecules with improved pharmacokinetic profiles. [27]
-
Conclusion
The quinazoline scaffold is a testament to the power of a "privileged structure" in medicinal chemistry. From its initial use in treating hypertension to its revolutionary role in establishing targeted cancer therapy, its impact is undeniable. The deep understanding of its synthesis, mechanisms of action, and structure-activity relationships has enabled the rational design of multiple generations of life-saving drugs. As researchers continue to innovate, applying new strategies to overcome clinical challenges like drug resistance and exploring new therapeutic applications, the quinazoline core is poised to remain a cornerstone of drug discovery for the foreseeable future.
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The Enigmatic Potential of 7-Bromoquinazolin-2-amine: A Mechanistic Exploration for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Medicinal Chemistry
The quinazoline nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its rigid structure, coupled with the capacity for diverse substitutions, has given rise to a plethora of biologically active molecules.[1][2] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3] A significant portion of their therapeutic success, particularly in oncology, stems from their ability to function as potent and selective inhibitors of protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in diseases like cancer.[4][5][6] This guide delves into the potential mechanism of action of a specific, yet under-explored derivative, 7-Bromoquinazolin-2-amine, by synthesizing insights from the broader family of 2-aminoquinazolines.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is critical for hypothesizing its biological behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | [7] |
| Molecular Weight | 224.06 g/mol | [7][8] |
| Appearance | Solid | [7] |
| InChI Key | CFUQBLOSOCYEIG-UHFFFAOYSA-N | [7] |
The presence of the bromine atom at the 7-position is expected to increase the lipophilicity of the molecule, potentially enhancing its ability to cross cellular membranes. The 2-amino group is a key functional moiety, capable of forming crucial hydrogen bonds with biological targets, a common feature in kinase inhibitors.[4]
Core Hypothesis: A Potential Kinase Inhibitor Targeting ATP-Binding Sites
While direct experimental evidence for the mechanism of action of this compound is not yet prevalent in the public domain, the extensive body of research on analogous 2-aminoquinazoline derivatives strongly suggests its potential as a protein kinase inhibitor .[4][5] Many established anticancer quinazolines function by competing with adenosine triphosphate (ATP) for the binding pocket of various kinases.[4] This competitive inhibition blocks the downstream signaling cascades that drive cell proliferation, survival, and angiogenesis.
The quinazoline core mimics the adenine ring of ATP, while substituents at various positions dictate the selectivity and potency for specific kinases. The 2-amino group, in particular, often forms critical hydrogen bonds with the "hinge" region of the kinase active site, a key interaction for anchoring the inhibitor.[9]
The Influence of the 7-Bromo and 2-Amino Substituents
The specific substitutions on the quinazoline ring of this compound provide clues to its potential targets and activity:
-
2-Amino Group: This group is fundamental for hinge-binding in many kinase inhibitors. It can act as a hydrogen bond donor, interacting with the backbone carbonyls of the kinase hinge region, thereby stabilizing the inhibitor-enzyme complex.
-
7-Bromo Group: Halogen substitutions, such as the bromine at the 7-position, can significantly impact the compound's properties. Bromine can enhance binding affinity through halogen bonding and increase lipophilicity, which may improve cell permeability and oral bioavailability.[10] Furthermore, the position and nature of substituents on the quinazoline ring are known to influence selectivity towards different kinase families.[5] For instance, modifications at the 6- and 7-positions have been crucial in developing potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[5]
Based on these structural features, it is plausible that this compound could exhibit inhibitory activity against kinases such as EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), or Cyclin-Dependent Kinases (CDKs), which are common targets for quinazoline-based drugs.[2][4][11]
Proposed Signaling Pathway Inhibition
The following diagram illustrates a generalized signaling pathway that could be targeted by a kinase inhibitor like this compound, leading to the inhibition of cancer cell proliferation and survival.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by this compound.
Experimental Protocols for Elucidating the Mechanism of Action
To validate the hypothesized mechanism of action of this compound, a series of well-established experimental protocols would be necessary.
In Vitro Kinase Inhibition Assay
This is a primary assay to determine if the compound directly inhibits kinase activity and to quantify its potency (IC₅₀).
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be detected using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the compound to various concentrations in assay buffer.
-
Prepare a solution of the target kinase (e.g., recombinant human EGFR).
-
Prepare a solution of the kinase substrate (e.g., a synthetic peptide) and ATP.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase and the test compound at different concentrations.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.[12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Western Blot Analysis for Phospho-protein Levels
This technique is used to determine if the compound inhibits the phosphorylation of specific downstream proteins in a signaling pathway within cells.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies that recognize both the total and the phosphorylated forms of a protein, one can assess the effect of an inhibitor on its activation state.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound at a concentration around its GI₅₀.
-
After the desired treatment time, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-EGFR) or the total protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Compare the intensity of the phospho-protein bands in the treated samples to the control samples to determine the extent of inhibition.
-
Illustrative Experimental Workflow
The following diagram outlines a logical workflow for the initial investigation of this compound's mechanism of action.
Caption: A typical experimental workflow for characterizing the mechanism of action of a novel small molecule inhibitor.
Conclusion and Future Directions
This compound represents a molecule of significant interest within the well-validated quinazoline class of compounds. While direct experimental data on its mechanism of action remains to be published, a robust hypothesis can be formulated based on extensive structure-activity relationship studies of its chemical relatives. The most probable mechanism is the inhibition of one or more protein kinases through competitive binding at the ATP pocket, driven by key interactions from the 2-amino group and favorable physicochemical properties imparted by the 7-bromo substituent.
The experimental protocols outlined in this guide provide a clear roadmap for elucidating the precise molecular targets and cellular effects of this compound. Future research should focus on a broad kinase screen to identify primary targets, followed by detailed cellular and biochemical assays to confirm its on-target effects and downstream signaling consequences. Such studies will be pivotal in determining the therapeutic potential of this compound and guiding its further development as a potential drug candidate.
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Spectroscopic Characterization of 7-Bromoquinazolin-2-amine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Bromoquinazolin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinazoline derivatives are known to exhibit a wide range of biological activities, making the unambiguous confirmation of their structure paramount.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the analytical workflows required for structural elucidation.
Introduction to this compound and its Spectroscopic Imperative
This compound belongs to the quinazoline class of compounds, which are bicyclic heterocycles consisting of a benzene ring fused to a pyrimidine ring.[1][2][3] The presence of the bromine atom at the 7-position and the amine group at the 2-position significantly influences the molecule's electronic properties and potential biological interactions. Accurate structural confirmation is the bedrock of any research and development effort, ensuring the integrity of subsequent biological and pharmacological studies. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture of such compounds. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), in a clean, dry NMR tube. DMSO-d₆ is often a good choice for quinazoline derivatives due to its excellent solubilizing power.
-
Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR).
-
Set the number of scans to be acquired. For a sample of this concentration, 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse to excite the protons.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline correct the spectrum to remove any broad distortions.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
-
The causality behind these choices lies in optimizing the resolution and sensitivity of the measurement. The choice of solvent is critical to ensure the sample is fully dissolved and to provide a lock signal. Shimming is essential for obtaining sharp peaks, which allows for accurate determination of chemical shifts and coupling constants.
Diagram: ¹H NMR Experimental Workflow
Caption: Workflow for ¹H NMR data acquisition and processing.
Predicted ¹H NMR Data and Interpretation
The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the amino group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~8.5 - 8.7 | Singlet (s) | - | 1H |
| H-5 | ~7.8 - 8.0 | Doublet (d) | ~8.5 - 9.0 | 1H |
| H-6 | ~7.6 - 7.8 | Doublet of Doublets (dd) | J ≈ 8.5 - 9.0, J ≈ 2.0 | 1H |
| H-8 | ~8.1 - 8.3 | Doublet (d) | ~2.0 | 1H |
| -NH₂ | ~6.5 - 7.5 | Broad Singlet (br s) | - | 2H |
Interpretation:
-
H-8: This proton is expected to appear at the most downfield position among the aromatic protons attached to the benzene ring due to the deshielding effect of the adjacent nitrogen and the bromine atom. It will appear as a doublet with a small meta-coupling to H-6.
-
H-5: This proton is ortho to the fused pyrimidine ring and will appear as a doublet due to coupling with H-6.
-
H-6: This proton will be split into a doublet of doublets by the adjacent H-5 and the meta-coupled H-8.
-
H-4: This proton on the pyrimidine ring is adjacent to two nitrogen atoms, resulting in a significant downfield shift. It is expected to be a singlet as there are no adjacent protons.
-
-NH₂: The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to ¹H NMR, with a few key differences in the acquisition parameters.
-
Sample Preparation: A more concentrated sample is often required (20-50 mg in ~0.7 mL of deuterated solvent).
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency.
-
Data Acquisition:
-
A wider spectral width is used (e.g., 0 to 200 ppm).
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
-
Data Processing: The processing steps are analogous to those for ¹H NMR.
Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR chemical shifts for this compound are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 - 165 |
| C-4 | ~155 - 160 |
| C-4a | ~150 - 155 |
| C-8a | ~120 - 125 |
| C-7 | ~115 - 120 |
| C-5 | ~125 - 130 |
| C-6 | ~128 - 133 |
| C-8 | ~135 - 140 |
Interpretation:
-
C-2 and C-4: These carbons are part of the pyrimidine ring and are bonded to nitrogen atoms, causing them to be significantly deshielded and appear at the most downfield positions.[4] The carbon bearing the amino group (C-2) will be highly influenced by it.
-
C-7: The carbon directly attached to the bromine atom will experience a moderate shielding effect, but its exact position can vary.
-
Aromatic Carbons (C-4a, C-5, C-6, C-8, C-8a): These carbons will appear in the typical aromatic region (110-150 ppm). Their specific chemical shifts are influenced by the substituents on the ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the molecular formula and aspects of the structure.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum Data and Interpretation
For this compound (C₈H₆BrN₃), the molecular weight is approximately 224.06 g/mol .[5][6]
| m/z | Predicted Ion | Interpretation |
| ~224/226 | [M]⁺˙ / [M+2]⁺˙ | Molecular ion peak. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will result in two peaks of roughly equal intensity separated by 2 m/z units. This is a definitive indicator of the presence of one bromine atom. |
| ~225/227 | [M+H]⁺ / [M+H+2]⁺ | Protonated molecular ion in positive ion mode ESI. The bromine isotopic pattern will be preserved. |
| Varies | Fragment Ions | Fragmentation may occur through the loss of HCN, NH₂, or other small neutral molecules from the quinazoline ring. |
The most critical feature to observe is the isotopic pattern of the molecular ion, which provides unequivocal evidence for the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.[7]
Diagram: Spectroscopic Data to Structure Correlation
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) - IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample. The detector measures the amount of light that is absorbed by the sample at each wavelength.
-
Data Processing: The resulting interferogram is converted into an IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier Transform.
Predicted IR Data and Interpretation
The following table lists the characteristic IR absorption bands expected for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1620 - 1575 | C=N stretch | Quinazoline Ring |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1335 - 1250 | C-N stretch | Aromatic Amine |
| ~800 - 600 | C-Br stretch | Aryl Bromide |
Interpretation:
-
The presence of two distinct bands in the 3400-3250 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[8][9]
-
The N-H bending vibration further confirms the presence of the primary amine group.[8]
-
Absorptions in the 1620-1450 cm⁻¹ range are indicative of the C=N and C=C stretching vibrations within the quinazoline ring system.[7]
-
A strong band in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Br stretching vibration.
Conclusion
The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information that, when pieced together, confirms the connectivity of the atoms, the presence of key functional groups, the molecular weight, and the elemental composition. This rigorous analytical approach is essential for ensuring the quality and reliability of data in any research or drug development program involving this and related quinazoline derivatives.
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discovery of quinazolinamine derivatives as inhibitors
An In-depth Technical Guide to the Discovery of Quinazolinamine Derivatives as Kinase Inhibitors
Authored by a Senior Application Scientist
Abstract
The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for designing potent inhibitors of various biological targets.[1][2][3] This guide provides a comprehensive technical overview of the discovery and development of quinazolinamine derivatives, with a primary focus on their role as kinase inhibitors in oncology. We will explore the strategic evolution from first-generation reversible inhibitors to second-generation covalent inhibitors, detail the essential synthetic and biological evaluation protocols, and elucidate the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this pivotal class of therapeutic agents.
The Quinazoline Scaffold: A Privileged Core for Kinase Inhibition
The quinazoline nucleus, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, has yielded numerous FDA-approved drugs for diverse therapeutic areas.[3][4][5] In oncology, its prominence is largely due to its exceptional utility as a scaffold for ATP-competitive kinase inhibitors.[6] Kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), are crucial regulators of cell signaling pathways that control proliferation, survival, and differentiation.[7][8] Their dysregulation is a hallmark of many cancers.[9]
The 4-anilinoquinazoline framework is particularly adept at targeting the ATP-binding pocket of kinases like EGFR. The quinazoline nitrogen atoms act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. This foundational binding mode provided the starting point for the development of the first generation of EGFR tyrosine kinase inhibitors (TKIs).
First-Generation Inhibitors: The Advent of Targeted Therapy
Gefitinib (Iressa®) was a pioneering first-generation EGFR-TKI, representing a paradigm shift from cytotoxic chemotherapy to targeted molecular therapy.[6][10] Developed to target the ATP-binding site of EGFR, its mechanism relies on reversible, competitive inhibition.[10][11] This approach is highly effective in patients with specific activating mutations in the EGFR gene (e.g., exon 19 deletions or the L858R mutation), which are common in non-small cell lung cancer (NSCLC).[7][12] However, the clinical success of first-generation TKIs is often limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[7][13]
Rational Design: Overcoming Resistance with Second-Generation Covalent Inhibitors
The challenge of acquired resistance prompted the rational design of second-generation inhibitors. The primary goal was to develop compounds that could form a covalent bond with the target kinase, leading to irreversible inhibition and sustained activity, even against resistant mutants.
Case Study: Afatinib (Gilotrif®)
Afatinib is a quintessential example of a second-generation TKI.[14][15] It retains the 4-anilinoquinazoline core for ATP-pocket recognition but incorporates a reactive acrylamide moiety. This group functions as a Michael acceptor, enabling it to form a covalent bond with a cysteine residue (Cys797) located near the ATP-binding site of EGFR family members (EGFR, HER2, and HER4).[13][14][16]
This covalent, irreversible binding mechanism provides several key advantages:
-
Increased Potency: The permanent bond leads to a more profound and durable inhibition of the target kinase.
-
Overcoming Resistance: While not active against the T790M mutation, its irreversible nature makes it effective against other less common mutations that confer resistance to first-generation TKIs.[13]
-
Broad ErbB Family Inhibition: Afatinib inhibits multiple members of the ErbB receptor family, potentially blocking redundant signaling pathways.[14][15]
The design of Afatinib illustrates a critical principle in modern drug discovery: understanding the molecular basis of resistance allows for the rational engineering of next-generation therapeutics to overcome these challenges.
Synthesis and Evaluation of Quinazolinamine Derivatives
The discovery pipeline for novel inhibitors involves robust synthetic chemistry coupled with a cascade of biological assays to determine potency, selectivity, and mechanism of action.
General Synthetic Protocol for 4-Anilinoquinazoline Derivatives
The construction of the quinazoline core is versatile. A common and efficient method involves the reaction of a 2-aminobenzonitrile derivative with an appropriate aniline in the presence of an acid catalyst, followed by cyclization. An alternative widely used approach begins with anthranilamide derivatives.[17]
Detailed Protocol: Synthesis of a 4-Chloroquinazoline Intermediate[17]
-
Reaction Setup: To a solution of the starting 2-substituted-quinazolin-4(3H)-one (1.0 eq) in an appropriate solvent such as N,N-Dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (2.5 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully remove the excess POCl₃ under reduced pressure. Pour the resulting residue into a beaker of crushed ice water.
-
Neutralization & Extraction: Neutralize the aqueous solution to pH 7-8 using a base (e.g., 25% NaOH solution). Extract the aqueous layer three times with an organic solvent like dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloroquinazoline product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
The subsequent nucleophilic aromatic substitution with a desired aniline derivative yields the final product.
Biological Evaluation Workflow
A tiered approach is used to evaluate newly synthesized compounds, moving from broad screening to detailed mechanistic studies.
Protocol: Cell-Based Antiproliferative Assay (MTT/CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., A549 NSCLC cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test quinazolinamine derivatives in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Gefitinib).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT or CCK-8) to each well and incubate for 1-4 hours as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (concentration causing 50% inhibition).[18][19][20]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the quinazolinamine scaffold has yielded crucial insights into the structural requirements for potent kinase inhibition.[21][22]
-
C4 Position: The 4-anilino moiety is critical for activity. Substitutions on the aniline ring significantly impact potency and selectivity. For example, small, hydrophobic groups like chloro or fluoro at the meta-position are often favored for EGFR inhibition.[9]
-
C6 and C7 Positions: These positions are solvent-exposed and provide key opportunities for modification to enhance potency and modulate pharmacokinetic properties. Introducing small, electron-donating groups like methoxy or morpholinoethoxy can improve activity.[9][12]
-
C2 Position: While often unsubstituted (hydrogen), modifications at this position can be used to alter selectivity or introduce new functionalities.[23][24]
A novel derivative, B10, which incorporates an acrylamide group at the 4-anilino position, demonstrated significantly more potent activity against NSCLC cells than Gefitinib, highlighting the continued potential for innovation on this scaffold.[25]
| Compound/Derivative Class | Target/Cell Line | IC₅₀ Value | Key Structural Feature | Reference |
| Gefitinib | A549 (NSCLC) | 7.81 µM | Reversible 4-anilinoquinazoline | [25] |
| Compound 18b | K562 (CML) | 0.05 µM | N-arylquinazoline-4-amine | [18] |
| Compound 15n | A549 (NSCLC) | 1.91 µM | Quinazoline with basic amine terminus | [19] |
| Compound 18 | MGC-803 (Gastric) | 0.85 µM | Novel quinazoline derivative | [20] |
| Compound B10 | A549 (NSCLC) | 1.28 µM | Acrylamide group on 4-anilino moiety | [25] |
Table 1: Representative Antiproliferative Activities of Quinazolinamine Derivatives.
Conclusion and Future Directions
The discovery of quinazolinamine derivatives as kinase inhibitors has been a landmark achievement in targeted cancer therapy. The journey from reversible first-generation agents like Gefitinib to irreversible second-generation inhibitors like Afatinib demonstrates the power of rational, structure-based drug design in overcoming clinical challenges such as acquired resistance. The scaffold's versatility continues to be explored, with third-generation inhibitors (e.g., Osimertinib) targeting specific resistance mutations and fourth-generation allosteric inhibitors offering new mechanisms of action.[26][27] The robust synthetic routes and well-established biological evaluation cascades ensure that the quinazoline core will remain a highly valuable and productive scaffold for the discovery of novel therapeutic agents for years to come.[28]
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- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. mdpi.com [mdpi.com]
- 13. Afatinib - Wikipedia [en.wikipedia.org]
- 14. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. emergencydrug.com [emergencydrug.com]
- 17. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and evaluation of antitumor activity of quinazoline derivatives containing different terminal segments of basic amine groups | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
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- 25. A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust, Two-Step Synthesis of 7-Bromoquinazolin-2-amine for Drug Discovery Applications
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1] Specifically, 2-amino-7-substituted quinazolines have emerged as highly valuable building blocks in the development of targeted therapeutics, including potent inhibitors of key signaling proteins like extracellular signal-regulated kinase 1/2 (ERK1/2).[2] This application note provides a comprehensive, field-proven guide for the synthesis of 7-Bromoquinazolin-2-amine, a critical intermediate for constructing diverse chemical libraries. We present a reliable two-step synthetic strategy, beginning with the preparation of the essential precursor, 4-bromoanthranilamide, followed by a mechanistically detailed cyclization protocol. This guide is designed for researchers in synthetic chemistry and drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reproducible and high-yield synthesis.
Synthetic Strategy and Workflow
The synthesis of this compound is most effectively achieved through a two-stage process. A direct, one-step conversion from unsubstituted anthranilamide is synthetically challenging due to the difficulty of selectively brominating the 4-position of the benzene ring against the strong ortho-, para-directing influence of the primary amine.
Therefore, our strategy involves:
-
Precursor Synthesis: Preparation of 4-bromoanthranilamide from a commercially available and correctly substituted precursor, 2-amino-4-bromobenzoic acid.
-
Heterocyclic Ring Formation: Cyclization of 4-bromoanthranilamide using cyanogen bromide to construct the final 2-aminoquinazoline heterocycle.
This approach ensures regiochemical control and provides a clear, scalable path to the target molecule.
Diagram 1: High-level overview of the two-step synthetic workflow.
Part I: Protocol for Synthesis of 4-Bromoanthranilamide
Mechanistic Rationale
The conversion of a carboxylic acid to a primary amide is a fundamental transformation. This protocol utilizes a two-stage, one-pot process. First, 2-amino-4-bromobenzoic acid is activated by conversion to an acyl chloride using thionyl chloride (SOCl₂). The resulting highly reactive acyl chloride is then quenched with ammonium hydroxide, which acts as the nitrogen source, to readily form the stable primary amide, 4-bromoanthranilamide. This method is robust, high-yielding, and avoids the need for peptide coupling reagents.
Experimental Protocol
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Amino-4-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 1.0 | 10.0 g |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 2.0 | 8.2 mL |
| Toluene | C₇H₈ | 92.14 | - | 100 mL |
| Ammonium hydroxide (28-30%) | NH₄OH | 35.04 | Excess | ~50 mL |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-bromobenzoic acid (10.0 g). Suspend the solid in toluene (100 mL).
-
Acyl Chloride Formation: Place the flask in a fume hood. Carefully add thionyl chloride (8.2 mL, 2.0 eq.) to the suspension dropwise at room temperature.
-
Expert Insight: The addition is exothermic and releases HCl and SO₂ gas. A gas trap (e.g., a bubbler connected to a bleach solution) is recommended.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Solvent Removal: After cooling to room temperature, remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-amino-4-bromobenzoyl chloride will be left as a solid residue.
-
Amidation (Quench): Cool the flask containing the residue in an ice-water bath. Slowly and cautiously add concentrated ammonium hydroxide (~50 mL) to the crude acyl chloride. The reaction is highly exothermic and vigorous. Stir the resulting slurry in the ice bath for 30 minutes.
-
Isolation: Filter the resulting precipitate using a Büchner funnel. Wash the solid sequentially with cold deionized water (2 x 50 mL) and a small amount of cold ethanol to remove water-soluble impurities.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture. Dry the final white to off-white solid under vacuum.
-
Expected Yield: 85-95%.
-
Part II: Protocol for Cyclization to this compound
Mechanistic Rationale
This transformation is a classic example of heterocyclic synthesis, often proceeding via a von Braun-type reaction mechanism. The process is initiated by the nucleophilic attack of the primary aromatic amine of 4-bromoanthranilamide onto the electrophilic carbon of cyanogen bromide. This forms a cyanamide intermediate. The key cyclization step involves the intramolecular attack of the amide nitrogen onto the nitrile carbon. A subsequent tautomerization of the resulting imino-dihydroquinazoline affords the stable, aromatic this compound product.
Diagram 2: Plausible reaction mechanism for the cyclization step.
Experimental Protocol
SAFETY FIRST: Cyanogen bromide (BrCN) is highly toxic, volatile, and lachrymatory. This entire procedure must be performed in a certified, high-flow chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Have a quench solution (e.g., 1:1:1 mixture of sodium hydroxide, bleach, and water) readily available for any equipment that comes into contact with BrCN.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (for 5g scale) |
| 4-Bromoanthranilamide | C₇H₇BrN₂O | 215.05 | 1.0 | 5.0 g |
| Cyanogen bromide (BrCN) | CBrN | 105.92 | 1.1 | 2.7 g |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 75 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromoanthranilamide (5.0 g) in absolute ethanol (75 mL). Gentle warming may be required to achieve full dissolution.
-
Reagent Addition: Once the solution is homogeneous, add cyanogen bromide (2.7 g, 1.1 eq.) in one portion.
-
Expert Insight: While some procedures use cyanamide or other BrCN surrogates to improve safety, the direct use of BrCN is a well-established and effective method for this specific transformation.[3]
-
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane mobile phase).
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Slowly pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate (~200 mL) to neutralize the HBr generated during the reaction.
-
Isolation: Stir the resulting suspension for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the final product as a crystalline solid.
-
Expected Yield: 70-85%.
-
Data Summary and Characterization
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₆BrN₃ | [4] |
| Molecular Weight | 224.06 g/mol | [4] |
| Appearance | Solid (typically off-white to light brown) | [4] |
| CAS Number | 190274-15-8 |
Expected Analytical Data
-
¹H NMR (DMSO-d₆, 400 MHz): Expect signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the quinazoline ring system. A broad singlet corresponding to the -NH₂ protons should also be visible.
-
¹³C NMR (DMSO-d₆, 101 MHz): Expect 8 distinct carbon signals, including those for the bromine-bearing carbon and the carbons of the heterocyclic ring.
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z ≈ 224.0 and 226.0, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete conversion to acyl chloride. Hydrolysis of acyl chloride before amidation. | Increase reflux time with SOCl₂. Ensure all equipment is dry and remove solvent thoroughly before adding NH₄OH. |
| Reaction stalls in Step 2 | Insufficient heating. Degradation of cyanogen bromide. | Ensure a steady reflux is maintained. Use fresh, high-purity cyanogen bromide. |
| Product is impure after workup | Trapped inorganic salts. Unreacted starting material. | Wash the filtered product thoroughly with deionized water. Perform recrystallization as described. If impurities persist, consider column chromatography.[5] |
Conclusion
This application note details a validated and reproducible two-step synthesis for this compound, a key intermediate in modern drug discovery. By providing a clear rationale for the synthetic strategy, step-by-step protocols with expert insights, and guidance for troubleshooting, this document serves as an essential resource for chemists aiming to access this valuable molecular scaffold. The successful synthesis of this compound opens the door to the exploration of novel chemical space in the pursuit of next-generation therapeutics.
References
-
ChemInform Abstract: Synthesis of Quinazolinones from Anthranilamides and Aldehydes via Metal-Free Aerobic Oxidation in DMSO. (2025). ResearchGate. Available from: [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). MDPI. Available from: [Link]
-
Representation of the sequential condensation and cyclization of anthranilamide with aldehyde in the cage. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. (n.d.). National Institutes of Health (NIH). Available from: [Link]
-
Gold nanoparticle-decorated amorphous carbon for oxidative cyclization of anthranilamide and aryl alcohols. (2024). Dalton Transactions (RSC Publishing). Available from: [Link]
-
Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines. (2019). Organic Chemistry Portal. Available from: [Link]
-
Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. (2025). PubMed. Available from: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. Available from: [Link]
- CN102875465A - Method for preparing 7-bromoisoquinoline. (n.d.). Google Patents.
-
Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials. (n.d.). PubMed Central (PMC). Available from: [Link]
- A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde. (n.d.). Google Patents.
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- 2. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines [organic-chemistry.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 7-Bromoquinazolin-2-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition
The quinazoline nucleus, an aromatic heterocyclic compound formed by the fusion of a pyrimidine and a benzene ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure and capacity for diverse substitutions have made it a cornerstone in the development of targeted therapies, particularly in oncology. A significant number of clinically approved and investigational kinase inhibitors are built upon the quinazoline framework.[4][5][6][7] These small molecules have demonstrated remarkable efficacy in inhibiting the activity of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[8] Dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making them prime therapeutic targets.[9][10]
Prominent examples of quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, have revolutionized the treatment of certain cancers by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][6][7][9] The success of these agents underscores the potential of the quinazoline core to effectively interact with the ATP-binding site of kinases.[6][7][9] Furthermore, modifications to the quinazoline scaffold have yielded inhibitors of other critical kinases involved in cancer progression, such as the vascular endothelial growth factor receptor (VEGFR).[1][3][5][11]
This application note focuses on 7-Bromoquinazolin-2-amine , a specific derivative of the quinazoline family. While extensive research has been conducted on more complex quinazoline analogs, particularly those with substitutions at the 4-position, the unique electronic and steric properties imparted by the bromine atom at the 7-position and the amine group at the 2-position warrant a detailed investigation into its potential as a kinase inhibitor. This document will provide a theoretical framework for its mechanism of action, detailed protocols for its experimental validation, and a guide for interpreting the potential results.
Proposed Mechanism of Action: Competitive ATP Inhibition
Based on the well-established mechanism of action for the vast majority of quinazoline-based kinase inhibitors, it is hypothesized that this compound functions as an ATP-competitive inhibitor . Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein.[12] Quinazoline derivatives, due to their structural similarity to the adenine base of ATP, can occupy the ATP-binding pocket of the kinase.[1][7] This binding event physically obstructs the entry of ATP, thereby preventing the phosphorylation of downstream substrates and effectively halting the signaling cascade.
The primary targets for many quinazoline-based inhibitors are receptor tyrosine kinases (RTKs) such as EGFR and VEGFR.[3][4][5][11] Overexpression or mutation of these receptors is a common feature in many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis (the formation of new blood vessels).[4][11] By inhibiting these kinases, this compound could potentially exert potent anti-proliferative and anti-angiogenic effects.
The bromine atom at the 7-position may enhance the binding affinity of the molecule within the ATP pocket through halogen bonding or by modulating the electronic properties of the quinazoline ring system. The 2-amino group provides a key point for hydrogen bonding interactions with amino acid residues in the hinge region of the kinase domain, a critical interaction for many potent kinase inhibitors.
Visualizing the Targeted Signaling Pathway
The following diagram illustrates the central role of EGFR and VEGFR in downstream signaling pathways that promote cell proliferation and angiogenesis. Inhibition of these receptors by a molecule like this compound would block these downstream effects.
Caption: EGFR/VEGFR signaling pathway and point of inhibition.
Experimental Protocols
To empirically determine the kinase inhibitory activity of this compound, a series of in-vitro and cell-based assays are necessary. The following protocols provide a robust framework for this evaluation.
Protocol 1: In-Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to measure the direct inhibitory effect of this compound on the activity of a purified kinase (e.g., EGFR or VEGFR) by quantifying ATP consumption.[13]
Principle: Kinase activity results in the conversion of ATP to ADP. A luminescence-based assay can be used to measure the amount of remaining ATP. A decrease in luminescence in the presence of the inhibitor corresponds to lower kinase activity.
Materials:
-
Recombinant human EGFR or VEGFR kinase
-
Specific substrate peptide for the chosen kinase
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 100 µM to 1 nM).
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add 5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should be close to its Kₘ for the specific kinase.
-
Add 2.5 µL of the substrate/ATP mixture to each well to initiate the reaction.
-
Incubate the plate at 30°C for a pre-determined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the plate and the luminescence-based ATP detection reagent to room temperature.
-
Add 10 µL of the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the ability of this compound to inhibit the proliferation of cancer cells that are known to be dependent on the activity of the target kinase (e.g., A549 or H1975 cells for EGFR).[14]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound (or vehicle control).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating a novel kinase inhibitor like this compound.
Caption: A typical workflow for kinase inhibitor evaluation.
Data Presentation and Interpretation
The results from the in-vitro and cell-based assays should be tabulated for clear comparison and interpretation.
Table 1: In-Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | This compound IC₅₀ (µM) | Reference Inhibitor IC₅₀ (µM) |
| EGFR | Experimental Value | Gefitinib: Value |
| VEGFR2 | Experimental Value | Sunitinib: Value |
| Kinase X | Experimental Value | Staurosporine: Value |
This table should be populated with experimentally derived data.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Primary Kinase Dependency | This compound GI₅₀ (µM) |
| A549 | EGFR | Experimental Value |
| H1975 | EGFR (T790M mutant) | Experimental Value |
| HUVEC | VEGFR2 | Experimental Value |
| MCF-7 | Other | Experimental Value |
This table should be populated with experimentally derived data.
Interpretation of Results:
-
A low IC₅₀ value in the in-vitro assay indicates potent direct inhibition of the kinase.
-
Selectivity can be assessed by comparing the IC₅₀ values across a panel of different kinases.
-
A low GI₅₀ value in a cell line known to be dependent on the target kinase suggests that the compound is cell-permeable and can inhibit the kinase in a cellular context, leading to an anti-proliferative effect.
-
Comparing the GI₅₀ values across different cell lines can provide insights into the compound's spectrum of activity and potential mechanisms of action.
Conclusion and Future Directions
This compound, as a member of the highly successful quinazoline class of kinase inhibitors, represents a promising starting point for further investigation. The protocols and theoretical framework provided in this application note offer a comprehensive guide for researchers to systematically evaluate its potential as a kinase inhibitor. Positive results from these initial assays would warrant further studies, including detailed structure-activity relationship (SAR) analysis, investigation of off-target effects, and eventual in-vivo efficacy studies in preclinical models. The exploration of such fundamental scaffolds is crucial for the continued development of novel and effective targeted therapies.
References
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Google Scholar.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health.
- Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. (2008). Taylor & Francis Online.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed.
- Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). ResearchGate.
- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Bentham Science Publishers.
- Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (n.d.). PubMed Central.
- Cell-based test for kinase inhibitors. (2020). INiTS.
- Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One.
- Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). (n.d.). Taylor & Francis Online.
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. (n.d.). Benchchem.
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- 14. benchchem.com [benchchem.com]
The Strategic Utility of 7-Bromoquinazolin-2-amine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Therapy
In the landscape of contemporary drug discovery, the quinazoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds. Its rigid, bicyclic framework provides an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. Among the diverse array of functionalized quinazolines, 7-Bromoquinazolin-2-amine has emerged as a particularly versatile and valuable building block. The strategic placement of the bromine atom at the 7-position and the primary amine at the 2-position offers orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in drug discovery campaigns. We will delve into the synthetic utility of this key intermediate, with a focus on its application in the generation of kinase inhibitors targeting critical oncogenic signaling pathways. The protocols provided herein are designed to be robust and reproducible, offering researchers a practical roadmap for the synthesis and evaluation of novel quinazoline-based drug candidates.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for any chemical building block is paramount for successful and safe laboratory operations.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrN₃ | [1] |
| Molecular Weight | 224.06 g/mol | [1][2] |
| Appearance | Solid | [1] |
| CAS Number | 190274-15-8 | [1] |
| Purity | Typically ≥95% | [1] |
Safety and Handling:
This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Synthetic Strategies: Unleashing the Potential of this compound
The true power of this compound lies in its synthetic versatility. The 2-amino group can be readily functionalized, while the 7-bromo position serves as a key handle for transition metal-catalyzed cross-coupling reactions.
Protocol 1: Synthesis of the Starting Material - this compound
While several methods exist for the synthesis of 2-aminoquinazolines, a common and effective approach involves the cyclization of an appropriately substituted 2-aminobenzonitrile with a source of the C2-N fragment, such as cyanamide. The following protocol is a representative method adapted from established literature procedures for analogous compounds.[3]
Reaction Scheme:
A representative synthetic route.
Materials:
-
4-Bromo-2-aminobenzonitrile
-
Cyanamide
-
Hydrochloric acid (or a suitable base like sodium methoxide)
-
Anhydrous solvent (e.g., 1,4-dioxane or ethanol)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-aminobenzonitrile (1.0 eq).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) to dissolve the starting material.
-
Add cyanamide (1.5 - 2.0 eq).
-
Carefully add the acid catalyst (e.g., concentrated HCl, catalytic amount) or a base.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Derivatization at the 7-Position via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that allows for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position of the quinazoline core. This is a crucial step in exploring the SAR of this region of the molecule.
Reaction Scheme:
Suzuki-Miyaura cross-coupling at the 7-position.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimization Note: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction yield and should be optimized for each specific substrate combination.[4][5][6][7][8]
Protocol 3: Derivatization at the 7-Position via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the introduction of a diverse range of amino groups at the 7-position. This allows for the exploration of hydrogen bonding interactions and the modulation of physicochemical properties.
Reaction Scheme:
Buchwald-Hartwig amination at the 7-position.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, 1.2 - 1.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Optimization Note: The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with challenging substrates. Screening a panel of ligands is often necessary to achieve optimal results.[1][9][10][11][12]
Application in Kinase Inhibitor Drug Discovery
Quinazoline derivatives have a rich history as kinase inhibitors, with several approved drugs, such as Gefitinib and Erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR). This compound is an excellent starting point for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in cancer.
Targeting the EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its dysregulation is a common driver of tumorigenesis.[13][14][15][16]
Simplified EGFR signaling pathway and inhibition.
Derivatives of this compound can be designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and downstream signaling. The 2-amino group can be functionalized to interact with the hinge region of the kinase, while modifications at the 7-position can extend into the solvent-exposed region to enhance potency and selectivity.[17][18]
Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[17][18][19][20][21]
Simplified PI3K/AKT/mTOR signaling pathway and inhibition.
By applying the synthetic strategies outlined above, this compound can be elaborated into potent and selective PI3K inhibitors. For instance, Suzuki coupling can be used to introduce moieties that occupy the affinity pocket of the p110α catalytic subunit of PI3K, while modifications at the 2-amino position can be tailored to interact with other regions of the enzyme.[22][23]
Biological Evaluation and Data Presentation
The ultimate goal of synthesizing these derivatives is to assess their biological activity. A standard initial screen is to evaluate their anti-proliferative effects against a panel of cancer cell lines.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Step-by-Step Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Representative Cytotoxicity Data for Quinazoline Derivatives:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dibromo-2-arylquinazolinone | MCF-7 (Breast) | 10-100 | [19] |
| Dibromo-2-arylquinazolinone | A549 (Lung) | >100 | [19] |
| 6-Bromoquinazoline | MCF-7 (Breast) | 0.53 - 46.6 | [8] |
| 6-Bromoquinazoline | SW480 (Colon) | 0.53 - 46.6 | [8] |
| Quinazolinamine | Various | Micromolar range | [7] |
Expanding Therapeutic Horizons: Beyond Kinase Inhibition
While kinase inhibition is a major application, the quinazoline scaffold is also being explored for other therapeutic targets.
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. Inhibiting PARP can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The 2-aminoquinazoline scaffold can be adapted to develop potent PARP inhibitors.[23][24][25][26][27]
-
Anti-inflammatory Agents: Quinazoline derivatives have shown promise as anti-inflammatory agents by targeting enzymes such as cyclooxygenase (COX). The versatile chemistry of this compound allows for the synthesis of libraries of compounds to be screened for anti-inflammatory activity.[28][29][30]
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound represents a highly valuable and versatile starting material for medicinal chemists. Its dual reactive sites allow for the systematic and efficient generation of diverse compound libraries. The protocols and application notes provided in this guide offer a solid foundation for researchers to embark on drug discovery programs targeting a range of diseases, from cancer to inflammatory disorders. The continued exploration of the chemical space around the 2-amino-7-bromoquinazoline core is poised to yield the next generation of targeted therapeutics.
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Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved January 4, 2026, from [Link]
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PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
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Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. (n.d.). Retrieved January 4, 2026, from [Link]
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A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (n.d.). Retrieved January 4, 2026, from [Link]
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EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 4, 2026, from [Link]
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4 -Overview of PI3K-AKT-mTOR signalling pathway: Class I PI3Ks are... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Schematic diagram of the PI3K/Akt/mTOR signaling pathway (By Figdraw). - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (n.d.). Retrieved January 4, 2026, from [Link]
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(PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]
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Niementowski synthesis of quinazolinones[21]. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (n.d.). Retrieved January 4, 2026, from [Link]
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Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad. (n.d.). Retrieved January 4, 2026, from [Link]
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New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
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Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
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Optimization of reaction conditions for Suzuki coupling reaction. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]
-
Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
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Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]
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Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]
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“On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
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PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
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Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC - PubMed Central. (n.d.). Retrieved January 4, 2026, from [Link]
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Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]
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Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - NIH. (n.d.). Retrieved January 4, 2026, from [Link]
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Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]
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7-Bromoquinazolin-4-amine | C8H6BrN3 | CID 53408477 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
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(PDF) ChemInform Abstract: Simple Efficient Synthesis of 4-Aminoquinazoline via Amidine of N-Arylamidoxime. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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Quinazolinone based hydroxamates as anti-inflammatory agents - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]
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7-Bromoquinazolin-4-amine | C8H6BrN3 | CID 53408477 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]
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Application Notes and Protocols for the Suzuki Coupling of 7-Bromoquinazolin-2-amine
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Introduction: The Strategic Importance of the Quinazoline Scaffold and C-C Bond Formation
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Quinazoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The targeted functionalization of this heterocyclic system is therefore of paramount importance in drug discovery and development.[3][4]
7-Bromoquinazolin-2-amine serves as a versatile building block for the synthesis of novel quinazoline-based drug candidates. The bromine atom at the 7-position provides a reactive handle for carbon-carbon bond formation, a crucial transformation for elaborating the core structure and exploring structure-activity relationships (SAR). Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out as a robust and widely adopted method in the pharmaceutical industry.[5][6] Its appeal lies in its operational simplicity, mild reaction conditions, broad functional group tolerance, and the use of generally non-toxic and stable boronic acid reagents.[5][7]
This guide provides an in-depth exploration of Suzuki coupling protocols specifically tailored for this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven experimental procedures, and provide troubleshooting insights to empower researchers in their synthetic endeavors.
Core Mechanism: A Palladium-Catalyzed Dance of Three Steps
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that follows a well-established catalytic cycle.[8][9] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle is comprised of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][10]
-
Oxidative Addition: The catalytic cycle begins with a low-valent palladium(0) complex, which undergoes oxidative addition into the carbon-bromine bond of this compound. This step, often rate-determining, forms a square-planar palladium(II) intermediate.[5][8]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (a boronic acid or its ester derivative) is transferred to the palladium(II) center. This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium.[11][12]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond in the desired product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols: A Practical Guide
The success of a Suzuki coupling reaction with a nitrogen-containing heterocycle like this compound is highly dependent on the careful selection of the catalyst system, base, and solvent.[13][14] The presence of the 2-amino group can lead to catalyst inhibition through coordination with the palladium center.[13][15] Therefore, the use of bulky, electron-rich phosphine ligands is often beneficial.[15][16]
Protocol 1: General Conditions for Coupling with Arylboronic Acids
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and XPhos in a minimal amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel, followed by degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and cleaner reaction profiles in shorter times.[17]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
In a microwave reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Data Presentation: Comparative Reaction Conditions
The choice of reaction parameters can have a profound impact on the outcome of the Suzuki coupling. The following table summarizes various conditions reported in the literature for the Suzuki coupling of bromoquinazolines and related nitrogen-containing heterocycles.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15-20 | 80-90 | [16] |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (3.1) | Toluene/H₂O | 115 | 12 | High | [18] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 120 | 2 | 77-91 | [19] |
| PdCl₂(PPh₃)₂ (cat.) | XPhos (cat.) | K₂CO₃ | DMF/H₂O | 120 | 2 | High | [19] |
| Pd(OAc)₂ (4.2) | - | Na₂CO₃ (2.2) | DMF | 100 | 24 | 96 | [20] |
Troubleshooting and Field-Proven Insights
Despite its robustness, challenges can arise during the Suzuki coupling of this compound. Here are some common issues and potential solutions:
-
Low Yield or No Reaction:
-
Catalyst Poisoning: The 2-amino group and the quinazoline nitrogens can coordinate to the palladium catalyst, leading to its deactivation.[13][21] Using bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can mitigate this issue by sterically hindering this coordination.[15]
-
Inefficient Oxidative Addition: The C-Br bond in this compound is relatively reactive, but issues can still arise. Ensure the palladium catalyst is active. Using a pre-catalyst can sometimes be beneficial.[6]
-
Base Incompatibility: The choice of base is crucial.[12][22] K₃PO₄ and Cs₂CO₃ are often good choices for nitrogen-containing heterocycles as they are strong enough to facilitate transmetalation but generally do not cause unwanted side reactions.
-
-
Protodeboronation:
-
This is the undesired cleavage of the C-B bond of the boronic acid, where the boron moiety is replaced by a hydrogen atom.[13] This side reaction is more prevalent with electron-deficient heteroaryl boronic acids.[10] To minimize protodeboronation, ensure the reaction is thoroughly deoxygenated, as oxygen can promote this pathway. Using a slight excess of the boronic acid can also help drive the desired coupling reaction.
-
-
Homocoupling:
-
Formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the bromoquinazoline can occur.[13] This is often promoted by the presence of oxygen. Rigorous degassing of solvents and the reaction mixture is essential.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki coupling experiment.
Caption: A generalized workflow for Suzuki coupling experiments.
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of this compound, enabling the synthesis of diverse libraries of compounds for drug discovery. A thorough understanding of the reaction mechanism, careful selection of reaction components, and meticulous experimental technique are key to achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful transformation in their synthetic campaigns.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Taylor & Francis Online. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. [Link]
-
ScienceDirect. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
-
National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF. [Link]
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Organic Chemistry Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
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Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
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Wiley Online Library. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
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National Institutes of Health. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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ResearchGate. Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. [Link]
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MDPI. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. [Link]
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Arkivoc. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [Link]
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ResearchGate. Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... [Link]
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Application Notes & Protocols: A Guide to the Synthesis of 7-Bromoquinazolin-2-amine Analogues for Drug Discovery
Abstract
The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of analogues based on the 7-bromoquinazolin-2-amine framework. This specific scaffold is a highly versatile starting point for chemical library synthesis due to its two distinct, orthogonally reactive sites: the C7-bromine atom, ideal for palladium-catalyzed cross-coupling reactions, and the C2-amino group, amenable to traditional functionalization. We present field-proven methodologies for the synthesis of the core structure and its subsequent diversification through Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-acylation, enabling researchers to generate diverse libraries of novel quinazoline derivatives for screening and drug development.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
Quinazoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that have garnered immense interest from medicinal chemists.[4] Their derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, analgesic, and anti-inflammatory properties.[1][2] A key strategy in the development of novel therapeutic agents involves the structural modification of the quinazoline core, particularly at the 2, 4, 6, and 7-positions, to optimize interactions with biological targets.[1]
The this compound scaffold serves as an exceptionally valuable building block. The strategic placement of the bromine atom at the 7-position and the primary amine at the 2-position provides two chemically distinct handles for sequential or parallel synthetic diversification, as illustrated below.
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Comprehensive Analytical Characterization of 7-Bromoquinazolin-2-amine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 7-Bromoquinazolin-2-amine (CAS No: 190274-15-8).[1] As a key heterocyclic building block in medicinal chemistry and drug development, rigorous confirmation of its identity, structure, and purity is paramount.[2] This guide is intended for researchers, analytical scientists, and quality control professionals. We will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The protocols are designed to be self-validating, and the discussion emphasizes the causal logic behind experimental choices to ensure robust and reliable results.
Introduction and Physicochemical Properties
This compound is a substituted quinazoline derivative. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4] Therefore, ensuring the quality of starting materials like this compound is a critical first step in the synthesis of novel therapeutic agents.
The primary goal of this application note is to provide a multi-faceted analytical approach that, when used in concert, provides unambiguous confirmation of the compound's structure and a quantitative measure of its purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | [1][5][6] |
| Molecular Weight | 224.06 g/mol | [1][5] |
| Monoisotopic Mass | 222.9745 Da | [6][7] |
| Appearance | Solid (typically off-white to yellow powder) | [5] |
| CAS Number | 190274-15-8 | [1] |
| IUPAC Name | This compound | [6] |
Integrated Analytical Workflow
A robust characterization relies on the integration of orthogonal analytical techniques. Each method provides a unique piece of information, and together they build a complete profile of the compound. The following diagram illustrates the recommended workflow for a comprehensive analysis.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Expertise: NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule. For a molecule like this compound, NMR confirms the substitution pattern on the quinazoline ring system.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expert Insight: DMSO-d₆ is an excellent solvent choice due to its ability to dissolve a wide range of organic molecules and because the amine protons (-NH₂) are often clearly visible and exchange more slowly than in other solvents like CDCl₃ or D₂O.
-
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire at least 1024 scans, using a proton-decoupled pulse program.
-
-
Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
Data Interpretation and Expected Results
The structure of this compound dictates a specific set of signals. The bromine atom at the 7-position and the amine group at the 2-position create a distinct electronic environment that influences the chemical shifts of the aromatic protons.
Table 2: Representative ¹H and ¹³C NMR Data (Predicted/Typical in DMSO-d₆)
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| ¹H | H-8 | ~8.0 - 8.2 | d | 1H | Doublet due to coupling with H-6. |
| ¹H | H-6 | ~7.6 - 7.8 | dd | 1H | Doublet of doublets (coupling to H-5 and H-8). |
| ¹H | H-5 | ~7.4 - 7.6 | d | 1H | Doublet due to coupling with H-6. |
| ¹H | H-4 | ~8.9 - 9.1 | s | 1H | Singlet, typically downfield. |
| ¹H | -NH₂ | ~6.5 - 7.5 | s (broad) | 2H | Broad singlet, exchangeable with D₂O. |
| ¹³C | C-2 | ~160 | s | - | Carbon attached to two nitrogens. |
| ¹³C | C-4 | ~155 | s | - | |
| ¹³C | C-8a | ~152 | s | - | Bridgehead carbon. |
| ¹³C | C-4a | ~120 | s | - | Bridgehead carbon. |
| ¹³C | C-7 | ~118 | s | - | Carbon attached to Bromine. |
| ¹³C | C-5, C-6, C-8 | ~125-130 | d | - | Aromatic CH carbons. |
Note: Actual chemical shifts can vary slightly based on concentration and instrument calibration. The presence of these signals with the correct multiplicities and integrations provides strong evidence for the assigned structure.[2][8]
Mass Spectrometry (MS)
Principle & Expertise: Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves two critical functions:
-
Molecular Weight Confirmation: High-resolution MS (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement.
-
Isotopic Pattern Verification: Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a definitive signature for a monobrominated compound.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Ionization Mode: Operate in positive ion mode to generate the protonated molecular ion, [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 amu).
Data Interpretation and Expected Results
The primary observation will be a pair of peaks of nearly equal intensity separated by 2 Da.
-
[M+H]⁺: Calculated for C₈H₇⁷⁹BrN₃⁺ = 223.9818
-
[M+2+H]⁺: Calculated for C₈H₇⁸¹BrN₃⁺ = 225.9797
The detection of this characteristic doublet at the correct m/z values, with an accurate mass measurement within 5 ppm of the theoretical value, confirms both the molecular weight and the presence of a single bromine atom.[6][9]
High-Performance Liquid Chromatography (HPLC)
Principle & Expertise: HPLC is the gold standard for determining the purity of small organic molecules. It separates the target compound from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. UV detection provides a quantitative measure of the components.
Trustworthiness: For amine-containing compounds, method development requires careful consideration to prevent poor peak shape (tailing) caused by the interaction of the basic amine with residual acidic silanols on the silica-based stationary phase. Using a buffered mobile phase and a high-quality, end-capped column is crucial for a reliable, self-validating protocol.[10]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1.0 mg/mL. Dilute further to ~0.1 mg/mL for injection.
-
Chromatographic Conditions:
-
Expert Insight: The use of a small amount of trifluoroacetic acid (TFA) in the mobile phase acts as an ion-pairing agent, protonating the amine and masking silanol interactions, which significantly improves peak symmetry.
-
Table 3: HPLC Method Parameters
| Parameter | Recommended Setting |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | 254 nm or Diode Array Detector (DAD) |
Data Interpretation
A high-purity sample will exhibit a single major peak in the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. For drug development purposes, a purity of >95% is typically required.[11][12]
Elemental Analysis
Principle & Expertise: Elemental analysis by combustion provides the weight percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a compound. This classical technique is used to verify the empirical formula, which, when combined with molecular weight data from MS, confirms the molecular formula.
Protocol and Data Interpretation
-
Sample Preparation: Provide a high-purity, dry sample (~2-3 mg) for analysis.
-
Instrumentation: Use a dedicated CHN analyzer.
-
Analysis: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
The experimental percentages should match the theoretical values within a ±0.4% margin, which is the standard for acceptance.
Table 4: Theoretical Elemental Composition for C₈H₆BrN₃
| Element | Theoretical Mass % |
| Carbon (C) | 42.88% |
| Hydrogen (H) | 2.70% |
| Nitrogen (N) | 18.75% |
| Bromine (Br) | 35.66% |
Conclusion: A Triad of Confirmation
The structural identity and purity of this compound are established through the integration of orthogonal analytical data.
Caption: Logical relationship of analytical data for final confirmation.
By following these detailed protocols, researchers and scientists can be highly confident in the quality of their this compound material, ensuring the integrity and reproducibility of their subsequent research and development efforts.
References
- This compound. CymitQuimica.
- 7-Bromoquinolin-2-amine | 116632-53-2. Benchchem.
- 7-Bromo-n-(1,3-dimethylpyrazol-4-yl)quinazolin-2-amine. SynHet.
- 7-Bromoquinazolin-4-amine | C8H6BrN3 | CID 53408477.
- 7-Bromo-2,4-diaminoquinazoline | C8H7BrN4 | CID 456247.
- 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052.
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
- 2-Amino-7-bromo-3H-quinazolin-4-one | C8H6BrN3O | CID 135742288.
- 2-amino-7-bromoquinazoline (C8H6BrN3). PubChemLite.
- Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Unknown Source.
- 2-Amino-7-bromoquinazoline. ChemicalBook.
- Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine.
- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs.
- CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki.
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- Review of Characteristics and Analytical Methods for Determin
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7-Bromoquinazolin-2-amine in the synthesis of anticancer agents
Application Notes & Protocols
Topic: 7-Bromoquinazolin-2-amine in the Synthesis of Anticancer Agents
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of this compound in Oncology Drug Discovery
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to form the basis of numerous biologically active compounds.[1][2][3] In oncology, its prominence is exemplified by FDA-approved drugs such as Gefitinib, Erlotinib, and Lapatinib, which have transformed the treatment landscape for certain cancers.[4][5] These agents primarily function as protein kinase inhibitors, targeting key signaling pathways that drive tumor growth and proliferation.[1][6]
At the heart of synthesizing next-generation quinazoline-based therapeutics lies This compound . This intermediate is not merely a starting material but a strategic linchpin for several reasons:
-
The Quinazoline Core : It serves as an effective mimic of the adenine region of ATP, enabling competitive binding within the ATP-binding pocket of various kinases.[1]
-
The 2-Amino Group : This functional group is critical for biological activity, typically acting as a key hydrogen bond donor that anchors the molecule to the "hinge region" of the kinase active site.
-
The 7-Bromo Substituent : The bromine atom at the C7 position is a highly versatile synthetic handle. It provides a reactive site for modern palladium-catalyzed cross-coupling reactions, allowing for the precise and modular installation of diverse chemical functionalities. This modularity is essential for tuning a compound's potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed exploration of the synthetic utility of this compound, focusing on robust protocols for its conversion into potent anticancer agents and the underlying mechanistic rationale.
The Quinazoline Scaffold: A Proven Pharmacophore for Kinase Inhibition
Protein kinases are a major class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] Quinazoline derivatives have emerged as one of the most successful classes of kinase inhibitors.[1]
The mechanism of action generally involves the quinazoline ring system inserting into the ATP-binding site of the target kinase. The nitrogen at position 1 (N1) often accepts a hydrogen bond from a conserved amino acid in the hinge region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction is fundamental to the inhibitory activity of many quinazoline-based drugs.[1] The substituents at various positions, particularly those installed at C7 via the bromo precursor, explore additional pockets within the active site, thereby dictating the inhibitor's overall potency and selectivity profile.
Caption: Competitive inhibition of kinase activity by a quinazoline-based agent.
Core Synthetic Methodologies: Leveraging the C7-Bromo Handle
The bromine atom at the 7-position of this compound is the key to diversification. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a vast chemical space of potential drug candidates. The two most critical transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Caption: Key synthetic pathways starting from this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming C-C bonds, enabling the attachment of various aryl and heteroaryl moieties to the quinazoline C7 position.[7][8]
Rationale: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of base is crucial for activating the boronic acid, and the solvent system ensures solubility of all components. Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, CataCXium A Pd G3) (2-5 mol%)[7]
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvents are required.
Procedure:
-
To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound, the corresponding boronic acid/ester, and the base.
-
Add the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-16 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-arylquinazolin-2-amine derivative.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, CataCXium A Pd G3 | Efficient for coupling with aryl bromides; CataCXium A can be effective for challenging substrates.[7] |
| Base | Cs₂CO₃ or K₂CO₃ | Carbonate bases are generally effective and compatible with a wide range of functional groups.[9] |
| Solvent | 1,4-Dioxane/H₂O, 2-MeTHF | Aprotic/aqueous mixtures are standard; 2-MeTHF can offer improved yields in some cases.[7] |
| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This reaction is indispensable for creating C-N bonds, allowing the introduction of a wide variety of primary and secondary amines at the C7 position.[10][11][12]
Rationale: Similar to the Suzuki coupling, this is a palladium-catalyzed process. The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos are often used to promote the crucial reductive elimination step that forms the C-N bond.[11][12] A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.3 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)
-
Phosphine Ligand (e.g., Xantphos) (4-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu) (2.0 - 2.5 eq)
-
Anhydrous, Aprotic Solvent (e.g., Toluene, 1,4-Dioxane)[10][12]
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand.
-
Add the anhydrous solvent and stir for 5-10 minutes to allow for catalyst-ligand complex formation.
-
Add this compound, the amine coupling partner, and the base.
-
Seal the vessel and heat to the reaction temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (4-24 hours).
-
Cool the mixture to room temperature and quench by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure 7-aminoquinazoline derivative.[12]
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos | A robust and widely used system for C-N coupling with aryl bromides.[10][12] |
| Base | Cs₂CO₃ | A strong base that is generally well-tolerated and effective for a broad scope of amines. |
| Solvent | Toluene or 1,4-Dioxane | High-boiling, aprotic solvents that are standard for this transformation. |
| Temperature | 100-120 °C | Necessary to overcome the activation barrier for oxidative addition and reductive elimination. |
Application Case Study: Synthesis of ERK1/2 Inhibitor Scaffolds
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade frequently hyperactivated in cancer.[2] Directly targeting ERK1/2 is a promising therapeutic strategy.[13] Structure-based drug design has led to the discovery of potent ERK1/2 inhibitors based on a 2-amino-7-amide quinazoline skeleton, which can be efficiently synthesized from this compound.[13]
The key step is the introduction of an amide-containing side chain at the C7 position, often accomplished via Buchwald-Hartwig amination.
Table of Representative Anticancer Activity:
| Compound Class | Target Kinase | Example IC₅₀ | Cancer Cell Line | Reference |
| 2-Amino-7-amide quinazolines | ERK1/2 | Single-digit nM | Various | [13] |
| 6,7-Substituted-4-anilinoquinazolines | EGFR, VEGFR-2 | 0.33 - 5.02 µM | PC3, MCF7, HT29 | [1] |
| 2-Thioxo-6-bromo-quinazolinones | EGFR | 15.85 µM | MCF-7 | [5] |
| 6-Bromo-4-anilinoquinazolines | General Cytotoxicity | 0.53 µM | MCF-7 | [14] |
Conclusion
This compound is a high-value, versatile building block for the synthesis of targeted anticancer agents. Its strategic placement of a 2-amino group for kinase hinge binding and a C7-bromo handle for diversification makes it an ideal starting point for library synthesis and lead optimization. The robust and modular nature of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides medicinal chemists with reliable tools to explore the structure-activity relationships of the quinazoline scaffold, paving the way for the discovery of novel and effective cancer therapeutics.[15]
References
- Zayed, M. F., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
- Li, X., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
- Al-Suwaidan, I. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
- Asif, M. (2022). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent.
- Li, X., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. OUCI.
- Benchchem. (n.d.). 7-Bromoquinolin-2-amine | 116632-53-2.
- Saeedi, M., et al. (2017). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. NIH.
- Google Patents. (2016). US9624277B2 - Anticancer agent.
- Li, X., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- Google Patents. (n.d.). EP4360713A3 - Quinazoline derivatives as antitumor agents.
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA.
- ResearchGate. (n.d.). 6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies.
- Ghorbani-Vaghei, R., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH.
- Chuang, H., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.
- ResearchGate. (2010). ChemInform Abstract: Substituted Benzoquinazolinones. Part 1. Synthesis of 6-Aminobenzo[h]quinazolinones via Buchwald-Hartwig Amination from 6-Bromobenzo[h]quinazolinones.
- PubMed. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2.
- NIH. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
- Marvin, C. C., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.
- Correia, I., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI.
- Correia, I., et al. (2024). Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org.
- NIH. (2024). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.
- PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
- ResearchGate. (2018). (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
- Kumar, P. H., et al. (2022). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PMC - NIH.
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- 1. mdpi.com [mdpi.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
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- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Investigating 7-Bromoquinazolin-2-amine for Novel Antibacterial Development
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with unique scaffolds and mechanisms of action. The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including potent antimicrobial effects[1][2]. Structural modifications, such as halogenation, have been shown to enhance the biological activity of these compounds significantly[3]. This guide focuses on 7-Bromoquinazolin-2-amine (CAS No. 190274-15-8), a specific analogue poised for investigation. While direct antibacterial data for this exact compound is nascent, extensive research on related bromo-quinazoline derivatives demonstrates significant activity against both Gram-positive and Gram-negative pathogens, including Staphylococcus aureus and Escherichia coli[4][5][6]. This document serves as a comprehensive technical guide for researchers, providing the scientific rationale and detailed experimental protocols to systematically evaluate the antibacterial potential of this compound, from initial susceptibility screening to preliminary mechanism of action studies.
Introduction: The Rationale for this compound
Quinazoline and its derivatives have long been a focal point of medicinal chemistry, leading to the development of drugs for various therapeutic areas[5]. Their utility as antibacterial agents is of particular interest. The core structure is a versatile template that can be modified to interact with various bacterial targets[7].
The specific choice of this compound is underpinned by established structure-activity relationship (SAR) principles:
-
The Quinazoline Scaffold: Provides the fundamental heterocyclic structure known to possess broad-spectrum bioactivity[8].
-
The 2-Amino Group: Offers a critical site for potential hydrogen bonding within a biological target's active site and serves as a handle for future synthetic modifications.
-
The 7-Bromo Substituent: Halogenation, particularly with bromine at positions 6, 7, or 8 of the quinazoline ring, has been reported to enhance antimicrobial potency[3]. The bromine atom can increase lipophilicity, potentially improving cell wall penetration, and can form halogen bonds, contributing to stronger ligand-target interactions.
This guide outlines a logical, multi-step workflow to characterize the antibacterial profile of this promising compound.
Overall Experimental Workflow
The following diagram illustrates the strategic progression for evaluating a novel chemical entity like this compound, moving from broad activity screening to specific mechanistic investigation.
Caption: High-level workflow for antibacterial evaluation.
Hypothesized Mechanism of Action: DNA Gyrase Inhibition
While the precise antibacterial mechanism of quinazolines can vary, a prominent and validated target for many heterocyclic antibiotics is the bacterial type II topoisomerase, DNA gyrase [9]. This enzyme is essential for bacterial survival, as it introduces negative supercoils into DNA, a process critical for DNA replication and transcription. It is absent in higher eukaryotes, making it an ideal selective target.
We hypothesize that this compound may function by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, preventing the conformational changes necessary for its supercoiling function. This mode of action is common for compounds that compete with ATP for the binding pocket.
Caption: Hypothesized inhibition of DNA gyrase by this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC). It follows the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI)[10][11]. The MBC is subsequently determined to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Causality Behind Choices:
-
Broth Microdilution: This is the gold-standard method for quantitative susceptibility testing, allowing for the efficient testing of multiple concentrations in a 96-well format[11].
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the CLSI-recommended medium as it is standardized, supports the growth of most non-fastidious pathogens, and has low levels of inhibitors that could interfere with the test compound.
-
Inoculum Density (5 x 10⁵ CFU/mL): This specific density is critical for reproducibility. A lower density could overestimate potency, while a higher density could underestimate it[10].
-
DMSO as Solvent: this compound is likely a hydrophobic solid. Dimethyl sulfoxide (DMSO) is an appropriate solvent for creating a high-concentration stock. It is crucial to keep the final DMSO concentration in the assay low (≤1%) to avoid solvent-induced toxicity.
Materials:
-
This compound (MW: 224.06 g/mol )[12]
-
DMSO (Sterile, cell culture grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Mueller-Hinton Agar (MHA) plates
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. (e.g., 10 mg in 1 mL DMSO). This corresponds to a molarity of ~44.6 mM.
-
Prepare a stock solution of the control antibiotic (e.g., Ciprofloxacin) as per CLSI guidelines.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24h) culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be the working inoculum.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In the first column (e.g., column 12), add an additional 100 µL of the compound stock solution, diluted from the DMSO stock to a starting concentration (e.g., 256 µg/mL) in CAMHB. This creates a 2x starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 12 to column 11, mixing well, then transferring 100 µL from column 11 to 10, and so on, down to column 3. Discard 100 µL from column 3.
-
Column 2 will be the growth control (no compound). Column 1 will be the sterility control (no bacteria).
-
Set up a separate row for the positive control antibiotic and a solvent control (with the highest concentration of DMSO used).
-
-
Inoculation:
-
Add 100 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 2 through 12. Do not add bacteria to the sterility control wells (column 1).
-
The final volume in each well is now 200 µL, and the final bacterial concentration is the target of 5 x 10⁵ CFU/mL. The compound concentrations are now halved to their final test concentrations (e.g., 128, 64, 32... µg/mL).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), plate 10-100 µL onto MHA plates.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Data Presentation:
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| This compound | S. aureus | 8 | 16 | Bactericidal |
| This compound | E. coli | 16 | >128 | Bacteriostatic |
| Ciprofloxacin (Control) | S. aureus | 0.5 | 1 | Bactericidal |
| Ciprofloxacin (Control) | E. coli | 0.25 | 0.5 | Bactericidal |
(Note: Data is hypothetical for illustrative purposes.)
Protocol 2: Mammalian Cell Cytotoxicity (MTT Assay)
This protocol assesses the compound's toxicity to mammalian cells, which is crucial for determining its therapeutic index. The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability[13][14]. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals[15].
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom tissue culture plates
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare 2x final concentrations of this compound in culture medium via serial dilution.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. Purple formazan crystals should become visible in viable cells.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[14].
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired[14].
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)* |
| This compound | HEK293 | >100 | >28 |
| Doxorubicin (Control) | HEK293 | 1.2 | N/A |
*(Note: Data is hypothetical. SI = IC₅₀ / MIC. A higher SI is desirable. MIC for S. aureus (8 µg/mL ≈ 35.7 µM) was used for this example.)
Protocol 3: Target Validation - Bacterial DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay directly tests the hypothesis that this compound inhibits DNA gyrase. The assay measures the enzyme's ability to convert relaxed plasmid DNA into its supercoiled form in the presence of ATP. Inhibition is observed as a decrease in the amount of supercoiled DNA[16].
Materials:
-
Purified E. coli DNA Gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
5x Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine)
-
ATP solution (10 mM)
-
Stop Solution/Loading Dye (e.g., STEB: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Agarose and TAE buffer for gel electrophoresis
Step-by-Step Procedure:
-
Reaction Setup:
-
On ice, prepare reaction tubes. For a 20 µL reaction, add:
-
4 µL of 5x Assay Buffer
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)
-
1 µL of this compound at various concentrations (in ≤5% DMSO). Include a no-compound control and a known inhibitor control (e.g., Ciprofloxacin).
-
x µL of sterile water to bring the volume to 17 µL.
-
-
Incubate on ice for 10 minutes.
-
-
Enzyme and ATP Addition:
-
Add 1 µL of DNA Gyrase enzyme.
-
Initiate the reaction by adding 2 µL of 10 mM ATP (final concentration 1 mM).
-
Mix gently and incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture into the wells of a 1% agarose gel in 1x TAE buffer.
-
Run the gel at ~90V for 90 minutes. Supercoiled DNA migrates faster than relaxed DNA.
-
-
Visualization:
-
Stain the gel with Ethidium Bromide or SYBR Safe, and visualize under UV light.
-
Interpretation: The control lane with active gyrase will show a strong band for supercoiled DNA. Increasing concentrations of an effective inhibitor will cause a dose-dependent decrease in the supercoiled band and an increase in the relaxed DNA band.
-
Conclusion and Future Directions
This guide provides a robust framework for the initial antibacterial evaluation of this compound. By following these protocols, a researcher can efficiently determine its spectrum of activity (MIC), its mode of action (bacteriostatic vs. bactericidal), its selectivity for bacterial over mammalian cells, and validate a key hypothesized molecular target.
Positive results from this workflow—specifically, potent MIC values, a high selectivity index, and confirmed DNA gyrase inhibition—would provide a strong foundation for advancing the compound to the next stages of drug discovery. These would include:
-
Screening against a broader panel of clinically relevant and drug-resistant bacterial strains (e.g., MRSA, VRE).
-
Performing time-kill kinetic studies to understand the dynamics of bacterial killing.
-
Initiating medicinal chemistry efforts to optimize the scaffold for improved potency and drug-like properties.
-
Eventual evaluation in preclinical models of infection.
The systematic application of these protocols will ensure that the potential of this compound as a lead compound for a new class of antibiotics is thoroughly and rigorously investigated.
References
-
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - ResearchGate. (2022). ResearchGate. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Recent Developments in the Antimicrobial Activity of Quinazoline. (2023). Research in Pharmacy and Health Sciences. [Link]
-
Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. (n.d.). Avicenna Journal of Medical Biochemistry. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology. [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2023). Oriental Journal of Chemistry. [Link]
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical & Pharmacology Journal. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology. [Link]
-
Cytotoxicity Test by MTT Assay- Procedure, Analysis and Results. (2022). Microbe Online. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]
-
ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (2008). Springer Protocols. [Link]
-
Bacterial DNA gyrase assay kits. (n.d.). ProFoldin. [Link]
-
Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. (n.d.). National Institutes of Health (NIH). [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (n.d.). Medires. [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. [Link]
-
The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). Bentham Science. [Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). National Institutes of Health (NIH). [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). Medires. [Link]
-
Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold. (n.d.). ResearchGate. [Link]
-
Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. (n.d.). National Institutes of Health (NIH). [Link]
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- 1. researchgate.net [researchgate.net]
- 2. rphsonline.com [rphsonline.com]
- 3. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 5. mediresonline.org [mediresonline.org]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 190274-15-8 [sigmaaldrich.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromoquinazolin-2-amine
Welcome to the dedicated technical support center for the synthesis of 7-Bromoquinazolin-2-amine. This guide is designed to provide researchers, medicinal chemists, and process development scientists with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and ultimately improve reaction yields and product purity.
The quinazoline core is a privileged scaffold in medicinal chemistry, and the introduction of a bromine atom at the 7-position, coupled with an amine at the 2-position, provides a versatile building block for the development of novel therapeutics. However, as with many heterocyclic syntheses, the path to a high yield of pure this compound can be fraught with challenges. This guide is structured to address these challenges head-on, providing not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Core Synthesis Pathway: Cyclocondensation of 2-Amino-4-bromobenzonitrile with Guanidine
A common and direct route to this compound involves the cyclocondensation of 2-amino-4-bromobenzonitrile with guanidine. This reaction is typically carried out in a suitable solvent and may be promoted by heat or the use of a base.
Technical Support Center: Purification of Crude 7-Bromoquinazolin-2-amine
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges with the purification of crude 7-Bromoquinazolin-2-amine. As a critical building block in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations for common issues, and validated procedural workflows.
Section 1: Initial Assessment of Crude Product
Before committing to a large-scale purification strategy, a preliminary analysis of the crude material is essential. This initial assessment informs the most efficient and effective purification path, saving valuable time and resources.
FAQ: What is the first step I should take with my crude this compound?
Your first action should be to characterize a small, representative sample of your crude product. This allows you to understand the impurity profile and make an informed decision on the purification method.
Key Analytical Checks:
-
Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the number of components. Run the crude sample against the starting materials. The presence of multiple spots indicates impurities.
-
¹H NMR Spectroscopy: Provides structural information and can reveal the presence of unreacted starting materials, solvents, or major byproducts. Integrating key peaks can offer a rough estimate of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for initial assessment. It separates components and provides their mass-to-charge ratio, helping to identify impurities and determine the purity of the target compound.[1]
The following decision tree illustrates a logical workflow for selecting a purification strategy based on this initial analysis.
Caption: Decision tree for selecting a purification method.
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.
Problem 1: Low Recovery or "Oiling Out" During Recrystallization
Q: I attempted to recrystallize my crude product, but it either oiled out or my final recovery was very low. What went wrong?
A: This is a common issue that typically points to improper solvent selection or the presence of specific types of impurities.
-
Causality (Oiling Out): "Oiling out" occurs when the solute is supersaturated in the hot solvent and its melting point is lower than the boiling point of the chosen solvent. Upon cooling, the compound separates as a liquid phase (an oil) instead of forming crystals. This oil often traps impurities.
-
Causality (Low Recovery): Poor recovery usually means the chosen solvent is too good; your product has significant solubility even at low temperatures. Alternatively, a large volume of solvent was used, preventing the solution from reaching saturation upon cooling.
Troubleshooting Steps:
-
Solvent System Screening: The ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. Screen a variety of solvents with different polarities.
-
Use a Co-solvent System: If a single solvent is not ideal, try a binary system (e.g., Ethanol/Water, Dichloromethane/Hexane). Dissolve the crude product in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "poor" solvent (the anti-solvent) until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly.
-
Control Cooling Rate: Rapid cooling (e.g., placing directly in an ice bath) promotes the formation of small, often impure crystals or precipitation. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize recovery.
-
Pre-Purification: If the crude material is heavily contaminated (<70% pure), recrystallization may be ineffective. Consider a preliminary acid-base extraction to remove non-basic impurities before attempting recrystallization.
| Solvent/System | Polarity | Typical Use Case |
| Ethanol (EtOH) | Polar Protic | Good starting point; may require addition of water as anti-solvent. |
| Isopropanol (IPA) | Polar Protic | Similar to ethanol, often provides good crystal formation. |
| Acetonitrile (MeCN) | Polar Aprotic | Can be effective for moderately polar compounds. |
| Ethyl Acetate (EtOAc) / Heptane | Medium/Non-polar | A common co-solvent system for compounds of intermediate polarity. |
| Dichloromethane (DCM) / Hexane | Medium/Non-polar | Another effective co-solvent system. |
Table 1: Suggested starting solvents for recrystallization screening.
Problem 2: Streaking and Poor Separation in Column Chromatography
Q: My compound streaks severely on a silica gel column, making separation from impurities impossible. How can I resolve this?
A: This is the most frequent issue when purifying basic amines on silica gel.
-
Causality (Streaking): Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH). The basic 2-amino group on your quinazoline interacts strongly with these acidic sites via acid-base interactions. This leads to a non-uniform elution process, resulting in significant tailing or "streaking" down the column.[2]
Troubleshooting Steps:
-
Use a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system. This base will compete with your product for the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Method: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase. For example, a common eluent system would be Dichloromethane/Methanol (98:2) + 1% Et₃N.
-
-
Switch to a Different Stationary Phase:
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying amines.
-
Reverse-Phase (C18): If impurities have a significantly different polarity, reverse-phase chromatography using a mobile phase like Acetonitrile/Water can be very effective.[2]
-
-
Pre-treat the Silica: Create a slurry of silica gel in your chosen eluent containing the basic modifier. This ensures the stationary phase is "deactivated" before you load your compound.
| Eluent System (Silica Gel) | Modifier | When to Use |
| Dichloromethane / Methanol (99:1 to 95:5) | 1% Triethylamine | Standard choice for basic amines. |
| Ethyl Acetate / Hexanes (gradient) | 1% Triethylamine | For less polar impurities. |
| Dichloromethane / Acetone (gradient) | 1% Ammonium Hydroxide | Alternative to triethylamine. |
Table 2: Recommended eluent systems for column chromatography.
Problem 3: Persistent Emulsions During Acid-Base Extraction
Q: When performing an acid-base extraction, I'm struggling with a thick emulsion at the aqueous-organic interface that won't separate.
A: Emulsion formation is common when dealing with amphiphilic molecules or fine particulates at the interface.
-
Causality (Emulsions): Vigorous shaking of the separatory funnel creates a high surface area between the two immiscible phases. Impurities or the protonated salt of your product can act as surfactants, stabilizing the fine droplets and preventing them from coalescing.
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which helps to disrupt the emulsion.[3]
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This is often sufficient for extraction without creating a stable emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically break up the emulsified layer.
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.
Section 3: Standardized Protocols
These protocols provide detailed, step-by-step methodologies for the most common purification techniques.
Protocol 1: Acid-Base Extraction
This method is highly effective for separating the basic this compound from neutral or acidic impurities.
Caption: Workflow for acid-base extraction purification.
Detailed Steps:
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 20 mL per gram of crude).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). The basic amine will move into the aqueous layer as its hydrochloride salt. Drain the aqueous layer. Repeat the extraction on the organic layer 2 more times to ensure complete transfer.
-
Combine & Wash: Combine all acidic aqueous layers. Wash this combined layer with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH (aq) with stirring until the pH is greater than 10 (verify with pH paper). The free amine product will precipitate out.
-
Back Extraction: Extract the basic aqueous suspension with a fresh organic solvent (EtOAc or DCM, 3 times). The purified amine will now move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
This protocol is designed for separating impurities with similar polarity to the product.
Detailed Steps:
-
Eluent Preparation: Prepare a suitable mobile phase, such as 98:2 DCM:MeOH, and add 1% triethylamine.
-
Column Packing: Pack a glass column with silica gel using the prepared eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimum amount of DCM. In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry powder (this is called "dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure. Collect fractions and monitor the elution using TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).
-
Concentration: Remove the solvent and triethylamine under reduced pressure to obtain the purified solid.
Section 4: Safety & Handling
Q: What are the primary safety concerns when handling this compound and its purification solvents?
A: Always consult the Safety Data Sheet (SDS) before handling any chemical.
-
This compound: May be harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation.
-
Solvents: Organic solvents like DCM, EtOAc, and Methanol are flammable and have associated health risks. Handle them in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.
References
-
Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5186. Available at: [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 12(11), 1447. Available at: [Link]
-
PubChemLite. 2-amino-7-bromoquinazoline (C8H6BrN3). Available at: [Link]
-
BIOFOUNT. 2-Amino-7-bromoquinazoline (190274-15-8). Available at: [Link]
-
PubChem. 7-Bromoquinazolin-4-amine. Available at: [Link]
-
PubChem. 2-Amino-7-bromo-3H-quinazolin-4-one. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolines. Available at: [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 7-Bromoquinazolin-2-amine
Welcome to the technical support guide for 7-Bromoquinazolin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research. This guide follows a logical troubleshooting workflow, from initial characterization to advanced solubilization strategies.
Part 1: Understanding the Challenge - Physicochemical Profile
Before troubleshooting, it's crucial to understand the inherent properties of this compound that contribute to its poor solubility.
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The solubility challenge stems from its molecular structure. The compound features a rigid, fused quinazoline ring system, which is aromatic and lipophilic.[1] This structure leads to high crystal lattice energy—meaning the molecules are packed tightly in a solid state and require significant energy to be broken apart by solvent molecules.[1] While the 2-amino group offers a site for hydrogen bonding, the overall large, non-polar surface area dominates, leading to low affinity for polar solvents like water.
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₈H₆BrN₃[2][3][4] | - |
| Molecular Weight | 224.06 g/mol [2][3][4] | - |
| Structure | Fused aromatic rings with a bromine substituent. | Inherently hydrophobic (water-repelling). |
| Key Functional Group | 2-amino group (-NH₂) | Acts as a weak base, enabling pH-dependent solubility.[5] |
| Predicted XlogP | ~1.9[6] | Indicates a preference for a lipid environment over an aqueous one. |
Part 2: Initial Troubleshooting & Stock Solution Preparation
This section addresses the most common and immediate issues encountered in the lab.
Q2: My compound won't dissolve even in 100% DMSO. What should I do?
A2: This is a common first hurdle. Here’s a systematic approach:
-
Verify Solvent Quality: Ensure you are using fresh, anhydrous DMSO. Water contamination significantly reduces its solvating power for hydrophobic compounds.
-
Increase Solvent Volume: You may be attempting to make a stock solution that is too concentrated. Try doubling the solvent volume to see if dissolution occurs.
-
Apply Gentle Energy: Use gentle warming (up to 40-50°C) and/or sonication in a water bath to provide the energy needed to break the crystal lattice.[1] Be cautious with heat, as it can degrade sensitive compounds over time.
-
Try Alternative Organic Solvents: If DMSO fails, consider other strong organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Always prioritize solvents that are compatible with your downstream assays.
Q3: I successfully made a DMSO stock, but it precipitated when I stored it at -20°C. Is my compound degraded?
A3: It is unlikely that the compound has degraded. This is a classic case of temperature-dependent solubility.[1] Many compounds are significantly less soluble in cold solvents.
-
Solution: Before use, bring the vial to room temperature and vortex thoroughly to ensure everything has redissolved.[1] If the precipitate is stubborn, gentle warming and sonication can be used again. For this compound, consider storing the DMSO stock at room temperature if stability data permits, to avoid freeze-thaw cycles and precipitation issues.[1]
Part 3: Advanced Solubilization Strategies for Aqueous Media
When working in aqueous buffers for biological assays, the challenge intensifies. The key is to modify the vehicle (the solvent system) to be more accommodating to the compound. Below is a decision tree to guide your strategy, followed by detailed protocols.
Caption: Mechanism of surfactant-based solubilization.
Step-by-Step Protocol:
-
Prepare Surfactant Buffer: Add a non-ionic surfactant such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 to your aqueous buffer. [1]A typical starting concentration is 0.01-0.1% (w/v).
-
Prepare Stock: Prepare a concentrated stock in 100% DMSO.
-
Dilution: Add the DMSO stock to the surfactant-containing buffer with vigorous vortexing.
-
Observation: The solution should remain clear.
Trustworthiness Check:
-
Limitation: Surfactants can interfere with cell membranes and certain protein interactions.
-
Validation: A vehicle control containing the surfactant and DMSO is essential to isolate the effect of the compound from that of the formulation.
Strategy 4: Advanced Formulations
For particularly challenging cases, especially for in vivo studies, more advanced formulation techniques may be required.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic cavity. They can form an "inclusion complex" with the drug, effectively shielding it from the aqueous environment and enhancing its solubility. [7][8]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example. [1]* Solid Dispersions: This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix. [9]Methods like melt-fusion or solvent evaporation are used to create a high-energy amorphous form of the drug, which dissolves much more readily than the stable crystalline form. [8][10] These advanced methods require specialized formulation development and are typically employed when simpler strategies fail.
Part 4: Safety and Handling
Q4: What are the necessary safety precautions for handling this compound?
A4: As with any research chemical, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves. [11][12][13]* Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [11][12]Avoid contact with skin and eyes. [11]* Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere, to ensure long-term stability. [2][3][14]* Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
References
-
He, C., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
He, C., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. Available at: [Link]
-
Khadka, P., et al. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]
-
Pawar, P., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. Available at: [Link]
-
Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
-
Sahu, A., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available at: [Link]
-
Chemsrc. (2025). 7-Bromo-2-(butan-2-yl)quinazolin-4-amine | CAS#:2167547-71-7. Available at: [Link]
-
PubChem. (n.d.). 7-Bromoquinazolin-4-amine. Available at: [Link]
-
PubChemLite. (n.d.). 2-amino-7-bromoquinazoline (C8H6BrN3). Available at: [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Kumar, S., & Singh, P. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. Available at: [Link]
-
BIOFOUNT. (n.d.). 190274-15-8|2-Amino-7-bromoquinazoline. Available at: [Link]
-
PubChem. (n.d.). Quinazolin-2-amine. Available at: [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-7-bromoquinazoline CAS#: 190274-15-8 [amp.chemicalbook.com]
- 3. 190274-15-8|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. PubChemLite - 2-amino-7-bromoquinazoline (C8H6BrN3) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jmpas.com [jmpas.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. 2-Amino-7-bromoquinazoline | 190274-15-8 [m.chemicalbook.com]
Technical Support Center: Synthesis of 7-Bromoquinazolin-2-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Bromoquinazolin-2-amine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to overcome common hurdles in this synthetic procedure.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The most common and efficient route involves the cyclization of 2-amino-4-bromobenzonitrile with a source of the C2-N1 unit, typically guanidine hydrochloride. This reaction, while generally robust, is susceptible to several side reactions that can impact yield and purity. This guide will walk you through potential issues and their solutions.
Core Reaction Pathway
The fundamental transformation involves the nucleophilic attack of the amino group of 2-amino-4-bromobenzonitrile on guanidine, followed by an intramolecular cyclization to form the quinazoline ring system.
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Guide: Side Reactions and Solutions
This section addresses the most common side reactions and provides actionable troubleshooting steps.
Issue 1: Formation of 2,4-Diamino-7-bromoquinazoline
Symptoms:
-
A significant byproduct with a molecular weight corresponding to the diamino-substituted quinazoline is observed by LC-MS.
-
The isolated product shows complex NMR spectra with overlapping aromatic signals.
Causality: This side reaction can occur if the reaction conditions favor further reaction of the initially formed 2-amino-4-iminoquinazoline intermediate with another molecule of guanidine or ammonia (generated in situ). High concentrations of guanidine and prolonged reaction times at elevated temperatures can promote the formation of this byproduct.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Action: Carefully control the stoichiometry of guanidine hydrochloride. Use a slight excess (e.g., 1.1 to 1.5 equivalents) relative to 2-amino-4-bromobenzonitrile.
-
Rationale: Minimizing the excess of the nucleophilic guanidine reduces the probability of a second addition to the quinazoline ring.
-
-
Reaction Monitoring:
-
Action: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Quench the reaction as soon as the starting material is consumed to prevent the formation of over-reacted products.
-
-
Temperature and Time Optimization:
-
Action: If the side product is still observed, consider reducing the reaction temperature and/or time.
-
Rationale: Lowering the thermal energy of the system can disfavor the higher activation energy pathway leading to the diamino byproduct.
-
| Parameter | Standard Condition | Optimized Condition |
| Guanidine HCl (eq.) | 2.0 - 3.0 | 1.1 - 1.5 |
| Temperature | > 150 °C | 120 - 140 °C |
| Reaction Time | > 12 hours | Monitor until SM consumed (typically 4-8h) |
Data Presentation: Optimization of reaction conditions to minimize diamino byproduct formation.
Issue 2: Hydrolysis to 7-Bromoquinazolin-2(1H)-one
Symptoms:
-
The appearance of a byproduct with a mass corresponding to the replacement of the 2-amino group with a carbonyl group.
-
The presence of an amide-like carbonyl stretch in the IR spectrum of the crude product.
Causality: The intermediate 2-amino-4-iminoquinazoline or the final product can be susceptible to hydrolysis, especially under harsh acidic or basic workup conditions, or if there is significant water present in the reaction mixture.
Troubleshooting Protocol:
-
Anhydrous Conditions:
-
Action: Ensure all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Minimizing water content throughout the reaction and workup will suppress the hydrolysis pathway.
-
-
Neutral Workup:
-
Action: During the workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases.
-
Rationale: Maintaining a neutral pH during extraction and purification will preserve the amino group.
-
-
Purification Strategy:
-
Action: If the hydrolyzed byproduct is present, it can often be separated by column chromatography. The quinazolinone is typically more polar than the desired 2-aminoquinazoline.
-
Rationale: The difference in polarity between the amino and carbonyl functionalities allows for chromatographic separation.
-
Caption: Hydrolysis side reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent is critical. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or alcohols like ethanol or n-butanol are commonly used. The solvent must be able to dissolve the starting materials and facilitate the reaction at elevated temperatures. The selection may require some optimization based on the scale of your reaction and the specific guanidine salt used.
Q2: My reaction is not going to completion, what should I do?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Temperature: The cyclization step often requires significant thermal energy. Ensure your reaction is reaching the target temperature.
-
Poor Quality of Starting Materials: Impurities in the 2-amino-4-bromobenzonitrile or guanidine hydrochloride can inhibit the reaction. Verify the purity of your starting materials by NMR or melting point.
-
Inadequate Mixing: On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture.
Q3: How can I effectively purify the final product?
A3: Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding.
-
Recrystallization: This is often the most effective method for obtaining high-purity material. A mixture of polar solvents like ethanol/water or DMF/water can be effective.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically employed. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the basic product on the acidic silica gel.
Q4: Can I use a different guanidinylating agent?
A4: Yes, other guanidinylating agents such as S-methylisothiourea sulfate can be used.[1] However, the reaction conditions, particularly the base and solvent, may need to be re-optimized. Guanidine hydrochloride is often preferred due to its low cost and ready availability.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization for your specific laboratory conditions and scale.
Materials:
-
2-Amino-4-bromobenzonitrile
-
Guanidine hydrochloride
-
Ethanol (anhydrous)
-
Sodium ethoxide (or another suitable base)
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guanidine hydrochloride.
-
Stir the mixture at room temperature for 30 minutes to liberate the free guanidine base.
-
Add 2-amino-4-bromobenzonitrile to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and stir.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
-
PubChem. (n.d.). 7-Bromo-2,4-diaminoquinazoline. National Center for Biotechnology Information. [Link]
-
Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]
-
Thieme E-Books. (n.d.). Product Class 13: Guanidine Derivatives. [Link]
-
MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(9), 1279. [Link]
Sources
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 7-Bromoquinazolin-2-amine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals tackling the palladium-catalyzed cross-coupling of 7-Bromoquinazolin-2-amine. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies to navigate the unique challenges presented by this substrate. The inherent functionalities of this compound—specifically the bidentate chelating nature of the quinazoline core and the primary amine at the 2-position—can lead to catalyst inhibition and other undesirable side reactions. This guide will equip you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.
The Challenge: Understanding the Substrate
This compound is a challenging substrate for palladium-catalyzed cross-coupling reactions. The primary amine and the nitrogen atoms within the quinazoline ring can act as ligands for the palladium catalyst, leading to the formation of inactive catalyst complexes.[1][2] This catalyst inhibition is a primary cause of low or no product conversion. Additionally, the electron-rich nature of the heterocyclic system can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the cross-coupling of this compound.
Problem 1: Low to No Conversion of this compound
You're observing a significant amount of unreacted starting material in your reaction mixture.
Possible Cause 1: Catalyst Inhibition/Poisoning
The nitrogen atoms in the quinazoline ring and the 2-amino group can coordinate with the palladium center, effectively shutting down the catalytic cycle.[1][2]
-
Solution 1.1: Ligand Selection is Critical. Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the quinazoline nitrogen atoms to the palladium center and promote the desired catalytic cycle.[3] Buchwald ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[3][4] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[5]
-
Solution 1.2: Consider Protecting the 2-Amino Group. While adding extra synthetic steps, protecting the primary amine with a group like Boc (tert-butyloxycarbonyl) can prevent its coordination to the palladium catalyst.[1] This is a robust strategy if ligand optimization fails.
-
Solution 1.3: Choice of Palladium Pre-catalyst. Instead of traditional sources like Pd(PPh₃)₄, consider using more robust pre-catalysts. Pre-formed complexes like (NHC)Pd(allyl)Cl or Buchwald G3/G4 pre-catalysts are designed for efficient generation of the active Pd(0) species and can be more resistant to deactivation.[5][6]
Possible Cause 2: Inefficient Oxidative Addition
The C-Br bond of this compound needs to react with the Pd(0) catalyst in the first step of the catalytic cycle. While a C-Br bond is generally reactive, the overall electronic nature of the substrate can influence this step.
-
Solution 2.1: Re-evaluate Your Ligand. Highly electron-donating ligands not only prevent catalyst inhibition but also increase the electron density on the palladium center, which facilitates the oxidative addition step. Trialkylphosphines like tri-tert-butylphosphine or tricyclohexylphosphine are known to be highly effective in promoting oxidative addition.
-
Solution 2.2: Increase Reaction Temperature. If you are running the reaction at a lower temperature, a moderate increase can often overcome the activation barrier for oxidative addition. Monitor for potential side reactions at higher temperatures.
Possible Cause 3: Poor Solubility
The starting materials, particularly the this compound, may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.
-
Solution 3.1: Solvent Screening. If you are using a common solvent like toluene, consider screening other solvents such as dioxane, DMF, or DME. A solvent system that fully dissolves all reactants at the reaction temperature is crucial.[7] Be aware that the choice of solvent can also influence the catalytic cycle.[8][9]
Problem 2: Significant Formation of Side Products
You are observing undesired products in your reaction mixture, such as dehalogenated starting material (quinazolin-2-amine) or homocoupled products.
Possible Cause 1: Dehalogenation
The bromine atom is replaced by a hydrogen atom. This can occur through a competing reaction pathway where a hydride source intercepts a palladium intermediate.
-
Solution 1.1: Choice of Base. Some bases or their byproducts can be sources of hydrides. If you are using a strong, sterically hindered base like NaOtBu, consider switching to a weaker inorganic base like K₂CO₃ or Cs₂CO₃, especially if your coupling partner is sufficiently reactive.[10]
-
Solution 1.2: Scrutinize Your Solvent. Some solvents can act as hydride donors, especially at elevated temperatures. Ensure you are using high-purity, anhydrous solvents.
Possible Cause 2: Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Coupling)
Two molecules of your coupling partner react to form a symmetrical dimer.
-
Solution 2.1: Rigorous Degassing. This side reaction is often promoted by the presence of oxygen.[6] Ensure your reaction mixture is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling an inert gas like argon through the solvent for an extended period) before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2.2: Control the Rate of Addition. In some cases, slow addition of the coupling partner can minimize its concentration at any given time, thereby disfavoring the homocoupling pathway.
Possible Cause 3: Protodeboronation (in Suzuki Coupling)
The boronic acid is converted back to the corresponding hydrocarbon before it can participate in the cross-coupling.
-
Solution 3.1: Choice of Base and Solvent. This side reaction is often promoted by aqueous basic conditions.[7] Using anhydrous conditions and a non-aqueous soluble base can mitigate this issue. If water is necessary for solubility or as part of the base (e.g., K₃PO₄·H₂O), minimize the amount used.
Experimental Protocols & Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Pre-catalyst (e.g., XPhos Pd G3) | Provides a reliable source of Pd(0) and can be more robust than older catalysts. |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands to prevent catalyst inhibition and promote key catalytic steps.[3][4] |
| Base | K₃PO₄ or Cs₂CO₃ | Generally effective and less prone to causing dehalogenation compared to strong alkoxides. |
| Solvent | 1,4-Dioxane or Toluene/Water mixture | Good solvating power for a range of substrates. The addition of water can sometimes be beneficial for the transmetalation step in Suzuki couplings. |
| Temperature | 80-110 °C | A good starting range to ensure sufficient reaction rates without excessive side product formation. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the catalyst and phosphine ligands.[6] |
Step-by-Step General Protocol for a Suzuki-Miyaura Coupling Screening Reaction
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent.
-
Add the degassed solvent to the reaction vial containing the solids.
-
Add the palladium/ligand solution to the reaction vial via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Diagram 1: The Palladium Cross-Coupling Catalytic Cycle
This diagram illustrates the fundamental steps of a generic palladium-catalyzed cross-coupling reaction. Understanding this cycle is key to rational troubleshooting.
Caption: The catalytic cycle of a palladium cross-coupling reaction.
Diagram 2: Troubleshooting Flowchart
This flowchart provides a logical pathway for addressing common issues in the optimization process.
Caption: A decision tree for troubleshooting common reaction issues.
References
-
Diederich, F., & Stang, P. J. (Eds.). (1998). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Broadly Applicable Catalyst System for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
-
Gürtler, C., & Enthaler, S. (2014). Bulky, electron-rich, renewable: analogues of Beller’s phosphine for cross-couplings. Catalysis Science & Technology, 4(8), 2699-2705. [Link]
-
Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2007). On the Mechanism of Formation of Homocoupled Products in the Carbon−Carbon Cross-Coupling Reaction Catalyzed by Palladium Complexes Containing Rigid Bidentate Nitrogen Ligands: Evidence for the Exchange of Organic Groups between Palladium and the Transmetalating Reagent. Organometallics, 26(20), 4933–4942. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
-
Wikipedia. (2023, December 28). Buchwald–Hartwig amination. [Link]
-
Morken, J. P., et al. (2018). Optimization of Pd-Catalyzed Conjunctive Cross-Coupling Employing Phosphinooxazoline Ligands. Angewandte Chemie International Edition, 57(30), 9478-9482. [Link]
-
Catino, A. J., & Fagnou, K. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Ghorai, S., & Mal, D. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1243–1253. [Link]
-
Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(6), 1173-1178. [Link]
-
Catino, A. J., & Fagnou, K. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. [Link]
-
University of Liverpool. (2014). Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Reddy, G. S., et al. (2024). Synthesis of Uracil Containing Oxazolidinone Derivatives by Using Uracil-BX and NaHCO3 as a Solid Surrogate of CO2. The Journal of Organic Chemistry. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Nova, A., et al. (2018). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 5(12), 1936-1946. [Link]
-
Andrew McKinley. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
-
Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1225-1249. [Link]
-
Mogire, R. M., & Nyamori, V. O. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17420–17450. [Link]
-
Trost, B. M., & Czabaniuk, L. C. (2010). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. Journal of the American Chemical Society, 132(43), 15534–15545. [Link]
-
Trost, B. M., & Czabaniuk, L. C. (2010). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. PMC. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Dangel, B. D., et al. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C−H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(16), 3546–3549. [Link]
- Batey, R. G., Shen, M., & Lough, A. J. (2002). Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Organic Letters, 4(9), 1411–1414.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Nolan, S. P., et al. (2013). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis, 3(7), 1588–1592. [Link]
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preventing decomposition of 7-Bromoquinazolin-2-amine during reaction
A Guide to Preventing Decomposition and Maximizing Yield in Synthetic Reactions
Welcome to the technical support center for 7-Bromoquinazolin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the complexities of working with this molecule. Decomposition during a reaction is a common yet solvable challenge. This guide will equip you with the knowledge to diagnose issues, prevent unwanted side reactions, and ensure the integrity of your synthetic route.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when using this compound in cross-coupling and other synthetic transformations.
Q1: My reaction mixture containing this compound is turning dark brown or black. What does this indicate?
A: A significant color change to dark brown or black is often a visual indicator of decomposition. This can be caused by several factors, including oxidation of the amine, thermal degradation at elevated temperatures, or the formation of palladium black (insoluble Pd(0)) in cross-coupling reactions.[1][2] High temperatures and the presence of oxygen can accelerate the degradation of amine-containing compounds.[2][3] It is crucial to maintain a strictly inert atmosphere and optimize the reaction temperature.
Q2: I'm observing a significant amount of the debrominated product (Quinazolin-2-amine) in my LC-MS analysis. What is the cause and how can I prevent it?
A: The formation of the hydrodehalogenated (debrominated) product is a known side reaction in palladium-catalyzed couplings, such as the Buchwald-Hartwig amination.[4] This can occur through a competing pathway where a palladium-hydride species, formed either from trace water or via β-hydride elimination from certain substrates or ligands, reductively cleaves the C-Br bond.[4][5] To minimize this, ensure you are using anhydrous solvents, a high-quality inert gas supply, and a well-chosen ligand system that favors reductive elimination of the desired product over competing pathways.
Q3: Is it necessary to protect the 2-amino group on the quinazoline ring before performing a Suzuki or Buchwald-Hartwig reaction?
A: The necessity of protection depends on your specific reaction conditions and coupling partners. The 2-amino group is nucleophilic and can potentially coordinate to the palladium catalyst, interfering with the catalytic cycle.[6] For sensitive substrates or when using highly reactive coupling partners, protecting the amine as a carbamate (e.g., Boc) or an amide can prevent side reactions and improve yields.[6][7] However, this adds two steps (protection and deprotection) to your synthesis. For many standard couplings, direct use of the unprotected amine is successful with careful optimization of the catalyst, ligand, and base.
Q4: What are the optimal reaction conditions (temperature, solvent, base) for cross-coupling reactions with this substrate?
A: There is no single "optimal" set of conditions, as it depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). However, general guidelines are:
-
Temperature: Start with milder conditions (e.g., 80-90 °C) and only increase if the reaction is sluggish.[8] High temperatures can promote degradation.[3]
-
Solvent: Anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF are commonly used.[8][9] Avoid protic solvents unless specified by a particular protocol, as they can interfere with the catalyst and base.
-
Base: The choice of base is critical. Inorganic bases like Cs₂CO₃ or K₂CO₃ are often effective and milder than strong organic bases like NaOtBu or KHMDS.[8][9] Strong bases can sometimes promote side reactions or be incompatible with other functional groups in your molecule.[9]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of potential problems and actionable solutions to prevent the decomposition of this compound.
| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficient Temperature3. Inappropriate Base or Solvent | 1. Use a Pre-catalyst or Activate In Situ: Ensure your Pd(0) source is active. Use a reliable pre-catalyst or ensure conditions are suitable for the reduction of a Pd(II) source.[9]2. Incremental Temperature Increase: Gradually increase the temperature in 10 °C increments, monitoring by TLC or LC-MS for both product formation and decomposition.3. Screen Conditions: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, DME). The base must be strong enough to facilitate transmetalation (in Suzuki) or deprotonate the amine (in Buchwald-Hartwig) but not so strong as to cause degradation.[10] |
| Formation of Multiple Unidentified Byproducts | 1. Oxidative Degradation2. Thermal Decomposition3. Reaction with Solvent | 1. Improve Inert Atmosphere: Degas the solvent thoroughly (e.g., by sparging with argon for 10-15 minutes) and maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction.[11]2. Lower Reaction Temperature: High temperatures can cause complex degradation pathways for heterocyclic amines.[3] If possible, use a more active catalyst/ligand system that allows for lower reaction temperatures.[12]3. Use High-Purity Solvents: Ensure solvents are anhydrous and free of peroxides, which can contribute to oxidative degradation. |
| Hydrodehalogenation (Loss of Bromine) | 1. Presence of a Hydride Source2. Unfavorable Catalytic Pathway | 1. Use Anhydrous Conditions: Dry solvents and reagents meticulously. Trace water can be a source of hydrides.2. Ligand Optimization: Switch to a bulkier, more electron-rich phosphine ligand (e.g., a biarylphosphine like XPhos or SPhos). These ligands often accelerate the final reductive elimination step, outcompeting the hydrodehalogenation pathway.[4] |
| Reaction Stalls After Partial Conversion | 1. Catalyst Deactivation2. Product Inhibition | 1. Add Fresh Catalyst: In some cases, a second charge of the catalyst can restart the reaction. Consider using a more robust ligand that protects the palladium center from deactivation.2. Dilute the Reaction: While counterintuitive, sometimes high concentrations can lead to catalyst aggregation or product inhibition. Try running the reaction at a lower molarity (e.g., 0.1 M). |
Core Experimental Protocols
These protocols provide a validated starting point for common reactions. Always perform a small-scale test reaction before committing a large amount of material.
Protocol 1: Protecting the 2-Amino Group (Boc Protection)
This procedure temporarily masks the nucleophilicity of the amino group, which can be beneficial for subsequent sensitive reactions.
Rationale: Converting the amine to a tert-butyl carbamate (Boc) group decreases its nucleophilicity and its ability to coordinate with metal catalysts.[6] The Boc group is stable to many reaction conditions but can be easily removed later with acid.[6]
Caption: Workflow for Boc protection of the 2-amino group.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (~0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the Boc-protected product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point for the palladium-catalyzed coupling of this compound with a boronic acid or ester.
Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[13] The key steps are oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the product.[11][12] Preventing decomposition hinges on maintaining an inert atmosphere and using a base that facilitates transmetalation without degrading the substrate.[10]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid or pinacol ester (1.2 eq), and cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Seal the vessel, and evacuate and backfill with argon gas three times.[8]
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd[P(tBu)₃]₂ at 5 mol%) and anhydrous 1,4-dioxane.[8]
-
Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for coupling this compound with another amine. Note that in this case, the substrate itself is an amine, so this protocol would apply to a suitably protected derivative or if the goal is to perform a subsequent reaction at the bromine position with a different amine.
Rationale: The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine.[14] The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid.[9] A key challenge can be preventing self-coupling or other side reactions involving the substrate's own amino group if it is unprotected. A non-nucleophilic base like sodium tert-butoxide is often used to deprotonate the coupling amine partner.[9]
Caption: Simplified Buchwald-Hartwig cycle with potential side reaction.
Step-by-Step Procedure:
-
In a glovebox or under a strong flow of argon, add the aryl halide (e.g., Boc-protected this compound) (1.0 eq), the amine coupling partner (1.2 eq), a suitable palladium pre-catalyst (e.g., G3-XPhos, 2-5 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5 eq) to a dry reaction vessel.
-
Add anhydrous toluene or dioxane.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, and quench carefully with saturated aqueous ammonium chloride if a strong base was used.
-
Dilute with an organic solvent and filter through Celite.
-
Perform a standard aqueous workup and purify the product by column chromatography.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Chemistry LibreTexts. (2023).
- Google Patents. (1998).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- SciSpace. (2023). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotei.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Wikipedia. (n.d.). Suzuki reaction.
- National Institutes of Health. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- YouTube. (2012).
- YouTube. (2020). Protecting Groups for Amines.
- ChemicalBook. (n.d.). 7-BROMO-2-METHYLQUINOLINE synthesis.
- PubChem. (n.d.). 7-Bromoquinazolin-4-amine.
- Academic Journals. (2011).
- CymitQuimica. (n.d.). This compound.
- National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
- University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
- FINETECH INDUSTRY LIMITED. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (n.d.). 2-Amino-7-bromoquinazoline.
- BLD Pharm. (n.d.). 8-Bromoquinazolin-2-amine.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s.
- ResearchGate. (n.d.). Amine degradation in CO2 capture. 2. New degradation products of MEA.
Sources
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- 2. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Minimizing Byproducts in the Bromination of Quinazolin-2-amine
Welcome to the technical support center for the selective bromination of quinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, helping you minimize byproduct formation and maximize the yield of your desired brominated quinazolin-2-amine derivatives.
Introduction: The Challenge of Selectivity
Quinazolin-2-amine is an electron-rich heterocyclic system. The presence of the amino group and the nitrogen atoms within the quinazoline core strongly activates the molecule towards electrophilic attack. While this high reactivity is advantageous, it also presents a significant challenge: controlling the regioselectivity and preventing over-bromination. Uncontrolled reactions can lead to a mixture of mono-, di-, and poly-brominated products, as well as other side-products, complicating purification and reducing the yield of the target compound. This guide will equip you with the knowledge to anticipate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the bromination of quinazolin-2-amine?
A1: The primary byproducts arise from the high reactivity of the quinazolin-2-amine scaffold. These include:
-
Polybrominated Species: Due to the strong activating effect of the amino group, the aromatic ring is susceptible to further bromination. The most common byproduct is the 6,8-dibromoquinazolin-2-amine . Depending on the reaction conditions, tri-brominated species may also form.
-
Isomeric Monobrominated Products: While the 6-position is generally the most electronically favored site for initial bromination (para to the activating amino group influence on the benzene ring), bromination at other positions, such as the 8-position, can occur, leading to a mixture of isomers.
-
N-Brominated Compounds: Although less common for aromatic amines compared to ring bromination, under certain conditions, especially with reagents like N-bromosuccinimide (NBS), reaction at the exocyclic amino group can occur.
Q2: Which brominating agent is better for this reaction: molecular bromine (Br₂) or N-bromosuccinimide (NBS)?
A2: The choice of brominating agent is critical and depends on the desired outcome and the scale of the reaction.
-
Molecular Bromine (Br₂): Often used in a solvent like glacial acetic acid, Br₂ is a powerful brominating agent. It can be less selective and has a higher tendency to cause over-bromination if the stoichiometry and temperature are not carefully controlled. However, for the synthesis of di- or poly-brominated compounds, it is often the reagent of choice.
-
N-Bromosuccinimide (NBS): NBS is generally considered a milder and more selective brominating agent.[1] It provides a low, steady concentration of bromine in the reaction mixture, which can help to favor mono-bromination over poly-bromination.[2] For achieving regioselective mono-bromination, NBS is often the preferred reagent.
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a crucial role in modulating the reactivity of both the substrate and the brominating agent.
-
Polar Protic Solvents (e.g., Acetic Acid, Ethanol): These solvents can solvate the electrophile and the reaction intermediates, influencing the reaction rate and selectivity. Acetic acid is a common choice as it can facilitate the reaction, but it can also lead to N-acetylation of the amino group as a side reaction.
-
Non-Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Carbon Tetrachloride): These solvents are often used with NBS. They are less likely to participate in the reaction but can influence the solubility of the reactants and products. Reactions in these solvents can sometimes offer better control over selectivity.
Q4: At what positions on the quinazolin-2-amine ring does bromination typically occur?
A4: The regioselectivity of electrophilic aromatic substitution on the quinazolin-2-amine ring is primarily dictated by the directing effects of the substituents. The benzene portion of the quinazoline is more susceptible to electrophilic attack than the pyrimidine ring. The amino group at the 2-position influences the electron density of the entire heterocyclic system, but for electrophilic aromatic substitution on the benzene ring, the key consideration is its activating effect. The positions para and ortho to the annelated pyrimidine ring's "amino-like" influence (positions 6 and 8) are the most activated. Therefore, bromination is expected to occur preferentially at the C-6 position , followed by the C-8 position .
Troubleshooting Guide
This section addresses specific problems you may encounter during the bromination of quinazolin-2-amine and provides actionable solutions.
Problem 1: Low Yield of the Desired Monobrominated Product and a High Percentage of Unreacted Starting Material.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Insufficient Reactivity | - Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction closely by TLC or LC-MS to avoid the onset of byproduct formation. - Increase Reaction Time: Extend the reaction time and monitor for the consumption of the starting material. - Choice of Brominating Agent: If using a mild agent like NBS, consider switching to a more reactive system like Br₂ in acetic acid. |
| Poor Solubility | - Solvent Screening: Experiment with different solvents or solvent mixtures to ensure all reactants are fully dissolved. For example, DMF or a mixture of CH₂Cl₂ and DMF could be considered. |
| Reagent Decomposition | - Fresh Reagents: Ensure that the brominating agent (especially NBS) is fresh and has been stored correctly. NBS can decompose over time. |
Problem 2: Significant Formation of Dibromo- and/or Polybrominated Byproducts.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Over-activation of the Ring | - Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C). This will decrease the overall reaction rate and enhance the selectivity for mono-bromination. - Slow Addition of Brominating Agent: Add the brominating agent dropwise as a dilute solution over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, disfavoring multiple substitutions on the same molecule. |
| Incorrect Stoichiometry | - Use Stoichiometric Amounts: Carefully control the stoichiometry of the brominating agent. Use slightly less than one equivalent (e.g., 0.95 eq) to ensure the starting material is not fully consumed, which can be easier to separate from the desired product than polybrominated byproducts. |
| Highly Reactive Brominating Agent | - Switch to a Milder Reagent: If using Br₂, switch to NBS, which is generally more selective for mono-bromination. |
Problem 3: Formation of a Mixture of Monobromo Isomers (e.g., 6-bromo and 8-bromo).
| Potential Cause | Troubleshooting & Optimization Strategy |
| Similar Reactivity of C-6 and C-8 Positions | - Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with a range of solvents from polar to non-polar to see if the isomer ratio can be improved. - Bulky Brominating Agents: While less common, employing a bulkier brominating agent might enhance selectivity for the less sterically hindered position. - Purification: If a mixture is unavoidable, focus on developing an effective purification method, such as column chromatography with a carefully selected eluent system or recrystallization. |
Problem 4: Difficulty in Purifying the Desired Product.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Similar Polarity of Products and Byproducts | - Column Chromatography: Use a high-performance silica gel and experiment with different solvent systems. A shallow gradient elution can improve separation. For example, a gradient of ethyl acetate in hexanes or dichloromethane in hexanes might be effective. - Recrystallization: Attempt recrystallization from various solvents or solvent pairs. This can be particularly effective if the desired product is the major component and has different solubility properties from the byproducts. - Derivatization: In some cases, it may be easier to separate derivatives. For example, acetylation of the amino group could change the polarity and facilitate separation, followed by deprotection. |
Experimental Protocols
Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is optimized for the synthesis of 6-bromoquinazolin-2-amine, aiming to minimize over-bromination.
-
Dissolution: Dissolve quinazolin-2-amine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
NBS Addition: In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in the same solvent. Add this solution dropwise to the cooled quinazolin-2-amine solution over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of 6,8-Dibromoquinazolin-2-amine using Molecular Bromine
This protocol is designed for the synthesis of the dibrominated product.
-
Dissolution: Dissolve quinazolin-2-amine (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Bromine Addition: In a dropping funnel, prepare a solution of molecular bromine (2.2 eq) in glacial acetic acid. Add the bromine solution dropwise to the quinazolin-2-amine solution at room temperature with vigorous stirring.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Precipitation: Pour the reaction mixture into a beaker of ice water. The product will precipitate out of solution.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualization of Reaction Pathways and Troubleshooting
Reaction Pathway for Bromination
Caption: Pathway of quinazolin-2-amine bromination.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for bromination.
Characterization Data
Characterization of the brominated products is crucial. Based on the data for the closely related N-Benzyl-6-bromo-4-methylquinazolin-2-amine[3], the following spectral features can be anticipated for 6-bromoquinazolin-2-amine:
-
¹H NMR: The proton signals on the benzene ring will show a characteristic splitting pattern. The proton at C-5 will appear as a doublet, the proton at C-7 as a doublet of doublets, and the proton at C-8 as a doublet. The introduction of the bromine atom at C-6 will cause a downfield shift of the adjacent protons.
-
¹³C NMR: The carbon spectrum will show the expected number of signals. The carbon atom attached to the bromine (C-6) will exhibit a signal at a characteristic chemical shift, and its intensity may be reduced due to the quadrupolar effect of the bromine nucleus.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). For a dibrominated compound, a characteristic 1:2:1 isotopic pattern will be observed.
References
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Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2014). Molecules, 19(11), 17435-17463. Available from: [Link]
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Synthesis and Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-one. (2023). Medires. Available from: [Link]
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Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (2010). International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 138-142. Available from: [Link]
- Kinetics of Nuclear Bromination of Aromatic Amines by N-Bromosuccinimide. (1977). Indian Journal of Chemistry, 15B, 806-808.
- Application Notes and Protocols: One-Pot Synthesis of 6,8-Dibromoquinazoline Deriv
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(18), 5467. Available from: [Link]
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Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). Molecules, 27(19), 6296. Available from: [Link]
-
Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA Journal of Chemistry. Available from: [Link]
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The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives in the presence of CuBr, L-proline, and DMF. (n.d.). ResearchGate. Available from: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available from: [Link]
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2020). ACS Catalysis, 10(15), 8594-8600. Available from: [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). BMC Chemistry, 18(1), 101. Available from: [Link]
-
Regiospecific electrophilic substitution of aminoquinazolinones: directed lithiation of 3-(pivaloylamino)- and 3-(acetylamino)-2-methylquinazolin-4(3H)-ones. (1987). Journal of the Chemical Society, Perkin Transactions 1, 1987, 1029-1034. Available from: [Link]
-
Controlling the regioselectivity of the bromolactonization reaction in HFIP. (2024). Chemical Science, 15(20), 7187-7197. Available from: [Link]
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(PDF) ChemInform Abstract: Synthesis of Some Quinazolines Derived from 6,8-Dibromo-2-(2-carboxyphenyl)-4H-3,1-benzoxazin-4-one as Antimicrobial Agents. (2010). ChemInform, 24(10). Available from: [Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Chemical Science, 9(29), 6245-6250. Available from: [Link]
- A Comparative Guide to N-Bromoacetamide and N-Bromosuccinimide for Allylic Bromin
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). Chemistry & Biodiversity, 20(5), e202300181. Available from: [Link]
-
Bromination. (n.d.). Common Organic Chemistry. Available from: [Link]
-
Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H). (2014). International Journal of Scientific & Technology Research, 3(11), 128-132. Available from: [Link]
-
electrophilic aromatic bromination with N-bromosuccinimide. (2021, February 11). YouTube. Available from: [Link]
-
6-Bromoquinazolin-2-amine. (n.d.). ChemBK. Available from: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). Molecules, 27(24), 8943. Available from: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 2189-2198. Available from: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules, 28(18), 6520. Available from: [Link]
- A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermedi
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Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). Nature Communications, 12(1), 5521. Available from: [Link]
-
14.2. Examples of electrophilic aromatic substitution. (n.d.). Lumen Learning. Available from: [Link]
-
Chapter 24 – Amines and Heterocycles Solutions to Problems. (n.d.). NC State University Libraries. Available from: [Link]
-
Why bromobenzene cannot be used effectively in a Gabriel amine synthesis? (2023, April 29). Wyzant. Available from: [Link]
- Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. (2025). BenchChem.
- A Comparative Guide to the ¹H and ¹³C NMR Analysis of Quinazolines Derived from 2'-Aminoacetophenone Precursors. (2025). BenchChem.
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2015). Journal of Heterocyclic Chemistry, 52(5), 1339-1345. Available from: [Link]
-
A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. (2020). Journal of Physics: Conference Series, 1515, 022045. Available from: [Link]
- Synthetic method of 2-amino-4-bromopyridine. (2012). Google Patents.
Sources
Technical Support Center: Optimizing Reaction Conditions for 7-Bromoquinazolin-2-amine Derivatization
Welcome to the technical support guide for the derivatization of 7-Bromoquinazolin-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile scaffold. The quinazoline core is a privileged structure in medicinal chemistry, and successful functionalization at the 7-position is critical for exploring structure-activity relationships (SAR).[1]
This guide provides in-depth, field-proven insights into optimizing common cross-coupling reactions, troubleshooting frequently encountered issues, and establishing robust experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your experimental design.
Q1: What are the primary methods for derivatizing the 7-position of this compound?
A: The most robust and widely used methods are palladium-catalyzed cross-coupling reactions.[2][3] These reactions offer broad functional group tolerance and reliable C-C and C-N bond formation. The two premier choices for this substrate are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds by coupling with a boronic acid or ester. This is ideal for introducing aryl, heteroaryl, or vinyl groups.[4]
-
Buchwald-Hartwig Amination: For forming C-N bonds by coupling with primary or secondary amines. This is the go-to method for synthesizing amino-derivatives, which are common in bioactive molecules.[5][6]
Q2: How do I choose between Suzuki-Miyaura and Buchwald-Hartwig reactions?
A: The choice is dictated by the desired final compound.
-
Choose Suzuki-Miyaura when your target molecule requires a new carbon-based substituent at the 7-position (e.g., phenyl, pyridyl, vinyl).
-
Choose Buchwald-Hartwig when you need to install a nitrogen-based substituent (e.g., anilines, alkylamines, heterocycles like morpholine or piperazine).
It's a common strategy in library synthesis to use both reactions from the 7-bromo precursor to generate diverse sets of analogues for screening.
Q3: Why is the choice of palladium ligand so critical for reactions with this substrate?
A: The this compound substrate presents a specific challenge: the presence of multiple nitrogen atoms. The Lewis basic nitrogens, particularly the unprotected 2-amino group and the quinazoline ring nitrogens, can coordinate to the palladium catalyst. This coordination can "poison" or deactivate the catalyst, leading to low or no product yield.[7][8]
Modern ligands, especially bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are designed to overcome this.[5][9] They promote the desired catalytic cycle (oxidative addition and reductive elimination) at a much faster rate than the deactivating side-reactions, ensuring efficient product formation.[9]
Section 2: Troubleshooting Guide for Common Issues
This guide follows a "Problem → Probable Cause → Recommended Solution" format to directly address experimental failures.
Workflow: General Troubleshooting Approach
This decision tree illustrates a logical approach to diagnosing a failed or low-yielding reaction.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.
Detailed Steps:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl boronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst. For initial screening, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3–5 mol%) is a reliable choice. [10]3. Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a concentration of ~0.1 M with respect to the limiting reagent. [11][12]4. Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate and backfill with argon three times.
-
Heating and Monitoring: Place the vial in a preheated aluminum block at 90–100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
Detailed Steps:
-
Reagent Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 2.2 mol%) to an oven-dried reaction vial with a stir bar. Add the base, sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Substrate Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a concentration of ~0.1 M.
-
Reaction: Seal the vial and remove it from the glovebox. Heat in a preheated block at 100–110 °C with vigorous stirring. Monitor by TLC or LC-MS.
-
Workup: Cool to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Section 4: Reference Data Tables
Table 1: Comparison of Recommended Starting Conditions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Key Considerations |
| Pd Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | XPhos Pd G3, RuPhos Pd G3 | Use bulky, electron-rich ligands for the quinazoline core to prevent catalyst poisoning. [5][7]Pre-catalysts often give better reproducibility. [11] |
| Ligand | dppf, SPhos | XPhos, RuPhos, BrettPhos | Ligand choice depends on the nucleophile. BrettPhos is excellent for primary amines. [9][13] |
| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | NaOtBu, K₃PO₄, LiHMDS | Base strength is critical. Suzuki requires a moderate base to activate the boronic acid; Buchwald-Hartwig often needs a strong, non-nucleophilic base. [13][10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Toluene, Dioxane, THF (anhydrous) | Suzuki needs a biphasic system to dissolve the inorganic base. [12]Buchwald-Hartwig requires anhydrous conditions to prevent base quenching. |
| Temperature | 80 - 110 °C | 90 - 110 °C | Start around 100 °C and adjust based on reaction rate and side product formation. [14][15] |
| Atmosphere | Strict Inert (Ar or N₂) | Strict Inert (Ar or N₂) | Essential to prevent oxidation of the Pd(0) active species and minimize side reactions like homocoupling. [7] |
Catalytic Cycle Schematics
Understanding the catalytic cycle is key to troubleshooting.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Section 5: References
-
Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem. Available at:
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at:
-
Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem. Available at:
-
Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available at:
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at:
-
Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem. Available at:
-
Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals. Available at:
-
Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health (NIH). Available at:
-
Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. Available at:
-
Buchwald–Hartwig amination. Wikipedia. Available at:
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at:
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at:
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at:
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Available at:
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at:
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at:
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal. Available at:
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at:
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. cheminform.wiley.com. Available at:
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at:
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health (NIH). Available at:
-
Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at:
-
Quinazoline derivatives and hybrids: recent structures with potent bioactivity. ResearchGate. Available at:
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Validation & Comparative
A Comparative In Vitro Analysis of 7-Bromoquinazolin-2-amine and Other Quinazoline Derivatives in Cancer Research
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and In Vitro Performance
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology. Its versatile structure allows for substitutions at various positions, leading to a diverse range of biological activities. This guide provides an in-depth comparative analysis of 7-Bromoquinazolin-2-amine and other quinazoline derivatives, focusing on their in vitro performance as potential anticancer agents. We will delve into the experimental data that underpins our understanding of their structure-activity relationships (SAR), provide detailed protocols for key in vitro assays, and visualize the signaling pathways they modulate.
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
Quinazoline and its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1] In the realm of oncology, the 4-anilinoquinazoline core has been particularly successful, leading to the development of several potent tyrosine kinase inhibitors (TKIs).[2][3] These compounds typically exert their effects by competing with ATP for the kinase domain of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[2][4][5]
This compound: A Key Intermediate and Potential Bioactive Molecule
Comparative In Vitro Cytotoxicity of Quinazoline Derivatives
To understand the potential of this compound, we can analyze the in vitro cytotoxic activity of structurally related quinazoline derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC50 values for a selection of 2-amino and other substituted quinazoline derivatives, providing insights into their structure-activity relationships.
| Compound ID/Reference | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| Analog Series 1 (Hypothetical based on SAR) | |||
| This compound | 7-Br, 2-NH2 | Varies | Data not available |
| 7-Chloro-4-anilino-quinazoline derivative (8o)[4] | 2-Cl, 4-Anilino, 7-substitution | Varies | Potent EGFR/VEGFR-2 inhibitor |
| 2,4-disubstituted quinazoline (11d)[6] | 2,4-disubstituted | CNE-2, PC-3, SMMC-7721 | 9.3, 9.8, 10.9 |
| Analog Series 2 (2-Substituted-4-Aminoquinazolines) | |||
| Compound 8a[7] | 2-substituted, 4-amino | HeLa | 3.05 |
| Compound 8b[7] | 2-substituted, 4-amino | K562 | 3.31 |
| Compound 8c[7] | 2-substituted, 4-amino | K562 | 2.03 |
| Analog Series 3 (Quinazolinone Derivatives) | |||
| Compound 18[8] | 7-substituted quinazolinone | Leukemia | Selective activity |
| Compound 7[8] | 7-substituted quinazolinone | Broad spectrum | Broad-spectrum activity |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions. The table highlights the importance of substitutions at positions 2, 4, and 7 in determining the cytotoxic potency of quinazoline derivatives.
Key Signaling Pathways Targeted by Quinazoline Derivatives
Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The EGFR and VEGFR signaling cascades are prominent targets.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[9] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Quinazoline-based inhibitors can block this signaling by competing with ATP in the kinase domain.
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the kinase reaction buffer, EGFR enzyme, substrate (e.g., a poly(Glu, Tyr) peptide), and ATP solution. Prepare serial dilutions of the quinazoline derivatives.
-
Kinase Reaction: In a 384-well plate, add the quinazoline derivative, followed by the EGFR enzyme. Initiate the reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
The quinazoline scaffold remains a highly fruitful area of research in the quest for novel anticancer therapeutics. While direct in vitro data for this compound is limited, the analysis of structurally related compounds strongly suggests its potential as a valuable building block and a possible bioactive agent. The bromine at the 7-position provides a strategic point for diversification, and the 2-amino group is a key feature for interaction with kinase targets.
Future research should focus on the synthesis and comprehensive in vitro evaluation of a series of 7-substituted-2-aminoquinazoline derivatives to elucidate a clear structure-activity relationship. This should include screening against a panel of cancer cell lines and profiling against a broad range of kinases to determine their potency and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
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Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. 2025. Available from: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. 2023. Available from: [Link]
-
EGFR Tyrosine Kinase Targeted In Silico Design and Synthesis of Novel Quinazoline Derivatives. Hilaris Publisher. 2018. Available from: [Link]
-
Structure activity relationship map of target compounds. Red indicates.... ResearchGate. Available from: [Link]
-
Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. China Pharmacy. 2023. Available from: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. 2023. Available from: [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis(tria[4][10][11]zolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. National Institutes of Health. 2021. Available from: [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. National Institutes of Health. 2023. Available from: [Link]
-
Design, synthesis and novel 7-aminoquinazoline derivatives: antitumor and anticonvulsant activities. National Institutes of Health. 2012. Available from: [Link]
-
Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. National Institutes of Health. 2012. Available from: [Link]
-
quinazoline-based-vegfr-2-inhibitors-as-potential-anti-angiogenic-agents-a-contemporary-perspective-of-sar-and-molecular-docking-studies. Ask this paper | Bohrium. 2023. Available from: [Link]
-
Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences. 2024. Available from: [Link]
-
In vitro cytotoxicity activity of the tested compounds as expressed as IC50 values in 3 different human cancer cell lines. ResearchGate. Available from: [Link]
-
In vitro anticancer activity, IC50 (μM), of the tested compounds against Caco-2. ResearchGate. Available from: [Link]
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. 2021. Available from: [Link]
-
Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Bentham Science. 2023. Available from: [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. 2017. Available from: [Link]
-
Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Vietnam Academy of Science and Technology. 2013. Available from: [Link]
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Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. 2022. Available from: [Link]
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The Evolving Landscape of Anticancer Agents: A Comparative Efficacy Guide to 7-Bromoquinazolin-2-amine Analogues as EGFR Inhibitors
In the relentless pursuit of more effective and selective cancer therapeutics, the quinazoline scaffold has emerged as a cornerstone in the design of potent enzyme inhibitors. Among these, 7-bromoquinazolin-2-amine and its analogues represent a promising class of compounds, particularly for their activity against the Epidermal Growth Factor Receptor (EGFR), a key player in tumorigenesis. This guide provides an in-depth comparison of the efficacy of various this compound analogues, supported by experimental data, to aid researchers and drug development professionals in navigating this dynamic field.
The rationale for focusing on the 7-bromo substitution stems from the observation that halogenation at specific positions of the quinazoline ring can significantly enhance biological activity. The bromine atom at the 7th position, in particular, has been explored for its potential to improve the binding affinity and overall efficacy of these compounds as kinase inhibitors. This guide will delve into the structure-activity relationships (SAR) of this scaffold, highlighting how modifications at other positions influence their anticancer properties.
Comparative Efficacy of Bromo-Substituted Quinazoline Analogues
The anticancer efficacy of quinazoline derivatives is often evaluated by their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, with lower values indicating greater potency. The following table summarizes the cytotoxic activity of a series of 6-bromoquinazoline derivatives, which, while not exact 7-bromo-2-amino analogues, provide valuable insights into the impact of substitutions on the bromoquinazoline core. These compounds were evaluated against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.
| Compound ID | R Group (Substitution at 2- or 3-position) | MCF-7 IC50 (µM) | SW480 IC50 (µM) | Reference |
| 8a | Aliphatic linker to SH group at position 2 | 15.85 ± 3.32 | 17.85 ± 0.92 | [1][2] |
| 8d | meta-methylphenyl at position 3 | 59.15 ± 5.73 | 72.45 ± 2.90 | [3] |
| 8e | para-methylphenyl at position 3 | 35.14 ± 6.87 | 63.15 ± 1.63 | [3] |
| Erlotinib | (Reference Drug) | 9.9 ± 0.14 | Not Reported | [1] |
| Cisplatin | (Reference Drug) | Not Reported | Not Reported | [1] |
| Doxorubicin | (Reference Drug) | Not Reported | Not Reported | [1] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals important SAR insights. Compound 8a , featuring an aliphatic linker attached to a thiol group at the 2-position, demonstrated the most potent activity among the synthesized analogues against both MCF-7 and SW480 cell lines.[1][2] Interestingly, its potency against the MCF-7 cell line was comparable to the established EGFR inhibitor, Erlotinib.[1]
When examining the substitutions at the 3-position, the position of a methyl group on the phenyl ring had a noticeable impact on activity. The para-methylphenyl substituted analogue (8e ) exhibited greater potency than the meta-substituted version (8d ) against both cell lines.[3] This suggests that the spatial arrangement of substituents plays a crucial role in the interaction of these compounds with their biological target. Furthermore, the presence of electron-donating groups on the phenyl ring, such as a methyl group, appeared to improve antiproliferative activity when compared to electron-withdrawing groups.[3]
These findings underscore the importance of systematic modifications of the quinazoline scaffold to optimize anticancer efficacy. While this data pertains to 6-bromoquinazolines, it provides a logical framework for the design and evaluation of novel this compound analogues.
The Central Role of EGFR Inhibition
The anticancer activity of many quinazoline derivatives is attributed to their ability to inhibit the tyrosine kinase activity of EGFR.[4] EGFR is a transmembrane receptor that plays a critical role in regulating cell proliferation, survival, and differentiation.[5][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5][6] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the downstream signaling events that drive tumor progression.[4]
Caption: EGFR Signaling Pathway and Inhibition by this compound Analogues.
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays used in the evaluation of these anticancer agents.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Workflow:
Caption: Workflow for the EGFR Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the EGFR enzyme, a specific peptide substrate, and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the this compound analogues to the wells. Include a no-inhibitor control and a known EGFR inhibitor (e.g., erlotinib) as a positive control.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed. [1]4. ATP Detection: Add a reagent that stops the kinase reaction and detects the amount of remaining ATP. This is often a luciferase-based system where the luminescence signal is inversely proportional to the kinase activity. [1]5. Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of EGFR inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The exploration of this compound analogues continues to be a fertile ground for the discovery of novel anticancer agents. The available data, primarily from related bromo-substituted quinazolines, strongly suggests that strategic modifications to this scaffold can lead to potent and selective EGFR inhibitors. The structure-activity relationships highlighted in this guide emphasize the importance of substituent placement and electronic properties in determining cytotoxic efficacy.
Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogues with various substitutions at the 2-amino position. This will provide a more direct and comprehensive understanding of the SAR for this specific scaffold. Furthermore, investigating the efficacy of these compounds against EGFR mutants that confer resistance to current therapies is a critical next step. By combining rational drug design with robust experimental validation, the scientific community can continue to advance the development of next-generation quinazoline-based cancer therapeutics.
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A Comparative Guide to the Biological Validation of 7-Bromoquinazolin-2-amine: An Emerging Kinase Inhibitor Scaffold
In the landscape of modern oncology drug discovery, the quinazoline scaffold stands out as a "privileged" structure, forming the backbone of numerous clinically successful kinase inhibitors.[1][2][3] This guide provides an in-depth technical comparison for the validation of a promising, yet less characterized, member of this family: 7-Bromoquinazolin-2-amine. We will objectively compare its potential biological activity with established alternatives, providing the supporting experimental frameworks necessary for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel kinase inhibitors.
The Quinazoline Scaffold: A Foundation for Potent Kinase Inhibition
The quinazoline core is a bicyclic heterocyclic system that has proven to be an ideal framework for the development of ATP-competitive kinase inhibitors.[4][5] Its structural rigidity and the specific placement of nitrogen atoms allow for critical hydrogen bonding interactions within the ATP-binding pocket of various kinases, particularly those in the receptor tyrosine kinase (RTK) family.[6] Dysregulation of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a hallmark of many cancers, making them prime therapeutic targets.[4][7]
This compound: A Profile of Potential
While extensive biological data for this compound is not yet widely published, its structure suggests significant potential as a kinase inhibitor. The bromine atom at the 7-position is a common feature in potent quinazoline-based inhibitors, often enhancing binding affinity.[2][8] The 2-amino group provides a key point for potential interactions within the kinase active site or for further chemical modification to optimize potency and selectivity.[9][10] Based on the extensive literature on similar quinazoline derivatives, it is hypothesized that this compound may act as an inhibitor of EGFR and/or VEGFR-2.
Comparative Compounds: Established Benchmarks
To rigorously validate the biological activity of this compound, it is essential to compare it against well-characterized inhibitors. For this guide, we have selected three clinically approved drugs that also feature the quinazoline scaffold:
-
Gefitinib (Iressa®): A selective EGFR tyrosine kinase inhibitor.[6][11]
-
Erlotinib (Tarceva®): Another potent and selective EGFR tyrosine kinase inhibitor.[6][7]
-
Vandetanib (Caprelsa®): A dual inhibitor of both EGFR and VEGFR-2.[4][5]
These compounds provide a robust basis for comparison, allowing for the characterization of both the potency and selectivity profile of our compound of interest.
Unraveling the Mechanism: The EGFR/VEGFR-2 Signaling Axis
EGFR and VEGFR-2 are key mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis.[4][12] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Small molecule inhibitors like the ones discussed here typically act by competing with ATP for binding to the intracellular kinase domain, thereby blocking the initial phosphorylation event and abrogating the downstream signal.
Caption: Simplified EGFR and VEGFR-2 signaling pathways.
Experimental Validation Workflow: A Step-by-Step Guide
A systematic approach is crucial for the robust validation of this compound's biological activity. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to in-depth mechanistic studies.
Caption: Experimental workflow for validating kinase inhibitor activity.
I. Cytotoxicity Screening: The MTT Assay
The initial step is to assess the compound's ability to inhibit cell proliferation. The MTT assay is a widely used colorimetric method for this purpose.[13][14]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cell lines known to overexpress EGFR (e.g., A549 - lung carcinoma) or be dependent on VEGFR-2 signaling (e.g., HUVEC - human umbilical vein endothelial cells) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparative compounds (Gefitinib, Erlotinib, Vandetanib) in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
II. In Vitro Kinase Inhibition Assay
To directly assess the inhibitory activity against the target kinases, a cell-free in vitro kinase assay is essential.[13][15]
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 96-well plate, combine the recombinant human EGFR or VEGFR-2 kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP at a concentration close to the Km for the respective kinase.
-
Inhibitor Addition: Add varying concentrations of this compound and the control compounds to the reaction mixture.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
III. Cell-Based Target Engagement: Phosphorylation Assays
To confirm that the compound inhibits the target kinase within a cellular context, it is crucial to measure the phosphorylation status of the receptor itself and its downstream targets.[16]
Protocol: Western Blot for Receptor Phosphorylation
-
Cell Treatment: Seed and starve cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) to reduce basal receptor activation. Pre-treat the cells with various concentrations of this compound or control compounds for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (EGF for EGFR, VEGF for VEGFR-2) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated form of the receptor (e.g., anti-phospho-EGFR Tyr1068) and the total receptor protein.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Comparative Data Summary
The following table provides a template for summarizing the experimental data, allowing for a direct comparison of this compound with the established inhibitors.
| Compound | Target(s) | Cytotoxicity IC50 (A549 cells, µM) | In Vitro Kinase IC50 (EGFR, µM) | In Vitro Kinase IC50 (VEGFR-2, µM) |
| This compound | Hypothesized: EGFR/VEGFR-2 | To be determined | To be determined | To be determined |
| Gefitinib | EGFR | ~0.5 | ~0.03 | >100 |
| Erlotinib | EGFR | ~1.0 | ~0.002 | >100 |
| Vandetanib | EGFR, VEGFR-2 | ~4.0 | ~0.5 | ~0.04 |
Note: IC50 values for the reference compounds are approximate and can vary depending on the specific assay conditions.
Conclusion and Future Directions
This guide outlines a comprehensive and logical workflow for the biological validation of this compound. By employing a combination of cell-based and in vitro assays and comparing the results to established drugs, researchers can build a robust data package to define the compound's potency, selectivity, and mechanism of action. The promising chemical structure of this compound, situated within the well-validated quinazoline class, warrants a thorough investigation as a potential next-generation kinase inhibitor for cancer therapy. Future studies should also explore its pharmacokinetic properties and in vivo efficacy in relevant animal models.
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A Comparative Guide to the Structure-Activity Relationship of 7-Bromoquinazolin-2-amine Derivatives
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 7-Bromoquinazolin-2-amine derivatives. By dissecting how subtle molecular modifications influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing next-generation therapeutic agents.
The this compound core is of particular interest for several reasons. The bromine atom at the 7-position can significantly enhance lipophilicity, which may improve cell membrane permeability.[4] Furthermore, it can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for a biological target.[5] The 2-amino group serves as a critical hydrogen bond donor, anchoring the molecule within the active site of target proteins, often kinases.[5] This guide will objectively compare the performance of various derivatives, supported by experimental data, to illuminate the path toward rational drug design.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of the this compound scaffold can be finely tuned by introducing substituents at various positions. The following analysis synthesizes findings from multiple studies to establish key SAR trends.
Modifications at the 2-Amino Position (R1)
The primary amine at the C2 position is a crucial interaction point. Modifications here directly impact hydrogen bonding capabilities and steric fit within the target's active site.
-
Small Alkyl and Aryl Substituents: While direct SAR studies on the 7-bromo-2-amino scaffold are specific, broader research on 2-aminoquinazolines indicates that substitution on this amine can modulate activity. For instance, in a series of 8-phenylquinazolin-2-amine derivatives designed as FLT3 inhibitors, various substituents on the 2-amino group were explored, demonstrating that this position is amenable to modification to optimize potency.[6]
-
Cyclic Amines: Incorporating the amine into a cyclic structure, such as piperidine or morpholine, can constrain the conformation and introduce new interaction points. This strategy is often employed to improve pharmacokinetic properties.
Substitutions at the 4-Position (R2)
The C4 position is one of the most frequently modified sites on the quinazoline ring, famously exemplified by the 4-anilinoquinazoline class of EGFR inhibitors like Gefitinib and Erlotinib.[7]
-
Aryl Amines (Anilines): The introduction of a substituted aniline ring at the C4 position is a well-established strategy for targeting protein kinases.[7] The nature of the substituent on this aniline ring is critical. For example, small, hydrophobic groups or those capable of forming additional hydrogen bonds can dramatically increase inhibitory potency against kinases like EGFR and VEGFR.[7]
-
Alkyl and Alkoxy Groups: Simple alkyl or alkoxy groups at C4 can also influence activity, primarily by modifying the electronic properties and steric profile of the molecule.
The Significance of the 7-Bromo Substituent
The bromine at the C7 position is not merely a placeholder. Its electron-withdrawing nature and ability to form halogen bonds are key to its function.
-
Comparison with other Halogens: Studies on quinazolinones have shown that introducing a halogen at position 6 or 7 can be more favorable for inhibitory activity compared to other positions. For instance, in a series of CDK9 inhibitors, an iodine atom at position 6 resulted in sub-micromolar activity.[8] While this is not the 7-bromo position, it highlights the importance of halogenation on this part of the ring.
-
Lipophilicity and Permeability: The bromine atom increases the overall lipophilicity of the molecule, which can lead to better membrane permeability and cellular uptake, a critical factor for targeting intracellular proteins.[4]
Comparative Performance Data
To provide a clear, quantitative comparison, the following table summarizes the biological activity of various quinazoline derivatives from the literature. While not all compounds are exact this compound analogs, they represent the closest available data and illustrate the key SAR principles discussed.
| Compound Class | Modification | Target/Cell Line | Activity (IC50/GI50) | Key Observation |
| Quinazolinone Derivatives | 2-Aryl, 6,8-dibromo with 2-(4-methoxyphenyl) | MCF-7 (Breast Cancer) | 101.37 µM | Alkoxy groups at the 2-aryl position increased cytotoxic activity.[9] |
| Quinazolinone Derivatives | 2-Aryl, 6,8-dibromo with 2-(4-(benzyloxy)phenyl) | MCF-7 (Breast Cancer) | 124.5 µM | Similar to the methoxy derivative, a larger alkoxy group also conferred activity.[9] |
| Quinazolinone Derivatives | 6-Iodo, 2-Thiophene | CDK9 | 0.296 µM | Demonstrates that a halogen on the benzene portion of the ring combined with an aryl group at C2 leads to potent kinase inhibition.[8] |
| Quinazolinone Derivatives | 6-Chloro, 2-(p-tolyl) | CDK9 | 0.282 µM | Shows a similar trend with a different halogen and aryl group combination.[8] |
| 2-Amino-7-Amide Quinazolines | Optimal derivative (compound 23) | ERK1/2 Kinase | Single-digit nM | Amide group at C7 provides a potent handle for kinase inhibition.[10] |
| 4-Anilinoquinazolines | 7-piperidinopropoxy side chain | PC3 (Prostate Cancer) | 4.09 µM | Highlights that substitutions at the 7-position with flexible chains can yield potent anticancer activity.[7] |
Visualizing Structure-Activity Relationships
The following diagram provides a visual summary of the key SAR findings for the this compound scaffold.
Caption: Key modification points on the this compound scaffold.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details standardized methodologies for the synthesis and evaluation of this compound derivatives.
General Synthesis of 2-Aminoquinazoline Derivatives
This protocol is a generalized method adapted from common syntheses of substituted quinazolines.[3][11]
-
Starting Material: Begin with a suitably substituted 2-aminobenzonitrile, in this case, 2-amino-4-bromobenzonitrile.
-
Cyclization: React the 2-aminobenzonitrile with a guanidinylating agent, such as cyanamide or S-methylisothiourea, in a suitable solvent like ethanol or DMF.
-
Heating: Reflux the reaction mixture for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure this compound derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[12][13]
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9][12]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Molecular Docking Workflow
Computational docking studies predict the binding conformation and affinity of a ligand within the active site of a target protein.[12][14]
Caption: A typical workflow for molecular docking studies.
Conclusion
The this compound scaffold represents a versatile and potent platform for the development of novel therapeutic agents, particularly kinase inhibitors for oncology. The structure-activity relationships discussed herein underscore the critical role of substitutions at the 2-amino and 4-positions, while highlighting the strategic importance of the 7-bromo substituent for enhancing lipophilicity and enabling potential halogen bonding interactions. The most promising derivatives often feature substituted aryl groups that can access specific pockets within the target's active site. Future work should focus on synthesizing and evaluating a focused library of this compound derivatives to further refine these SAR models, integrating computational predictions with robust experimental validation to accelerate the discovery of new, effective medicines.
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A Comparative Study of Kinase Inhibition by Bromo-Quinazolines: A Guide for Drug Discovery Professionals
Introduction: The Enduring Quest for Kinase Inhibitors in Oncology
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in the field of oncology.[1] Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, offering more targeted and often less toxic alternatives to traditional chemotherapy.[2] Among the myriad of scaffolds explored in medicinal chemistry, the quinazoline core has proven to be a particularly fruitful starting point for the design of potent kinase inhibitors.[2] This guide provides a comparative analysis of a specific and highly effective subclass: bromo-quinazolines. We will delve into their inhibitory profiles against key oncogenic kinases, compare their performance with established alternatives, and provide the experimental framework necessary for their evaluation, grounded in the principles of scientific integrity and reproducibility.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, serves as a versatile scaffold for kinase inhibitors. Its structural features allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. Several FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib, are based on the 4-anilinoquinazoline scaffold, underscoring its clinical significance.[3] These molecules typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and thereby preventing the phosphorylation of downstream substrates.[4]
The strategic placement of a bromine atom on the quinazoline or anilino moiety has been shown to significantly enhance the inhibitory potency of these compounds. This is often attributed to the bromine's ability to form halogen bonds and other favorable interactions within the kinase's active site, leading to increased binding affinity.[5]
Comparative Kinase Inhibition Profiles of Bromo-Quinazolines
The primary focus of bromo-quinazoline development has been on the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently mutated or overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[2]
Targeting the Epidermal Growth Factor Receptor (EGFR)
A comparative analysis of various bromo-quinazoline derivatives reveals their potent inhibitory activity against EGFR. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison.
| Compound ID | Bromo-Substitution Position | Target Kinase | IC50 (nM) | Reference |
| PD153035 | 4-(3-bromoanilino) | EGFR | 0.025 | [3] |
| Compound 19 | 6-bromo | EGFR | 3.2 | |
| Compound 21 | 6-bromo | EGFRwt | 46.1 | |
| WHI-P154 | 4-(3'-bromo-4'-hydroxylphenyl)-amino | Not Specified | >200-fold amplification with EGF conjugation | [6] |
| Compound 8a | 6-bromo | EGFR (mutated) | Not specified, potent | [7] |
Table 1: Comparative in vitro inhibitory activity of selected bromo-quinazoline derivatives against EGFR.
To provide a broader context, it is essential to compare the performance of bromo-quinazolines with established, non-brominated EGFR inhibitors.
| Inhibitor | Target(s) | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | NSCLC | PC-9 (EGFR exon 19 del) | 0.015 - 0.05 | [4] |
| Erlotinib | EGFR | NSCLC | PC-9 (EGFR exon 19 del) | 0.007 | [4] |
| Lapatinib | EGFR, HER2 | Breast Cancer | SK-Br-3 (HER2+) | 0.052 | [4] |
Table 2: In vitro potency of clinically approved first-generation EGFR/HER2 tyrosine kinase inhibitors.[4]
As evidenced by the data, certain bromo-quinazoline derivatives, such as PD153035, exhibit exceptional potency, with IC50 values in the picomolar range, surpassing even the clinically approved inhibitors in in vitro assays.[3]
Structure-Activity Relationship (SAR) Insights
The position of the bromine atom and other substituents on the quinazoline scaffold significantly influences the inhibitory activity. For instance, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, derivatives with electron-withdrawing groups on the phenyl moiety at the 4-position displayed higher inhibitory activity compared to those with electron-donating groups.
Beyond EGFR: Targeting Other Kinases
While the preponderance of research focuses on EGFR, bromo-quinazolines have shown promise against other kinase targets implicated in cancer.
-
Aurora Kinases: A novel bromo-quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent and selective inhibitor of Aurora A kinase.[4] A kinase panel assay for this compound demonstrated its selectivity profile over 14 other kinases.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): The quinazoline scaffold is also a key feature in inhibitors of VEGFR, a critical mediator of angiogenesis. While specific bromo-quinazoline data against VEGFR is less prevalent in the literature, the general applicability of the scaffold suggests potential for development in this area.
Alternative Kinase Inhibitors: A Comparative Overview
To provide a comprehensive picture, it is crucial to consider alternative, non-bromo-quinazoline inhibitors for the aforementioned kinase targets.
-
VEGFR Inhibitors: Several small molecule inhibitors targeting VEGFR-2 are in clinical use or trials, including Sorafenib, Sunitinib, and Lucitanib.[2][8] These compounds often exhibit multi-kinase inhibitory profiles.
-
Aurora Kinase Inhibitors: A number of Aurora kinase inhibitors are in clinical development, such as Alisertib (MLN8237), which shows selectivity for Aurora A, and Danusertib, a pan-Aurora kinase inhibitor.[9][10]
Experimental Protocols: A Guide to In Vitro Evaluation
The robust evaluation of kinase inhibitors relies on well-defined and reproducible experimental protocols. Here, we detail the methodologies for two key assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The reduction in phosphorylation is proportional to the inhibitory activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare a stock solution of the kinase of interest in the kinase buffer.
-
Prepare a stock solution of the substrate (e.g., a biotinylated peptide) in the kinase buffer.
-
Prepare a stock solution of ATP (adenosine triphosphate) in the kinase buffer.
-
Prepare serial dilutions of the bromo-quinazoline inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of substrate phosphorylation using a suitable detection method (e.g., fluorescence-based, luminescence-based, or radioactivity-based).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices: The use of a biotinylated peptide substrate allows for easy capture and detection. The choice of detection method depends on the available instrumentation and desired sensitivity. ATP concentration is typically kept at or near the Km value for the kinase to ensure competitive inhibition can be accurately measured.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.[11]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the bromo-quinazoline inhibitor in the cell culture medium.
-
Replace the medium in the wells with the medium containing the inhibitor at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Causality Behind Experimental Choices: The choice of cell line should be relevant to the kinase being targeted. The incubation time for compound treatment is chosen to allow for sufficient time for the inhibitor to exert its cytotoxic effects. The MTT assay is a widely accepted and cost-effective method for assessing cell viability.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
A simplified diagram of the EGFR signaling pathway and the point of inhibition by bromo-quinazolines.
A typical experimental workflow for the evaluation of bromo-quinazoline kinase inhibitors.
Conclusion and Future Perspectives
Bromo-quinazolines represent a potent and versatile class of kinase inhibitors with demonstrated efficacy, particularly against EGFR. Their straightforward synthesis and the significant impact of bromine substitution on binding affinity make them an attractive area for further drug discovery efforts. The comparative data presented in this guide highlight their potential to outperform existing therapies in preclinical settings.
Future research should focus on expanding the kinase selectivity profiling of novel bromo-quinazoline derivatives to identify new therapeutic opportunities and to better understand potential off-target effects. The exploration of these compounds against a wider range of kinases, beyond EGFR, holds the promise of developing novel treatments for various cancers and other diseases driven by aberrant kinase signaling. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this promising class of therapeutic agents.
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Ahmed, et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
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Hassan, et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central. [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). ScienceDirect. [Link]
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The role of Aurora-A inhibitors in cancer therapy. (n.d.). PubMed. [Link]
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Recent advances in the development of Aurora kinases inhibitors in hematological malignancies. (n.d.). PMC - PubMed Central. [Link]
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novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
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Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. (n.d.). PMC - PubMed Central. [Link]
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4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 7-Bromoquinazolin-2-amine
Introduction: The Foundational Importance of Purity in Medicinal Chemistry
In the landscape of drug discovery and development, the quinazoline scaffold is a "privileged structure," forming the core of numerous therapeutic agents with applications ranging from oncology to antihypertensive treatments.[1][2] 7-Bromoquinazolin-2-amine is a key synthetic intermediate, a versatile building block whose bromine and amine functionalities allow for extensive chemical modification through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[1]
The success of these subsequent high-value synthetic steps, and indeed the integrity of the final active pharmaceutical ingredient (API), is critically dependent on the purity of this starting material. The presence of even minute quantities of impurities can lead to unforeseen side reactions, reduced yields, the generation of difficult-to-remove byproducts, and compromised biological activity.[3][4] Therefore, a robust, multi-technique approach to purity assessment is not merely a quality control checkpoint; it is a fundamental necessity for reproducible and reliable research. This guide provides an in-depth comparison of essential analytical techniques, grounded in field-proven insights, to establish the purity of synthesized this compound with confidence.
Anticipating the Adversaries: Potential Impurities in this compound Synthesis
A comprehensive purity analysis begins with understanding what to look for. The synthesis of 2-aminoquinazolines can proceed through various routes, often involving the cyclization of substituted anthranilonitriles or 2-aminobenzonitriles with a source of the C2-N fragment.[2] Depending on the specific pathway, potential impurities may include:
-
Unreacted Starting Materials: Residual precursors, such as a bromo-substituted 2-aminobenzonitrile.
-
Isomeric Byproducts: Formation of other bromo-substituted isomers (e.g., 5-, 6-, or 8-bromoquinazolin-2-amine) if the initial bromination step is not perfectly regioselective.
-
Process-Related Impurities: Reagents, catalysts, or byproducts from side reactions. For example, if a reaction pH is not well-controlled, it could lead to the formation of undesired compounds.[5]
-
Degradation Products: Hydrolysis of the amine or other sensitive functional groups during workup or storage.
A Multi-Technique Strategy for Unimpeachable Purity Verification
No single analytical method can provide a complete purity profile. Each technique offers a unique lens through which to view the sample, and by combining their strengths, we create a self-validating system. The core workflow for assessing the purity of this compound should integrate chromatographic separation, mass identification, structural confirmation, and a basic physical property check.
Comparative Analysis of Key Analytical Techniques
Melting Point Analysis: The Rapid, First-Pass Indicator
Melting point determination is a classic, yet indispensable, thermal analysis technique. Its value lies in its simplicity and the direct correlation between purity and the melting temperature range.
-
Principle of Causality: Pure crystalline substances melt at a sharp, well-defined temperature. Impurities disrupt the crystal lattice, weakening the intermolecular forces.[6] This leads to two observable phenomena: a depression of the melting point and a broadening of the melting range.[6][7]
-
Experimental Insight: A sharp melting range (e.g., 0.5 – 1.0 °C) is a strong qualitative indicator of high purity.[6] Conversely, a wide melting range (e.g., >3 °C) strongly suggests the presence of significant impurities, warranting further investigation and likely repurification before committing to more resource-intensive analyses. It serves as a cost-effective gatekeeper.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the synthesized this compound is completely dry and finely ground into a powder.
-
Capillary Loading: Pack the sample into a thin glass capillary tube to a height of 2-3 mm.[6]
-
Measurement: Place the capillary in a melting point apparatus.[8]
-
Initial Screen (Optional but Recommended): Perform a rapid heating run to determine an approximate melting point.[7]
-
Accurate Measurement: For the final measurement, set the apparatus to heat slowly (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has melted (completion). This is the melting range.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the cornerstone of purity determination in the pharmaceutical industry, providing precise quantification of the main component and any impurities that have a UV chromophore.[4] For a quinazoline derivative, which has a strong UV absorbance, this method is ideal.
-
Principle of Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[9] The time a component takes to travel through the column is its retention time, a characteristic property under specific conditions. The area under a component's peak in the resulting chromatogram is proportional to its concentration.
-
Experimental Insight: Purity is typically reported as "area percent," calculated from the area of the main peak relative to the total area of all peaks in the chromatogram. While standard HPLC is robust for routine checks, high-resolution Ultra-High-Performance Liquid Chromatography (UHPLC) offers superior sensitivity and resolution, making it better for detecting trace and isomeric impurities.[10]
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution RP-HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, <2 µm, 2.1 x 100 mm |
| Mobile Phase | Isocratic (e.g., Acetonitrile:Water) or simple gradient | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | ~1.0 mL/min | ~0.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 340 nm) | Diode Array Detector (DAD) |
| Resolution | Good for major impurities | Excellent for trace and isomeric impurities |
| Primary Use | Routine quality control, purity >95% | Impurity profiling, reference standard qualification |
Protocol: Standard Reversed-Phase (RP)-HPLC Purity Assay
-
Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 5 µm, 4.6 x 250 mm).[10]
-
Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., Acetonitrile:Water, 80:20 v/v). Filter and degas the mobile phase thoroughly before use.[10]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[10]
-
Analysis: Set the flow rate to 1.0 mL/min and the UV detector to an appropriate wavelength for the quinazoline ring system. Inject the sample and record the chromatogram for a sufficient duration (e.g., 15 minutes) to ensure all components have eluted.[10]
-
Calculation: Calculate the purity based on the area percentage of the main peak relative to the sum of all peak areas.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Impurity Identification
While HPLC quantifies impurities, it does not identify them. LC-MS is the definitive tool for this purpose, coupling the separation power of LC with the mass analysis capability of mass spectrometry.[9]
-
Principle of Causality: As components elute from the LC column, they are ionized and their mass-to-charge ratio (m/z) is measured by the mass spectrometer.[9] This provides the molecular weight of each component. For unknown impurities, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass, enabling the determination of the molecular formula.[11]
-
Experimental Insight: If your HPLC analysis shows an impurity peak at 2.5% area, LC-MS can tell you its molecular weight. If the synthesized this compound has a molecular weight of ~224.06 g/mol (for C₈H₆BrN₃)[12], and the impurity has a mass corresponding to a potential starting material or a dimer, this provides crucial information for optimizing the synthesis or purification process. LC-MS/MS can further fragment the impurity to aid in structural elucidation.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is unparalleled for providing detailed structural information. It serves as the ultimate confirmation that the synthesized material is indeed this compound and not an isomer or other structurally similar compound.
-
Principle of Causality: NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectrum that acts as a molecular fingerprint. The chemical shift, splitting pattern (multiplicity), and integration of proton (¹H) signals provide definitive information about the structure.
-
Experimental Insight: For this compound, the ¹H NMR spectrum should show distinct signals for each of the aromatic protons and the -NH₂ protons. The number of signals, their splitting patterns, and their integration values must match the expected structure. The presence of unexpected signals, even at low levels, can indicate impurities that may not have been resolved by HPLC. Comparing the spectrum to published data for related quinazolines can further validate the structure.[2][14][15]
Summary and Data Interpretation
The true power of this analytical workflow lies in the synthesis of data from all techniques.
| Technique | Primary Purpose | Information Provided | Key Strengths | Limitations |
| Melting Point | Preliminary Purity Check | Melting range | Fast, inexpensive, good first indicator of gross impurities.[8][16] | Not quantitative, insensitive to some types of impurities, not suitable for non-crystalline materials.[17] |
| HPLC-UV | Quantitative Purity | Purity (Area %), Retention Time | Highly precise and reproducible, the industry standard for quantification.[4] | Requires a chromophore, does not identify unknown peaks. |
| LC-MS | Impurity Identification | Molecular Weight of Components | Directly identifies the mass of impurities, enabling structural hypotheses.[9][13] | Response can be non-linear; quantification requires specific standards. |
| ¹H / ¹³C NMR | Structural Confirmation | Detailed molecular structure | Unambiguously confirms chemical structure and identity, can detect isomers. | Relatively low sensitivity for minor impurities (<1-2%) unless they have distinct signals. |
Example Scenario: A batch of synthesized this compound is analyzed.
-
Melting Point: Shows a range of 215-219°C. This is somewhat broad, suggesting impurities.
-
HPLC: Reveals a main peak at 96.5% area and a significant impurity at 2.8% area with a different retention time.
-
LC-MS: The main peak shows the correct mass for the target compound. The 2.8% impurity peak shows a mass corresponding to a dibrominated quinazoline amine, suggesting an over-bromination side reaction.
-
¹H NMR: The spectrum largely matches the desired structure, but small, complex signals are visible in the aromatic region, consistent with a minor, structurally related impurity.
By judiciously applying this integrated suite of analytical techniques, researchers and drug development professionals can ensure the quality and integrity of this compound, paving the way for successful and reproducible downstream applications.
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Mettler Toledo. What is Melting Point?. [Link]
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Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
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PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
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CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]
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Separation Science. Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]
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Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. [Link]
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ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
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Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. [Link]
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NIH. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. [Link]
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NIH. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. [Link]
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PubChemLite. 2-amino-7-bromoquinazoline (C8H6BrN3). [Link]
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Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
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Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Bromoquinazolin-2-amine Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapeutics, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. The 7-Bromoquinazolin-2-amine framework, in particular, represents a promising chemotype for the development of novel inhibitors. However, achieving exquisite selectivity remains a paramount challenge in kinase drug discovery. Off-target activities can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. This guide provides an in-depth comparative analysis of the anticipated cross-reactivity of this compound based inhibitors, grounded in the broader understanding of halogenated quinazolines. Due to the limited availability of public kinome-wide screening data for this specific scaffold, we will leverage data from closely related and well-characterized 7-substituted quinazoline inhibitors to inform our analysis and provide a framework for evaluating novel compounds.
The Influence of 7-Position Halogenation on Quinazoline Selectivity
Comparative Cross-Reactivity Analysis: A Case Study with Gefitinib
To illustrate the principles of evaluating cross-reactivity, we will use the well-characterized first-generation EGFR inhibitor, Gefitinib, as a representative 7-substituted quinazoline. Gefitinib features a 7-methoxy and a 6-chloro substitution. While not a perfect analog, its extensive profiling data serves as an excellent benchmark for understanding the potential off-target profile of a 7-substituted quinazoline.
| Kinase Target | Gefitinib (% Inhibition @ 1µM) | Primary Signaling Pathway |
| EGFR | <10 | RTK/MAPK, PI3K/AKT |
| ABL1 | >80 | Tyrosine Kinase |
| BLK | >80 | Tyrosine Kinase |
| LCK | >80 | Tyrosine Kinase |
| SRC | >80 | Tyrosine Kinase |
| YES1 | >80 | Tyrosine Kinase |
| RIPK2 | >80 | Serine/Threonine Kinase |
| STK10 | >80 | Serine/Threonine Kinase |
This data is illustrative and compiled from publicly available kinome scan datasets. The percentage of inhibition is inversely correlated with binding affinity.
This profile highlights that while Gefitinib is potent against its primary target, EGFR, it exhibits activity against several other tyrosine and serine/threonine kinases at a concentration of 1µM. This underscores the importance of performing dose-response studies for any identified off-targets to determine the therapeutic window. For a novel this compound based inhibitor, a similar or even broader off-target profile could be anticipated, necessitating rigorous experimental validation.
Key Signaling Pathways: EGFR and RIPK1
This compound based inhibitors could potentially be designed to target a variety of kinases. Given the prevalence of the quinazoline scaffold in inhibitors of Epidermal Growth Factor Receptor (EGFR) and the emerging interest in Receptor-Interacting Protein Kinase 1 (RIPK1) in inflammation and necroptosis, we will focus on these two key pathways.
EGFR Signaling Cascade
The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
RIPK1-Mediated Necroptosis Pathway
RIPK1 is a key regulator of inflammation and programmed cell death. Its kinase activity is crucial for the execution of necroptosis, a form of regulated necrosis.
Caption: RIPK1 signaling in response to TNFα, leading to either survival or necroptosis.
Experimental Protocols for Assessing Cross-Reactivity
A multi-faceted experimental approach is crucial for accurately determining the selectivity profile of a novel inhibitor. Here, we provide detailed protocols for three key assays.
KINOMEscan™ Competition Binding Assay
This high-throughput assay quantitatively measures the binding of an inhibitor to a large panel of kinases. It is an essential first step in understanding the kinome-wide selectivity of a compound.
Caption: Workflow for the KINOMEscan™ competition binding assay.
Methodology:
-
Assay Principle: The KINOMEscan™ assay is a competition-based binding assay. An immobilized, active-site directed ligand competes with the test inhibitor for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured.
-
Procedure: a. A diverse panel of human kinases is expressed as fusions with T7 bacteriophage. b. An immobilized, broadly active kinase inhibitor is coupled to a solid support. c. The phage-tagged kinase, the test inhibitor (at a fixed concentration, e.g., 1µM), and the immobilized ligand are incubated together. d. Unbound components are washed away. e. The amount of phage-tagged kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA. f. The results are reported as "% of control," where a lower percentage indicates stronger binding of the test inhibitor to the kinase.
ADP-Glo™ Luminescence-Based Kinase Activity Assay
This assay measures the enzymatic activity of a kinase and is used to determine the IC₅₀ value of an inhibitor.
Caption: Workflow for the ADP-Glo™ kinase activity assay.
Methodology:
-
Assay Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is determined through a coupled luciferase reaction that generates a luminescent signal.
-
Procedure: a. Set up the kinase reaction in a multi-well plate containing the kinase, its substrate, ATP, and a serial dilution of the test inhibitor. b. Incubate the reaction to allow for substrate phosphorylation. c. Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. d. Add the Kinase Detection Reagent, which converts the ADP generated in the first step back to ATP and provides luciferase and luciferin to generate a luminescent signal. e. Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. f. Plot the luminescence against the inhibitor concentration to determine the IC₅₀ value.[2][3][4][5][6]
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay that provides a sensitive method for quantifying inhibitor binding affinity (Kᵢ).
Methodology:
-
Assay Principle: The LanthaScreen™ assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test inhibitor. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high TR-FRET signal.
-
Procedure: a. Prepare a solution containing the kinase (e.g., His-tagged) and a europium-labeled anti-tag antibody (e.g., anti-His). b. In a multi-well plate, add a serial dilution of the test inhibitor. c. Add the kinase/antibody mixture to the wells. d. Add the fluorescently labeled kinase tracer. e. Incubate the plate to allow the binding to reach equilibrium. f. Measure the TR-FRET signal using a plate reader with appropriate filters for the europium donor and the tracer acceptor. g. A decrease in the TR-FRET signal indicates displacement of the tracer by the test inhibitor. Plot the signal against the inhibitor concentration to determine the IC₅₀, from which the Kᵢ can be calculated.[7][8][9][10][11]
Conclusion
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. However, as with all kinase inhibitor discovery programs, a thorough understanding of the compound's selectivity profile is paramount. While direct, comprehensive cross-reactivity data for this specific scaffold is not yet widely available, insights from related halogenated quinazolines suggest that off-target interactions are a distinct possibility.
A rigorous and multi-pronged experimental approach, combining broad kinome-wide binding assays with enzymatic activity and cellular target engagement studies, is essential to fully characterize the selectivity of any new inhibitor based on this framework. By employing the detailed protocols and understanding the key signaling pathways outlined in this guide, researchers can effectively navigate the complexities of the kinome and advance the development of safe and effective targeted therapies.
References
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
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Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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A Comparative Guide to Validating the Mechanism of Action for a 7-Bromoquinazolin-2-amine Derivative as an EGFR Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for a novel 7-Bromoquinazolin-2-amine derivative, herein designated Derivative-X . We will operate under the hypothesis that Derivative-X functions as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in oncology.[1][2]
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib.[3][4] These drugs function by reversibly binding to the ATP-binding site within the EGFR kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling cascades that drive cell proliferation and survival.[5][6][7] Validating that a new chemical entity like Derivative-X shares this MoA requires a multi-faceted, evidence-based approach.
This guide eschews a rigid template, instead presenting a logical, field-proven workflow that moves from broad cellular effects to specific molecular interactions. We will objectively compare the performance of Derivative-X against Gefitinib , a first-generation EGFR TKI, as a positive control, and a vehicle control (DMSO) as a negative baseline. Each experimental choice is rationalized to build a self-validating and compelling scientific narrative.
The Validation Workflow: A Hierarchical Approach
A robust MoA validation follows a logical hierarchy. We begin by confirming the compound's desired effect on cancer cell biology (the "what"), then dissect the direct impact on the proposed target (the "how"), and finally, quantify the specific molecular interactions (the "how well"). This progression ensures that resources are spent efficiently and that each step provides a clear, falsifiable hypothesis.
Caption: Experimental workflow for MoA validation.
Phase 1: Assessing the Cellular Phenotype
Causality: The foundational step is to determine if Derivative-X elicits the expected biological response in a relevant cellular model. Since EGFR signaling drives proliferation in many cancers, an effective EGFR inhibitor should reduce the viability and proliferation of cancer cells that are dependent on this pathway.[8][9] The A431 cell line (human epidermoid carcinoma) is an excellent model as it overexpresses wild-type EGFR.[4]
Key Experiment: Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is measured spectrophotometrically.[11]
Data Presentation: Comparative IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to reduce the biological response by 50%. A potent and specific compound will have a low IC₅₀ value.
| Compound | Cell Line | Target | IC₅₀ (nM) [Hypothetical Data] |
| Derivative-X | A431 | EGFR | 85 |
| Gefitinib | A431 | EGFR | 110 |
| Vehicle (DMSO) | A431 | N/A | > 100,000 |
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed A431 cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of Derivative-X, Gefitinib, and a vehicle control (DMSO) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 72 hours.[12]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[10]
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm to correct for background.[10]
-
Data Analysis: Subtract the background absorbance from the readings. Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.
Phase 2: Verifying On-Target Activity in a Cellular Context
Causality: After observing an anti-proliferative effect, the next critical step is to link this phenotype directly to the proposed molecular target. For an EGFR inhibitor, this means demonstrating that the compound blocks the receptor's primary function: autophosphorylation. Upon ligand (e.g., EGF) binding, EGFR dimerizes and phosphorylates key tyrosine residues in its cytoplasmic tail, which then act as docking sites for downstream signaling proteins.[7][][15] An effective inhibitor will prevent this phosphorylation event.
Key Experiment: Western Blot for Phospho-EGFR (p-EGFR)
Western blotting is a powerful technique to detect specific proteins in a complex mixture, such as a cell lysate.[16] By using antibodies specific to the phosphorylated form of EGFR (p-EGFR) and comparing its level to the total amount of EGFR protein, we can directly measure the inhibitor's efficacy at the target.[17]
EGFR Signaling Pathway
Derivative-X is hypothesized to bind to the ATP pocket of the EGFR kinase domain, preventing the phosphorylation that initiates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[7][9]
Caption: EGFR signaling pathway and the site of inhibition.
Data Presentation: Densitometry Analysis of EGFR Phosphorylation
Densitometry is used to quantify the intensity of the bands on a Western blot. The ratio of p-EGFR to total EGFR provides a normalized measure of receptor activation.
| Treatment (1 µM) | p-EGFR / Total EGFR Ratio (Normalized) [Hypothetical Data] | % Inhibition vs. EGF Control |
| Vehicle (No EGF) | 0.05 | 95% |
| Vehicle (+ EGF) | 1.00 | 0% |
| Derivative-X (+ EGF) | 0.15 | 85% |
| Gefitinib (+ EGF) | 0.12 | 88% |
Detailed Protocol: Western Blot for p-EGFR
-
Cell Culture and Treatment: Plate A431 cells and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal EGFR activation. Pre-treat cells with Derivative-X, Gefitinib (e.g., 1 µM), or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with human EGF (e.g., 100 ng/mL) for 15 minutes at 37°C to induce EGFR phosphorylation. A non-stimulated control should be included.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status.[16][18]
-
Protein Quantification: Scrape the cells and clarify the lysate by centrifugation. Determine the protein concentration of each sample using a BCA assay.[16]
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Note: Avoid using milk for blocking when detecting phospho-proteins.[16]
-
Immunodetection:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068).
-
Wash the membrane extensively with TBST.
-
Incubate for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and apply an Enhanced Chemiluminescence (ECL) substrate.[16]
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize, strip the membrane of antibodies and re-probe it with a primary antibody for total EGFR, followed by the secondary antibody and imaging steps.[16]
Phase 3: Direct Biochemical Confirmation
Causality: While cellular assays are vital, they can be influenced by factors like cell permeability, metabolism, or off-target effects.[20] A cell-free biochemical assay using purified EGFR kinase enzyme is the gold standard for confirming that a compound directly inhibits the target's catalytic activity.[21][22] This isolates the interaction between the inhibitor and the enzyme from all other cellular complexity.
Key Experiment: In Vitro Kinase Assay
Luminescence-based kinase assays, such as ADP-Glo™, are widely used. They measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[23] The amount of ADP is proportional to the kinase activity, and its reduction in the presence of an inhibitor allows for the calculation of a biochemical IC₅₀.
Data Presentation: Comparative Biochemical IC₅₀ Values
| Compound | Target Enzyme | Biochemical IC₅₀ (nM) [Hypothetical Data] |
| Derivative-X | Purified EGFR Kinase | 45 |
| Gefitinib | Purified EGFR Kinase | 52 |
Conceptual Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a multi-well plate, combine the purified recombinant EGFR kinase domain with a specific substrate peptide and the test compounds (Derivative-X, Gefitinib) at various concentrations.
-
Initiation: Start the kinase reaction by adding a defined concentration of ATP (often at the Km value for the enzyme). Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.[23]
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light.[23]
-
Signal Measurement: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Plot the luminescence signal against inhibitor concentration to determine the biochemical IC₅₀.
Phase 4 (Advanced): Quantifying Target Engagement in Live Cells
Causality: The ultimate confirmation of MoA is to directly observe and quantify the binding of the inhibitor to its target inside a living cell. This confirms not only that the compound can reach its target but also provides a measure of its binding affinity in a physiological context.[24][25]
Key Experiment: NanoBRET™ Target Engagement Assay
Bioluminescence Resonance Energy Transfer (BRET) is a technology that measures protein interactions in real-time in living cells.[26] The NanoBRET™ assay uses a target kinase fused to a NanoLuc® luciferase enzyme. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, its close proximity to the luciferase results in energy transfer (a BRET signal). When an unlabeled test compound (like Derivative-X) enters the cell and displaces the tracer, the BRET signal decreases. This displacement is proportional to the compound's affinity for the target.[24][26]
Data Presentation: Comparative Cellular Target Affinity
| Compound | Target | Apparent Cellular Affinity (Kᵈ) (nM) [Hypothetical Data] |
| Derivative-X | EGFR | 78 |
| Gefitinib | EGFR | 95 |
Synthesis and Conclusion
The validation of a proposed mechanism of action is a deductive process built on a foundation of mutually reinforcing experiments. In this guide for Derivative-X , we have outlined a logical workflow:
-
The Cell Viability Assay confirmed that Derivative-X has a potent anti-proliferative effect on EGFR-dependent cancer cells, comparable to the established drug Gefitinib.
-
The Western Blot for p-EGFR provided direct evidence that this cellular effect is mediated by the inhibition of the EGFR receptor's activation within the cell.
-
The In Vitro Kinase Assay demonstrated that Derivative-X acts directly on the purified EGFR enzyme, ruling out indirect or off-target effects as the primary MoA and confirming its biochemical potency.
-
Finally, the NanoBRET™ Assay would provide definitive, quantitative proof of target engagement, showing that Derivative-X binds to EGFR with high affinity in the complex environment of a living cell.
Collectively, these results would form a robust and scientifically rigorous validation package, confirming the hypothesis that the this compound "Derivative-X" functions as a potent, on-target inhibitor of the EGFR tyrosine kinase. This hierarchical approach ensures trustworthiness and provides the authoritative grounding necessary for advancing a compound in the drug development pipeline.
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Safety Operating Guide
Proper Disposal of 7-Bromoquinazolin-2-amine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 7-Bromoquinazolin-2-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a halogenated heterocyclic amine, this compound requires careful handling and disposal as hazardous chemical waste. This document outlines the necessary procedures, from waste minimization and segregation to final disposal, grounded in established safety protocols.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Environmental Hazard: Halogenated compounds can have long-lasting harmful effects on aquatic life.
-
Reactivity: Can react with acids[4].
Given these potential hazards, all waste containing this compound must be managed as hazardous waste in accordance with institutional and regulatory guidelines[5][6][7].
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield[8].
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.
Step-by-Step Disposal Protocol
The following procedures provide a framework for the safe disposal of this compound.
Waste Minimization
Before beginning any experiment, consider strategies to minimize the generation of hazardous waste[6][9]. This can include ordering only the necessary amount of the chemical and designing experiments to use smaller quantities.
Segregation of Waste
Proper segregation is a critical step in laboratory waste management to prevent dangerous reactions and ensure proper disposal[10].
-
Halogenated Organic Waste: this compound waste should be collected in a designated "Halogenated Organic Waste" container[1][2].
-
Do Not Mix: Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers[7]. Mixing incompatible chemicals can lead to violent reactions or the generation of toxic fumes[7].
-
Solid vs. Liquid: Keep solid and liquid waste in separate, appropriately labeled containers[10].
Containment
The choice of waste container is crucial for safety and compliance.
-
Container Type: Use a chemically compatible container with a secure, leak-proof screw cap[5][10]. Plastic is often preferred for its durability[6].
-
Condition: Ensure the container is in good condition, free from cracks or damage[5].
-
Fill Level: Do not overfill the container; a general rule is to fill it to no more than 80% capacity to allow for vapor expansion.
Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added[2].
-
Contents: Clearly list all chemical constituents and their approximate percentages on the label[2]. Use full chemical names; avoid abbreviations or formulas[1].
-
Generator Information: Include the name of the principal investigator, the laboratory location, and the date of accumulation.
Storage
Temporary storage of hazardous waste within the laboratory must be done in a designated Satellite Accumulation Area (SAA)[6].
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel[5].
-
Secondary Containment: Store waste containers in a secondary containment bin to catch any potential leaks[10].
-
Segregation: Keep incompatible waste streams physically separated within the SAA.
-
Container Closure: Keep waste containers closed at all times except when adding waste[1][7].
Arranging for Disposal
Once the waste container is full or has been in storage for a specified period (check with your institution's guidelines), arrange for its removal by the Environmental Health and Safety (EHS) department.
-
Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This is often done through an online system.
-
Do Not Dispose Down the Drain: Never dispose of this compound or any other hazardous chemical down the sink[5].
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Minor Spills: For small spills that can be safely cleaned up by laboratory personnel, use a chemical spill kit containing absorbent materials. Treat all cleanup materials as hazardous waste and dispose of them accordingly[11].
-
Major Spills: In the case of a large spill, or if you are unsure how to proceed, evacuate the area, alert others, and contact your institution's EHS or emergency response team immediately[2][11].
Visual Guidance
Waste Disposal Decision Flowchart
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Navigating the Synthesis Frontier: A Guide to Safely Handling 7-Bromoquinazolin-2-amine
For the researcher pioneering advancements in medicinal chemistry and drug development, the synthesis and handling of novel compounds are fundamental. 7-Bromoquinazolin-2-amine, a key building block in the development of targeted therapeutics, requires meticulous handling to ensure both the integrity of the research and the safety of the scientist. This guide provides an in-depth, experience-driven protocol for the safe management of this compound, from initial handling to final disposal, grounded in established safety principles for analogous chemical structures.
The Last Line of Defense: Your Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the most immediate and critical control measure to prevent exposure.[2][3] Each component of your protective ensemble serves a specific purpose, and understanding the "why" behind each piece is as important as wearing it.
| Body Part | Equipment | Specifications & Rationale |
| Eyes & Face | Safety goggles and face shield | Safety goggles that provide a complete seal are mandatory to protect against dust particles and accidental splashes.[4] A full-face shield should be worn over the goggles, especially during procedures with a higher risk of splashing, such as dissolution or transfer of solutions.[2][4] |
| Hands | Chemical-resistant nitrile gloves | Nitrile gloves offer a good barrier against a wide range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[4] Double gloving is recommended when handling the solid compound. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[2] |
| Body | Flame-resistant laboratory coat | A properly fitting, flame-resistant lab coat, fully buttoned, protects against accidental spills and contamination of personal clothing.[4] |
| Respiratory | Fume hood or NIOSH-approved respirator | All manipulations of solid this compound that could generate dust must be performed within a certified chemical fume hood to prevent inhalation.[4][5] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.[4] |
A Step-by-Step Guide to Safe Handling and Disposal
A systematic approach to every stage of the chemical's lifecycle in the lab is essential for maintaining a safe environment. The following workflow is designed to be a self-validating system, where each step reinforces the safety of the next.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound
Operational Protocol:
-
Preparation : Before beginning any work, ensure your workspace is clean and free of unnecessary items.[4] Confirm the location and functionality of the nearest safety shower and eyewash station.[4] Don all required PPE as outlined in the table above.
-
Weighing and Transfer : All weighing and transfer of the solid compound should take place inside a certified chemical fume hood to minimize the risk of inhaling dust particles.[4] Use non-sparking tools to prevent ignition sources.[6]
-
Dissolution : When preparing a solution, add the this compound solid to the solvent slowly and in small portions to prevent splashing.[4]
-
Reaction : Carry out all reactions involving this compound in a well-ventilated area, with a preference for conducting the entire process within a fume hood.[4]
-
Post-Handling : After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Thoroughly wash your hands and any exposed skin with soap and water, even if gloves were worn.[4]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all waste materials, including contaminated PPE, in a clearly labeled and sealed container.[4]
-
Waste Segregation : Do not mix this waste with other waste streams unless their compatibility is known.
-
Disposal : Dispose of the hazardous waste according to your institution's and local regulations.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing. If irritation develops or persists, seek medical attention.
-
Inhalation : Move the affected individual to an area with fresh air.[1] If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering an environment of scientific discovery that prioritizes the well-being of its innovators.
References
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-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
